TA-270
Description
Properties
Molecular Formula |
C29H36N2O7 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide |
InChI |
InChI=1S/C29H36N2O7/c1-5-6-7-8-9-10-15-38-28-26(33)21-13-12-20(18-22(21)31(2)29(28)35)30-25(32)14-11-19-16-23(36-3)27(34)24(17-19)37-4/h11-14,16-18,33-34H,5-10,15H2,1-4H3,(H,30,32)/b14-11+ |
InChI Key |
SZNJINHODJLULD-SDNWHVSQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AG-270 in MTAP-Deleted Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AG-270 is a first-in-class, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A) that has shown promising anti-tumor activity in preclinical and clinical settings, particularly in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide provides an in-depth overview of the mechanism of action of AG-270, focusing on the principle of synthetic lethality in MTAP-deleted tumors. We will delve into the core signaling pathways, present key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for the key assays cited.
Introduction: The Synthetic Lethal Relationship Between MAT2A and MTAP
The concept of synthetic lethality, where the loss of two genes is lethal to a cell while the loss of either one alone is not, forms the foundation of AG-270's targeted approach. In approximately 15% of all human cancers, the gene encoding for MTAP is homozygously deleted, often as a consequence of its proximity to the frequently deleted tumor suppressor gene CDKN2A.[1][2][3]
MTAP is a crucial enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the absence of this enzyme leads to a significant accumulation of MTA. This accumulation of MTA competitively inhibits the protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including RNA splicing and cell cycle regulation.
This partial inhibition of PRMT5 by MTA creates a unique vulnerability in MTAP-deleted cancer cells. These cells become highly dependent on the activity of MAT2A, the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all cellular methylation reactions, including those catalyzed by PRMT5. By inhibiting MAT2A, AG-270 drastically reduces the intracellular concentration of SAM. This further cripples the already partially inhibited PRMT5, leading to a synergistic anti-tumor effect and inducing cell death specifically in MTAP-deleted cancer cells.
Core Signaling Pathway
The mechanism of action of AG-270 in MTAP-deleted cancers can be visualized as a cascade of events initiated by the inhibition of MAT2A.
Quantitative Data Presentation
The efficacy of AG-270 has been quantified in a series of preclinical and clinical studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of AG-270
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | - | MAT2A Enzyme | 14 | [4] |
| AG-270 | HCT116 | Wild-type | >300,000 | [5] |
| AG-270 | HCT116 | MTAP -/- | 260 | [6] |
| MTDIA + AG-270 | HT-29 | Wild-type | 228 | [5][6] |
Table 2: Preclinical In Vivo Efficacy of AG-270
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic KP4 MTAP-null xenograft | AG-270 (10 mg/kg, q.d.) | 36% | [4] |
| Pancreatic KP4 MTAP-null xenograft | AG-270 (30 mg/kg, q.d.) | 48% | [4] |
| Pancreatic KP4 MTAP-null xenograft | AG-270 (100 mg/kg, q.d.) | 66% | [4] |
| Pancreatic KP4 MTAP-null xenograft | AG-270 (200 mg/kg, q.d.) | 67% | [1][4] |
Table 3: Clinical Pharmacodynamics of AG-270 (Phase I Study)
| Parameter | Dose Range | Effect | Reference |
| Plasma SAM Levels | 50-200 mg QD | 54-70% reduction | [2][3][7] |
| Tumor SDMA Levels | Paired Biopsies | 36.4% average reduction | [2] |
Table 4: Clinical Pharmacokinetics of AG-270 (Phase I Study)
| Parameter | Dose | Value | Reference |
| T1/2 (half-life) | 50-400 mg QD | 16.1 - 38.4 hours | [8] |
| AUC0-24,ss | 50-200 mg QD | 33,200 - 199,085 ngh/mL | [8] |
| AUC0-24,ss | 200 mg BID | 254,616 ngh/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to evaluate the mechanism of action and efficacy of AG-270.
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the inhibitory activity of AG-270 on the MAT2A enzyme by measuring the production of inorganic phosphate, a byproduct of the conversion of L-methionine and ATP to SAM.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution
-
ATP solution
-
AG-270 (or other test inhibitor) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 20 mM MgCl2, 1 mM DTT)
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of AG-270 in assay buffer.
-
Enzyme and Inhibitor Incubation: Add diluted AG-270 and MAT2A enzyme to the wells of a 384-well plate. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add a mixture of ATP and L-Methionine to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop Reaction and Detection: Add the colorimetric detection reagent to stop the reaction and allow for color development.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each AG-270 concentration relative to a no-inhibitor control and determine the IC50 value using a non-linear regression analysis.
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of AG-270 on the proliferation and viability of cancer cell lines, comparing MTAP-wild-type and MTAP-deleted cells to determine selectivity.
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
AG-270
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed both MTAP-wild-type and MTAP-deleted cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of AG-270 in cell culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Measurement: Add MTT or MTS reagent to each well and incubate for 1-4 hours. For the MTT assay, a solubilization solution is added to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the GI50 (concentration for 50% growth inhibition) for both cell lines and calculate the selectivity index (GI50 in MTAP-WT cells / GI50 in MTAP-deleted cells).
Western Blotting for SDMA
This technique is used to measure the levels of symmetric dimethylarginine (SDMA), a downstream biomarker of PRMT5 activity, in cell lysates or tumor biopsies following treatment with AG-270.
Materials:
-
Cell lysates or tumor tissue homogenates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells or homogenize tissue in lysis buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of SDMA in treated versus untreated samples.
Conclusion
AG-270 represents a promising targeted therapy for the significant population of cancer patients with MTAP-deleted tumors. Its mechanism of action, rooted in the synthetic lethal interaction between MAT2A inhibition and MTAP deficiency, provides a clear rationale for its selective anti-tumor activity. The quantitative data from preclinical and clinical studies demonstrate robust target engagement and encouraging efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of MAT2A inhibitors as a novel class of anti-cancer agents. Further research will continue to elucidate the full potential of AG-270 and other MAT2A inhibitors in the treatment of MTAP-deleted malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Synthetic Lethal Relationship of MAT2A in MTAP-Deleted Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, creates a unique metabolic vulnerability that can be therapeutically exploited. This guide provides an in-depth technical overview of the synthetic lethal relationship between the inhibition of methionine adenosyltransferase 2A (MAT2A) and MTAP-deleted tumors. We will explore the underlying molecular mechanisms, present key quantitative data, provide detailed experimental protocols for investigating this interaction, and visualize the critical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to translate this synthetic lethal approach into novel cancer therapies.
Introduction: The MAT2A-MTAP Synthetic Lethality
The concept of synthetic lethality, where the perturbation of two genes individually is viable but simultaneously is lethal, offers a promising avenue for developing targeted cancer therapies. One of the most compelling examples of this is the relationship between MAT2A and MTAP. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A on chromosome 9p21. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the absence of this enzymatic activity leads to a significant accumulation of MTA.
MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and components of the spliceosome. The accumulation of MTA in MTAP-deleted cells results in partial inhibition of PRMT5 activity. This partial inhibition of PRMT5 renders these cancer cells exquisitely dependent on the activity of MAT2A. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor and the essential co-substrate for all methyltransferase reactions, including those catalyzed by PRMT5. Therefore, in MTAP-deleted tumors, the inhibition of MAT2A leads to a critical depletion of SAM pools, which further cripples the already partially inhibited PRMT5, ultimately triggering cell death. This selective vulnerability of MTAP-deleted cells to MAT2A inhibition forms the basis of a powerful synthetic lethal therapeutic strategy.[1]
Signaling Pathway and Mechanism of Synthetic Lethality
The synthetic lethal relationship between MAT2A and MTAP is centered on the metabolic regulation of PRMT5 activity. In normal cells, MTAP salvages methionine from MTA, maintaining low intracellular MTA levels. However, in MTAP-deleted cancer cells, MTA accumulates and competitively inhibits PRMT5, which has a higher affinity for MTA than its substrate SAM. This creates a state of partial PRMT5 inhibition.
When a MAT2A inhibitor is introduced, the production of SAM is significantly reduced. This depletion of SAM further shifts the balance in favor of MTA binding to PRMT5, leading to a profound inhibition of its methyltransferase activity. The compromised PRMT5 function disrupts critical cellular processes, including mRNA splicing and the regulation of gene expression, ultimately leading to cell cycle arrest and apoptosis in MTAP-deleted cancer cells.
The MAT2A-MTAP synthetic lethal interaction.
Data Presentation
The selective targeting of MTAP-deleted cancers with MAT2A inhibitors has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | Wild-type | >10,000 | [1] |
| HCT116 | MTAP -/- | 260 | [1] | |
| MTDIA + AG-270 | HT-29 | Wild-type | 228 | [1] |
| Compound 28 | HCT116 | MTAP -/- | 250 | [1] |
| SCR-7952 | HCT116 | Wild-type | 487.7 | [2] |
| HCT116 | MTAP -/- | 34.4 | [2] |
Table 2: Clinical Trial Data for IDE397 (MAT2A Inhibitor) in MTAP-Deletion Cancers
| Cancer Type | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Urothelial Cancer | 10 | 40% | 93% | [3][4] |
| NSCLC (Adenocarcinoma) | 9 | 22% | 93% | [3][4] |
| NSCLC (Squamous) | 8 | 38% | 93% | [3][4] |
| All MTAP-deleted Cancers | 27 | 33% | 93% | [3][4] |
Experimental Protocols
CRISPR-Cas9 Screen for Synthetic Lethality
This protocol provides a general framework for a genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with MAT2A inhibition in an MTAP-deleted background.
Workflow for a CRISPR-Cas9 synthetic lethal screen.
Objective: To identify genes whose knockout sensitizes MTAP-deleted cancer cells to a MAT2A inhibitor.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Genome-wide human sgRNA library (e.g., GeCKO v2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction reagent
-
Puromycin
-
MAT2A inhibitor and vehicle control (DMSO)
-
Genomic DNA extraction kit
-
NGS library preparation kit and sequencer
Procedure:
-
Lentiviral Library Production: Co-transfect HEK293T cells with the sgRNA library, packaging plasmids, and envelope plasmid to produce a pooled lentiviral library.
-
Transduction: Transduce the MTAP-deleted cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Selection: Select for successfully transduced cells using puromycin.
-
Treatment: Split the cell population into two groups: one treated with a sub-lethal dose of the MAT2A inhibitor and the other with a vehicle control.
-
Culture: Culture the cells for 14-21 days, passaging as necessary, to allow for the depletion of cells with synthetic lethal gene knockouts.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both populations and amplify the sgRNA-containing regions by PCR. Sequence the amplicons using next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted in the MAT2A inhibitor-treated population compared to the vehicle-treated population. These depleted sgRNAs correspond to synthetic lethal gene targets.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of a MAT2A inhibitor on the viability of MTAP-wild-type and MTAP-deleted cancer cell lines.
Objective: To determine the IC50 value of a MAT2A inhibitor in isogenic cell lines.
Materials:
-
MTAP-wild-type (e.g., HCT116) and MTAP-deleted (e.g., HCT116 MTAP-/-) cell lines
-
Complete cell culture medium
-
MAT2A inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the MAT2A inhibitor in complete medium. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO). Incubate for 72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a MAT2A inhibitor in a mouse xenograft model of MTAP-deleted cancer.
Objective: To assess the anti-tumor activity of a MAT2A inhibitor in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Matrigel
-
MAT2A inhibitor and vehicle formulation
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 million MTAP-deleted cancer cells mixed with Matrigel into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the MAT2A inhibitor or vehicle to the mice daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.[6]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Western Blot Analysis of PRMT5-Mediated Methylation
This protocol is for assessing the impact of MAT2A inhibition on the methylation of PRMT5 substrates.
Objective: To determine if MAT2A inhibition leads to reduced symmetric dimethylation of PRMT5 targets.
Materials:
-
Cell lysates from MAT2A inhibitor-treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-symmetric dimethyl arginine (SDMA), anti-total protein of interest (e.g., Histone H4), and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Separation and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against the methylated substrate overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply ECL substrate and visualize the protein bands.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein and a loading control to ensure equal loading.
-
Quantification: Quantify the band intensities and normalize the methylated protein levels to the total protein levels.
LC-MS/MS for MTA and SAM Quantification
This protocol provides a general approach for the quantification of MTA and SAM in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To measure the intracellular levels of MTA and SAM in response to MTAP deletion and/or MAT2A inhibition.
Materials:
-
Cell pellets
-
Extraction solvent (e.g., acetonitrile:methanol:water)
-
Internal standards (e.g., stable isotope-labeled MTA and SAM)
-
LC-MS/MS system with a reverse-phase column
Procedure:
-
Metabolite Extraction: Resuspend cell pellets in ice-cold extraction solvent containing internal standards.
-
Centrifugation and Supernatant Collection: Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Separate the metabolites using a reverse-phase column and detect and quantify MTA and SAM using multiple reaction monitoring (MRM) in positive ion mode.[7][8][9]
-
Data Analysis: Quantify the absolute or relative abundance of MTA and SAM by comparing their peak areas to those of the internal standards.
Conclusion and Future Directions
The synthetic lethal interaction between MAT2A and MTAP-deleted cancers represents a highly promising and clinically relevant therapeutic strategy. The development of potent and selective MAT2A inhibitors has provided the tools to exploit this vulnerability. This guide has provided a comprehensive overview of the underlying biology, key data, and essential experimental protocols to aid researchers in this field. Future research will likely focus on:
-
Combination Therapies: Exploring synergistic combinations of MAT2A inhibitors with other agents, such as PRMT5 inhibitors, chemotherapy, and immunotherapy, to enhance efficacy and overcome potential resistance mechanisms.
-
Biomarker Development: Identifying and validating biomarkers to predict response to MAT2A inhibition and to monitor treatment efficacy.
-
Understanding Resistance Mechanisms: Investigating the mechanisms by which tumors may develop resistance to MAT2A inhibitors to inform the development of next-generation therapies.
By continuing to unravel the complexities of this synthetic lethal relationship, the scientific community can pave the way for novel and effective treatments for patients with MTAP-deleted cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-270: A Targeted Approach to S-adenosylmethionine (SAM) Production in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AG-270 is a first-in-class, orally bioavailable, and reversible inhibitor of methionine adenosyltransferase 2A (MAT2A), the primary enzyme responsible for the production of S-adenosylmethionine (SAM) in most tissues.[1] SAM is a universal methyl donor critical for numerous cellular processes, including gene expression and cell growth.[2] In a significant subset of cancers, specifically those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A for survival.[2][3] This dependency creates a synthetic lethal relationship, whereby inhibition of MAT2A by AG-270 leads to a significant reduction in intracellular SAM levels, selectively inducing cell death in MTAP-deleted cancer cells while sparing normal tissues.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of AG-270, its quantitative effects on SAM production, and detailed experimental protocols for its evaluation.
The Role of AG-270 in the MAT2A-SAM Signaling Pathway
MAT2A catalyzes the conversion of methionine and ATP into SAM.[5] In cancers with MTAP deletion, the accumulation of the metabolite methylthioadenosine (MTA) inhibits the activity of protein arginine methyltransferase 5 (PRMT5). To compensate, these cells become critically dependent on high levels of SAM, the substrate for PRMT5, to maintain essential methylation events.[5] AG-270 acts as an allosteric, noncompetitive inhibitor of MAT2A, preventing the release of SAM from the enzyme's active site.[1][3][6] This leads to a significant depletion of the cellular SAM pool, which in turn further inhibits PRMT5 activity, ultimately resulting in cell cycle arrest and apoptosis in MTAP-deleted cancer cells.[5]
Caption: Mechanism of AG-270 in MTAP-deleted cancer cells.
Quantitative Effects of AG-270 on SAM Production
AG-270 has demonstrated potent and selective inhibition of MAT2A and subsequent reduction of SAM levels in both preclinical and clinical settings.
Table 1: In Vitro Potency of AG-270
| Parameter | Cell Line/Enzyme | IC50 Value | Reference |
| Enzymatic Inhibition | MAT2A | 14 nM | [1] |
| Cellular SAM Reduction | HCT116 MTAP-null | 20 nM (at 72h) | [1][7] |
| Antiproliferative Activity | HCT116 MTAP-null | 244 nM | [1] |
Table 2: In Vivo and Clinical Reduction of SAM Levels by AG-270
| Study Type | Model/Patient Population | AG-270 Dose | SAM Reduction | Reference |
| Preclinical (Xenograft) | Pancreatic KP4 MTAP-null mice | 200 mg/kg, q.d. | 60-80% in tumor | [1] |
| Phase 1 Clinical Trial | Advanced solid tumors with MTAP deletion | 50-400 mg, q.d. | 54-70% in plasma | [7][8] |
Experimental Protocols
MAT2A Enzymatic Inhibition Assay
This protocol is adapted from commercially available colorimetric assays designed to measure the phosphate generated during the MAT2A reaction.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution (e.g., 750 µM)
-
ATP solution (e.g., 750 µM)
-
5x MAT2A Assay Buffer
-
AG-270 (dissolved in DMSO)
-
Colorimetric Detection Reagent (e.g., PiColorLock™)
-
96-well microplate
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of AG-270 in 1x MAT2A Assay Buffer with a constant DMSO concentration (e.g., 1-5%).
-
Assay Plate Setup: Add the diluted AG-270 or vehicle control to the wells of a 96-well plate.
-
Enzyme Addition: Add the MAT2A enzyme to each well and incubate briefly.
-
Reaction Initiation: Start the reaction by adding a mixture of L-Methionine and ATP to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Detection: Add the Colorimetric Detection Reagent to each well and incubate at room temperature for 15-30 minutes to allow for color development.
-
Measurement: Read the absorbance on a plate reader at the appropriate wavelength for the chosen detection reagent.
-
Data Analysis: Calculate the percent inhibition for each AG-270 concentration and determine the IC50 value.
Cellular SAM Level Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of SAM from cultured cells.
Materials:
-
HCT116 MTAP-null and MTAP-wildtype cells
-
Cell culture medium and supplements
-
AG-270
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solution (e.g., 80:20 methanol:water with internal standard)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of AG-270 or vehicle control for the desired time (e.g., 72 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Extraction: Add ice-cold extraction solution to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate and incubate on ice. Centrifuge at high speed to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use appropriate chromatographic conditions to separate SAM from other metabolites. The following ion transitions can be used for quantification: m/z = 399.0 → 250.1 for SAM and m/z = 385.1 → 136.2 for S-adenosylhomocysteine (SAH).[9]
-
Data Analysis: Quantify the SAM levels based on a standard curve and normalize to cell number or protein concentration.
Cell Proliferation (Viability) Assay
This protocol measures the effect of AG-270 on the growth of cancer cells.
Materials:
-
HCT116 MTAP-null and MTAP-wildtype cell lines
-
Appropriate cell culture medium and supplements
-
AG-270
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a suitable density (e.g., 1,000-2,500 cells/well) and allow them to attach overnight.[10]
-
Inhibitor Treatment: Add serial dilutions of AG-270 or vehicle control to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: Incubate as required and then read the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of AG-270 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
KP4 MTAP-null pancreatic cancer cells
-
AG-270 formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inoculate mice with KP4 MTAP-null cells.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer AG-270 orally (e.g., 10-200 mg/kg, once daily) for a specified duration (e.g., 38 days).[1]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect plasma and tumor tissue to measure SAM levels by LC-MS/MS.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the correlation between AG-270 dose, tumor SAM levels, and antitumor efficacy.
Caption: A generalized workflow for the preclinical evaluation of AG-270.
Conclusion
AG-270 represents a promising targeted therapy for cancers harboring MTAP deletions. Its well-defined mechanism of action, potent and selective inhibition of MAT2A, and demonstrated ability to significantly reduce SAM levels provide a strong rationale for its continued development. The experimental protocols outlined in this guide serve as a foundation for researchers to further investigate the therapeutic potential of AG-270 and other modulators of the MAT2A-SAM axis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
The Dawn of a New Era in Precision Oncology: A Technical Guide to the Preclinical Discovery and Development of AG-270
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical research and discovery of AG-270, a first-in-class, orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A). The discovery of AG-270 marks a significant advancement in precision oncology, offering a targeted therapeutic strategy for a well-defined patient population with cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide will delve into the core data, experimental methodologies, and the underlying biological rationale that propelled AG-270 into clinical development.
The Scientific Rationale: Exploiting Synthetic Lethality in MTAP-Deleted Cancers
The development of AG-270 is rooted in the concept of synthetic lethality, a phenomenon where the loss of two genes is lethal to a cell, while the loss of either gene alone is not. Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is often co-deleted with the adjacent tumor suppressor gene CDKN2A on chromosome 9p21.[1][2]
MTAP is a critical enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, MTA accumulates to high levels.[3] This accumulation of MTA leads to the inhibition of protein arginine methyltransferase 5 (PRMT5), a key enzyme that utilizes S-adenosylmethionine (SAM) as a methyl donor for the methylation of various proteins involved in critical cellular processes, including mRNA splicing.[3]
The partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a unique vulnerability. These cells become exquisitely dependent on the continuous production of SAM to maintain sufficient PRMT5 activity for survival. MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP.[4] By inhibiting MAT2A with AG-270, the intracellular concentration of SAM is reduced, leading to a further decrease in PRMT5 activity and ultimately, selective cancer cell death.[4][5]
Quantitative Data Summary
The preclinical evaluation of AG-270 generated a substantial amount of quantitative data, demonstrating its potency, selectivity, and in vivo efficacy. The following tables summarize the key findings.
| Parameter | Value | Cell Line/Model | Reference |
| Biochemical Potency | |||
| MAT2A IC50 | 14 nM | Enzymatic Assay | [6][7] |
| Cellular Activity | |||
| SAM IC50 | 20 nM | HCT116 MTAP-null cells (72h) | [6] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) | 67% | KP4 MTAP-null xenografts (200 mg/kg, q.d.) | [6] |
| Tumor Growth Inhibition (TGI) | 36% | KP4 MTAP-null xenografts (10 mg/kg, q.d.) | [6] |
| Tumor Growth Inhibition (TGI) | 48% | KP4 MTAP-null xenografts (30 mg/kg, q.d.) | [6] |
| Tumor Growth Inhibition (TGI) | 66% | KP4 MTAP-null xenografts (100 mg/kg, q.d.) | [6] |
| Pharmacokinetics (Mouse) | |||
| T1/2 | 5.9 h | [6] | |
| Pharmacokinetics (Rat) | |||
| T1/2 | 4.2 h | [6] | |
| Pharmacokinetics (Monkey) | |||
| T1/2 | 4.8 h | [6] | |
| Pharmacokinetics (Dog) | |||
| T1/2 | 21.3 h | [6] |
Table 1: Preclinical Activity and Pharmacokinetics of AG-270. This table summarizes the key in vitro and in vivo preclinical data for AG-270, highlighting its potent inhibition of MAT2A and its efficacy in a xenograft model of MTAP-deleted pancreatic cancer.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs involved in the discovery of AG-270, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical assessment of AG-270.
MAT2A Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of AG-270 in inhibiting the enzymatic activity of MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-methionine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
AG-270 (serially diluted in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green)
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing MAT2A enzyme, ATP, and L-methionine in the assay buffer.
-
Add serial dilutions of AG-270 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition of MAT2A activity for each concentration of AG-270 and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of AG-270 on MTAP-deleted and MTAP-proficient cancer cell lines.
Materials:
-
HCT116 MTAP-null and HCT116 MTAP-wildtype (WT) cell lines
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and 1% penicillin-streptomycin
-
AG-270 (serially diluted in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
Procedure:
-
Seed HCT116 MTAP-null and MTAP-WT cells into 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of AG-270 or DMSO (vehicle control) for 72 hours.
-
Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of AG-270 and determine the GI50 (concentration for 50% growth inhibition) values.
In Vivo Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of AG-270 in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
KP4 (pancreatic cancer, MTAP-null) cells
-
Matrigel
-
AG-270 formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously implant KP4 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control and different doses of AG-270).
-
Administer AG-270 or vehicle control orally once daily (q.d.).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., measurement of SAM and SDMA levels).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Western Blot Analysis of Symmetric Dimethylarginine (SDMA)
Objective: To assess the pharmacodynamic effect of AG-270 on the PRMT5 pathway by measuring the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity.
Materials:
-
Cell or tumor lysates from AG-270 treated and control samples
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-SDMA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tumors and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in SDMA levels.
Conclusion
The preclinical discovery of AG-270 represents a landmark achievement in the development of targeted therapies for cancers with specific metabolic vulnerabilities. The robust in vitro and in vivo data, supported by a clear understanding of its mechanism of action, have established AG-270 as a promising therapeutic agent. The detailed methodologies provided in this guide offer a framework for the continued investigation of MAT2A inhibitors and other drugs targeting synthetic lethal interactions in cancer. The journey of AG-270 from the laboratory to the clinic underscores the power of a science-driven approach to drug discovery and the potential to deliver transformative medicines to patients in need.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ideayabio.com [ideayabio.com]
- 7. medchemexpress.com [medchemexpress.com]
AG-270: A Technical Overview of a First-in-Class MAT2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, orally bioavailable small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2][3] It has been developed as a targeted therapy for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4] This deletion, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that AG-270 is designed to exploit.[1][4] AG-270 acts as an allosteric, noncompetitive inhibitor of MAT2A, leading to a reduction in S-adenosylmethionine (SAM) levels and subsequent selective anti-proliferative effects in MTAP-deleted cancer cells.[3][5]
Chemical Structure and Properties
AG-270 belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class of compounds.[1] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-1H-pyrazolo[1,5-a]pyrimidin-7-one | [6] |
| Molecular Formula | C30H27N5O2 | [6][7] |
| Molecular Weight | 489.57 g/mol | [6] |
| CAS Number | 2201056-66-6 | [6][7] |
| Appearance | Solid | [7] |
| Solubility | Slightly soluble in DMSO | [7] |
| Storage | -20°C | [7] |
Synthesis of AG-270
The synthesis of AG-270 involves a multi-step process culminating in the formation of the substituted pyrazolo[1,5-a]pyrimidin-7(4H)-one core. The detailed synthetic scheme is provided in the supplementary information of the primary publication by Konteatis et al. in the Journal of Medicinal Chemistry (2021). The general strategy for constructing the core scaffold often involves the condensation of a substituted aminopyrazole with a β-ketoester or a similar three-carbon building block. The subsequent functionalization at various positions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one ring system leads to the final AG-270 molecule.
Mechanism of Action and Signaling Pathway
AG-270 targets the enzyme MAT2A, which is responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in the cell. In cancer cells with a homozygous deletion of the MTAP gene, the salvage pathway for methionine is impaired. This makes these cells highly dependent on the de novo synthesis of SAM by MAT2A.
AG-270 is an allosteric and noncompetitive inhibitor, meaning it binds to a site on the MAT2A enzyme distinct from the active site, thereby preventing the release of the product, SAM.[1][5] The reduction in intracellular SAM levels has a profound impact on various cellular processes, most notably the activity of Protein Arginine Methyltransferase 5 (PRMT5). In MTAP-deleted cells, the accumulation of methylthioadenosine (MTA), a substrate for the MTAP enzyme, already partially inhibits PRMT5. The further reduction of SAM levels by AG-270 leads to a significant decrease in PRMT5-mediated methylation of key proteins involved in RNA splicing and other critical cellular functions. This ultimately results in cell cycle arrest and apoptosis in a manner that is selective for MTAP-deleted cancer cells.
Caption: Signaling pathway of AG-270 in MTAP-deleted cancer cells.
Quantitative Data
The following tables summarize the key in vitro and in vivo activity of AG-270.
Table 1: In Vitro Activity of AG-270
| Parameter | Value | Cell Line/Assay Condition | Reference |
| MAT2A Enzyme IC50 | 14 nM | Biochemical assay | [3] |
| HCT116 MTAP-null Cell SAM Inhibition IC50 (72h) | 20 nM | HCT116 MTAP-null cells | [3] |
| HCT116 MTAP-null Cell Proliferation IC50 | 0.257 µM | HCT116 MTAP-null cells | [7] |
Table 2: Pharmacokinetic Properties of AG-270
| Species | T1/2 (h) | Oral Bioavailability (%) | Reference |
| Mouse | 5.9 | - | [3] |
| Rat | 4.2 | 92 | [1] |
| Dog | 21.3 | 48 | [1] |
| Monkey | 4.8 | 31 | [1] |
Experimental Protocols
MAT2A Biochemical Inhibition Assay
This assay quantifies the inhibitory activity of AG-270 against the MAT2A enzyme. A common method involves measuring the production of inorganic phosphate (Pi), a byproduct of the conversion of L-methionine and ATP to SAM.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM KCl)
-
AG-270 (or other test compounds) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of AG-270 in assay buffer.
-
Add a fixed amount of MAT2A enzyme to each well of the microplate.
-
Add the diluted AG-270 to the wells.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength to determine the amount of Pi produced.
-
Calculate the percentage of inhibition for each concentration of AG-270 and determine the IC50 value.
Caption: Workflow for a MAT2A biochemical inhibition assay.
Cell Proliferation Assay
This assay assesses the effect of AG-270 on the growth of cancer cells, particularly comparing its activity in MTAP-deleted versus MTAP-proficient cell lines.
Materials:
-
HCT116 MTAP-null and HCT116 MTAP-wild-type cell lines
-
Cell culture medium and supplements
-
AG-270
-
96-well cell culture plates
-
Cell viability reagent (e.g., resazurin-based or tetrazolium-based)
Procedure:
-
Seed the HCT116 MTAP-null and MTAP-wild-type cells into 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of AG-270 in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of AG-270.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance to determine the number of viable cells.
-
Calculate the percentage of growth inhibition for each concentration and determine the IC50 value for both cell lines.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of AG-270 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted human cancer cells (e.g., HCT116 MTAP-null)
-
AG-270 formulated for oral administration
-
Vehicle control
Procedure:
-
Implant the MTAP-deleted cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer AG-270 orally to the treatment group at a specified dose and schedule (e.g., once daily). Administer the vehicle to the control group.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of intratumoral SAM levels).
-
Compare the tumor growth between the AG-270-treated and vehicle-treated groups to determine the anti-tumor efficacy.
Conclusion
AG-270 represents a promising targeted therapy for a significant subset of cancers with MTAP deletion. Its well-defined mechanism of action, potent and selective in vitro and in vivo activity, and oral bioavailability make it a valuable tool for cancer research and a potential therapeutic agent. The detailed methodologies provided in this guide are intended to facilitate further investigation and development in the field of targeted cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AG-270 - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
AG-270: A Selective MAT2A Inhibitor for MTAP-Deleted Cancers
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AG-270 is a first-in-class, oral, potent, and reversible allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all mammalian cells. This guide provides a comprehensive overview of AG-270, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. AG-270 exhibits a synthetic lethal interaction in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 15% of all human cancers.[1][2][3][4] In these tumors, the accumulation of methylthioadenosine (MTA) partially inhibits the protein arginine methyltransferase 5 (PRMT5).[5] By reducing SAM levels, AG-270 further suppresses PRMT5 activity, leading to selective cancer cell death.[1][5]
Introduction
Cancer metabolism has emerged as a critical area for therapeutic intervention. One of the key metabolic alterations in cancer is the dysregulation of one-carbon metabolism, which is essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. MAT2A is the principal enzyme that catalyzes the formation of SAM from methionine and ATP.[6] SAM is the sole methyl group donor for the methylation of DNA, RNA, histones, and other proteins, thereby playing a pivotal role in regulating gene expression and cellular proliferation.[6][7]
In a significant subset of cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A.[3][8] MTAP is a critical enzyme in the methionine salvage pathway. Its absence leads to the accumulation of MTA, a substrate of MTAP.[5] Elevated MTA levels act as a partial inhibitor of PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including those involved in RNA splicing.[1][5][9] This partial inhibition of PRMT5 makes MTAP-deleted cancer cells uniquely vulnerable to further reductions in SAM levels.
AG-270 was developed to exploit this synthetic lethal vulnerability. By inhibiting MAT2A, AG-270 depletes the intracellular pool of SAM, which in turn further inhibits the already compromised PRMT5 activity in MTAP-deleted cancer cells, leading to their selective growth inhibition and apoptosis.[1][5]
Mechanism of Action
AG-270 is an allosteric, noncompetitive, and reversible inhibitor of MAT2A.[5][10] It binds to a site distinct from the active site of the enzyme, inducing a conformational change that prevents the release of the product, SAM.[5] This leads to a dose-dependent reduction in intracellular SAM levels.[10]
In MTAP-deleted cancer cells, the resulting decrease in SAM concentration synergizes with the elevated MTA levels to potently inhibit PRMT5 activity.[1] A key downstream consequence of PRMT5 inhibition is the reduction in symmetric dimethylarginine (SDMA) levels on target proteins.[1][2][4] This disruption of arginine methylation affects various cellular processes, most notably RNA splicing, leading to cell cycle arrest and apoptosis in the cancer cells.[1][9][11]
Figure 1: Mechanism of action of AG-270 in normal versus MTAP-deleted cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for AG-270 from preclinical and clinical studies.
Table 1: In Vitro Activity of AG-270
| Parameter | Value | Cell Line/System | Reference |
| MAT2A IC50 | 14 nM | Biochemical Assay | [10] |
| Intracellular SAM IC50 | 20 nM | HCT116 MTAP-null cells (72h) | [10] |
| Growth Inhibition IC50 | 260 nM | MTAP-/- cancer cell lines | [5] |
Table 2: In Vivo Efficacy of AG-270 in Xenograft Models
| Animal Model | Dosage | Duration | Outcome | Reference |
| Pancreatic KP4 MTAP-null xenograft | 200 mg/kg, p.o., q.d. | 38 days | Dose-dependent reduction in tumor SAM levels and tumor growth | [10] |
| HCT-116 MTAP-deleted xenograft | 50 mg/kg, p.o., q.d. | Not specified | 43% Tumor Growth Inhibition (TGI) | [10] |
| HCT-116 MTAP-/- xenograft | 200 mg/kg | Not specified | 52% TGI | [10] |
Table 3: Phase I Clinical Trial Data (NCT03435250)
| Parameter | Finding | Patient Cohort | Reference |
| Dosing | 50 mg to 400 mg once daily (QD) and 200 mg twice daily (BID) | 39 patients with advanced solid tumors or lymphoma with MTAP deletion | [2][12] |
| Maximum Tolerated Dose (MTD) | 200 mg QD | N/A | [2][12] |
| Plasma SAM Reduction | 51% to 71% | Across tested cohorts | [2] |
| Tumor SDMA Reduction (average H-score) | 36.4% | 9 paired tumor biopsies | [2] |
| Clinical Activity | 1 confirmed partial response, 7 patients with stable disease (2.0 to 9.9 months) | N/A | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of AG-270.
MAT2A Biochemical Inhibition Assay
Objective: To determine the in vitro inhibitory activity of AG-270 against the MAT2A enzyme.
Principle: The activity of recombinant human MAT2A is measured by quantifying the production of SAM from methionine and ATP. The amount of SAM produced is determined using a coupled-enzyme assay or by direct measurement using methods like LC-MS/MS.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
AG-270 (or other test compounds) dissolved in DMSO
-
Detection reagents (specific to the chosen method, e.g., SAM-dependent methyltransferase and a suitable substrate for a coupled-enzyme assay, or reagents for LC-MS/MS)
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-methionine, and ATP.
-
Add serial dilutions of AG-270 (or vehicle control, DMSO) to the wells of the microplate.
-
Initiate the reaction by adding the recombinant MAT2A enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of SAM produced using a suitable detection method.
-
Calculate the percent inhibition for each concentration of AG-270 relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 11. bosterbio.com [bosterbio.com]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Pharmacological Properties of AG-270
Abstract: AG-270 is a first-in-class, oral, potent, and reversible allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2][3] This document provides a comprehensive overview of the pharmacological properties of AG-270, a novel therapeutic agent developed to exploit the synthetic lethal relationship between MAT2A inhibition and methylthioadenosine phosphorylase (MTAP) gene deletion in cancer cells.[4] It details the molecule's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and known resistance mechanisms. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.
Core Mechanism of Action
AG-270 is an allosteric, substrate-noncompetitive inhibitor of MAT2A.[5] MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions essential for cell function and survival.[1][3] The inhibitory mechanism of AG-270 is unique; it binds to an allosteric pocket on the MAT2A enzyme, which prevents the release of the product, SAM, from the active site.[4][5]
This inhibition leads to a significant reduction in intracellular SAM levels.[4] In cancers with homozygous deletion of the MTAP gene (~15% of all cancers), cells accumulate high levels of the metabolite methylthioadenosine (MTA).[6][7] This MTA accumulation partially inhibits the function of protein arginine methyltransferase 5 (PRMT5).[7] The additional reduction of SAM by AG-270 further suppresses PRMT5 activity, leading to decreased symmetric dimethylation of arginine (SDMA) on target proteins, many of which are crucial for mRNA splicing.[1] This disruption of splicing and other methylation-dependent processes induces cell cycle arrest and, ultimately, apoptosis in MTAP-deleted cancer cells, a classic example of synthetic lethality.[1][8]
Pharmacological Properties
In Vitro Activity
AG-270 demonstrates potent enzymatic inhibition and selective anti-proliferative activity against cancer cell lines with MTAP deletion.[3][4] Its activity has been characterized in various biochemical and cellular assays.
| Parameter | Value | Assay Context | Reference |
| MAT2A Enzymatic IC50 | 14 nM | Biochemical assay | [3] |
| Cellular SAM IC50 | 20 nM | HCT116 MTAP-null cells (72 h) | [3] |
| UGT1A1 Inhibition IC50 | 1.1 µM | In vitro ancillary pharmacology assay | [9] |
In Vivo Efficacy
Preclinical studies in xenograft models have confirmed the anti-tumor activity of AG-270. In mice bearing MTAP-null tumors, oral administration of AG-270 resulted in a dose-dependent reduction in tumor SAM levels and significant tumor growth inhibition (TGI).[3][5] The treatment was generally well-tolerated, with minimal impact on body weight.[5]
| Dose (oral, q.d.) | Tumor Growth Inhibition (TGI) | Animal Model | Reference |
| 10 mg/kg | 36% | Pancreatic KP4 MTAP-null xenograft | [3] |
| 30 mg/kg | 48% | Pancreatic KP4 MTAP-null xenograft | [3] |
| 100 mg/kg | 66% | Pancreatic KP4 MTAP-null xenograft | [3] |
| 200 mg/kg | 67% | Pancreatic KP4 MTAP-null xenograft | [3][5] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (PK)
AG-270 is an orally bioavailable molecule with excellent metabolic stability across multiple species.[3][4] Clinical pharmacokinetic data from the Phase 1 trial (NCT03435250) showed that plasma concentrations increased in a dose-proportional manner from 50 mg to 200 mg once daily (QD).[8]
| Species | Half-life (T½) | Route | Reference |
| Mouse | 5.9 h | Oral | [3] |
| Rat | 4.2 h | Oral | [3] |
| Monkey | 4.8 h | Oral | [3] |
| Dog | 21.3 h | Oral | [3] |
| Human | 16.1 - 38.4 h | Oral | [10] |
Pharmacodynamics (PD)
The pharmacodynamic effects of AG-270 have been demonstrated in both preclinical models and clinical trials.[8] Robust target engagement was confirmed by measuring plasma SAM and tumor SDMA levels in patients.
| Biomarker | Effect | Dose Range (Human, Phase 1) | Reference |
| Plasma SAM | 54% - 74% reduction | 50-200 mg QD & 200 mg BID | [2][8] |
| Tumor SDMA | 36.4% average reduction (H-score) | Various | [8][10] |
Combination Therapies
Preclinical data suggest that AG-270 has a synergistic effect when combined with other anticancer agents, particularly taxanes (paclitaxel and docetaxel) and gemcitabine.[6][11] The mechanism is believed to involve AG-270-induced changes in the expression of genes related to cell cycle regulation and DNA damage response, which complements the antimitotic action of taxanes.[6][7] In patient-derived xenograft (PDX) models, the combination of AG-270 with docetaxel led to complete tumor regressions in some cases.[6] These findings provided the rationale for clinical trials evaluating AG-270 in combination with taxane-based chemotherapy.[10][12]
Mechanisms of Resistance
While AG-270 shows promise, the potential for acquired resistance is a key area of investigation. Preclinical and clinical observations have pointed to several potential mechanisms:
-
Upregulation of MAT2A Expression: Cancer cells may adapt by increasing the production of the MAT2A protein, thereby overcoming the inhibitory effect and restoring SAM levels.[13]
-
Alterations in Downstream Pathways: Changes in the PRMT5 signaling cascade or other methylation-dependent pathways could potentially bypass the effects of SAM depletion.[13]
-
Increased Tumor SDMA: In at least one clinical case, an increase in tumor SDMA levels was observed at the time of disease progression, suggesting this could be a biomarker and mechanism of resistance.[8]
Appendix: Experimental Protocols
A.1. In Vivo Xenograft Efficacy Study
This protocol describes a typical methodology for assessing the in vivo efficacy of AG-270 in a mouse xenograft model.
-
Cell Line Maintenance: KP4 pancreatic cancer cells with homozygous MTAP deletion are cultured in appropriate media under standard conditions (37°C, 5% CO2).[5]
-
Animal Implantation: An appropriate number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Animals are then randomized into treatment and vehicle control groups.[5]
-
Drug Administration: AG-270 is formulated for oral gavage and administered once daily (q.d.) at specified doses (e.g., 10, 30, 100, 200 mg/kg) for the duration of the study (e.g., 38 days). The control group receives the vehicle solution.[3]
-
Efficacy Monitoring: Tumor volume is measured using calipers 2-3 times per week. Animal body weight is monitored as an indicator of toxicity.[5]
-
Endpoint Analysis: At the end of the study, animals are euthanized. Blood and tumor tissues are collected for pharmacokinetic and pharmacodynamic analysis.[8] Tumor Growth Inhibition (TGI) is calculated.
A.2. Western Blot for Protein Expression
This protocol is used to assess the levels of key proteins like MAT2A and SDMA-modified proteins in cell lysates or tumor homogenates.
-
Sample Preparation: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Tumor tissues are homogenized in the same buffer.[13]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., anti-MAT2A, anti-SDMA).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.
A.3. RT-qPCR for Gene Expression
This protocol is used to quantify the mRNA expression levels of a target gene, such as MAT2A, which is relevant for studying resistance mechanisms.[13]
-
RNA Extraction: Total RNA is isolated from cell pellets or tumor tissue using a commercial kit (e.g., RNeasy) according to the manufacturer's instructions.[13]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.[13]
-
Quantitative PCR (qPCR): The qPCR reaction is prepared using a SYBR Green master mix, forward and reverse primers for the target gene (MAT2A), and the cDNA template. The reaction is run on a real-time PCR machine.[13]
-
Data Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH). The relative change in gene expression is often calculated using the ΔΔCt method.
References
- 1. researchgate.net [researchgate.net]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. probiologists.com [probiologists.com]
- 12. Agios Provides Update on 2016 Collaboration Agreement with Celgene, a Wholly Owned Subsidiary of Bristol Myers Squibb | Blog [servier.us]
- 13. benchchem.com [benchchem.com]
Initial In Vitro Efficacy of AG-270: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies that established the efficacy of AG-270, a first-in-class, orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A). The data presented herein demonstrates the potent and selective activity of AG-270 in cancer cells harboring a specific genetic deletion, laying the groundwork for its clinical development. This document details the quantitative efficacy, the underlying molecular mechanism, and the methodologies of the key experiments performed.
Quantitative Efficacy of AG-270
The in vitro efficacy of AG-270 was established through a series of biochemical and cellular assays. These studies demonstrated its potent inhibition of the MAT2A enzyme and its selective anti-proliferative effect in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.
Table 1: Biochemical and Cellular Activity of AG-270
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Biochemical Assay | MAT2A Enzyme | IC₅₀ | 14 nM | [1] |
| Cellular Assay | HCT116 MTAP-null cells | SAM IC₅₀ (72h) | 20 nM | [1] |
| Cellular Assay | HCT116 MTAP-null cells | EC₅₀ (Proliferation) | 260 nM | [2] |
| Cellular Assay | HCT116 MTAP-wild-type cells | EC₅₀ (Proliferation) | >10,000 nM | [2] |
Summary of Findings: AG-270 is a potent inhibitor of the MAT2A enzyme with a low nanomolar IC₅₀.[1] This enzymatic inhibition translates to a significant reduction of intracellular S-adenosylmethionine (SAM) levels in MTAP-deleted HCT116 colon cancer cells.[1] Importantly, AG-270 demonstrates strong selective anti-proliferative activity against MTAP-deleted cancer cells, with a significantly lower EC₅₀ compared to their wild-type counterparts.[2]
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
AG-270's efficacy is rooted in the concept of synthetic lethality. MTAP is an enzyme in the methionine salvage pathway, and its deletion, often co-occurring with the tumor suppressor gene CDKN2A, is found in approximately 15% of all cancers.[3][4] MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[2] This partial inhibition of PRMT5 makes these cells highly dependent on the activity of MAT2A to produce SAM, which is a crucial methyl donor for PRMT5 and other methyltransferases. By inhibiting MAT2A, AG-270 drastically reduces SAM levels, leading to a further decrease in PRMT5 activity. This dual hit on PRMT5 function, through both MTA accumulation and SAM depletion, results in altered mRNA splicing, cell cycle arrest, and ultimately, selective cell death in MTAP-deleted cancer cells.[3]
Signaling Pathway Diagram
Caption: AG-270 mechanism in MTAP-deleted cells.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments that established the efficacy of AG-270.
MAT2A Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of AG-270 on the enzymatic activity of MAT2A. A common method involves measuring the production of S-adenosylmethionine (SAM) or a byproduct of the reaction.
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
HCT116 MTAP-wild-type and MTAP-null cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Serial dilutions of AG-270 are prepared in the cell culture medium.
-
The medium from the cell plates is replaced with the medium containing the different concentrations of AG-270 or vehicle control (DMSO).
-
-
Incubation:
-
The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
A stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is prepared in phosphate-buffered saline (PBS). [3] * The MTT solution is added to each well and the plates are incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells. * The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. [4]
-
-
Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. * Cell viability is expressed as a percentage of the vehicle-treated control.
-
The EC₅₀ value is calculated by plotting the percentage of viability against the logarithm of the AG-270 concentration and fitting the data to a sigmoidal dose-response curve.
-
Intracellular SAM Level Measurement
The quantification of intracellular SAM levels is crucial for confirming the on-target effect of AG-270. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow
Caption: Workflow for intracellular SAM measurement.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
HCT116 MTAP-null cells are treated with various concentrations of AG-270 for a specified time (e.g., 72 hours).
-
After treatment, the cells are washed with cold PBS and harvested.
-
-
Metabolite Extraction:
-
Metabolites are extracted from the cell pellets using a cold solvent, such as a mixture of acetonitrile and water. [5] * The cell lysates are centrifuged to remove debris, and the supernatant containing the metabolites is collected.
-
-
LC-MS Analysis:
-
The extracted metabolites are analyzed by a liquid chromatography system coupled to a mass spectrometer.
-
Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like SAM. [5] * The mass spectrometer is operated in a mode to specifically detect and quantify the protonated molecular ion of SAM. [5]
-
-
Data Analysis:
-
The amount of SAM in each sample is quantified by comparing its peak area to that of a known standard.
-
The SAM levels are normalized to the total protein content or cell number.
-
The IC₅₀ for SAM reduction is determined by plotting the percentage of SAM reduction against the AG-270 concentration.
-
Ancillary Pharmacology Assays
To assess the off-target activity of AG-270, a standard battery of in vitro ancillary pharmacology assays was conducted. These assays are typically performed by specialized contract research organizations like Eurofins Discovery. The "SafetyScreen" panels from Eurofins, for instance, evaluate the interaction of a compound with a broad range of clinically relevant targets. [6][7] For AG-270, these assays included a screen against 95 biochemical targets, as well as assessments for hERG channel inhibition, CYP450 inhibition, PXR activation, and the Ames test for mutagenicity. [8]The results of these studies showed no major off-target activities, indicating a favorable safety profile for AG-270.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchhub.com [researchhub.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. merckmillipore.com [merckmillipore.com]
AG-270 Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of cellular methylation reactions essential for cell growth, gene expression, and differentiation.[3] This technical guide provides a comprehensive overview of the target validation of AG-270 in cancer cell lines, with a particular focus on its synthetic lethal interaction with methylthioadenosine phosphorylase (MTAP) deletion.
AG-270 has been investigated in clinical trials for patients with advanced solid tumors or lymphoma characterized by MTAP loss.[1][4] Preclinical and clinical data have demonstrated that AG-270 induces robust reductions in SAM levels, leading to anti-tumor activity in MTAP-deleted cancers.[3][5]
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The selective anti-tumor activity of AG-270 is rooted in the concept of synthetic lethality in the context of MTAP-deleted cancers. MTAP is an enzyme in the methionine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all cancers.[6][7]
In normal cells, MTAP metabolizes methylthioadenosine (MTA), a byproduct of polyamine synthesis. In MTAP-deleted cancer cells, MTA accumulates and acts as a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 highly dependent on high concentrations of its substrate, SAM, to maintain its function.
By inhibiting MAT2A, AG-270 reduces the intracellular levels of SAM. In MTAP-deleted cells, this reduction in SAM, combined with the pre-existing partial inhibition of PRMT5 by MTA, leads to a significant decrease in PRMT5 activity. This disruption of PRMT5 function impairs critical cellular processes, including mRNA splicing, and induces DNA damage, ultimately resulting in selective cancer cell death.[1]
Below is a diagram illustrating the signaling pathway of AG-270's mechanism of action.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of AG-270.
Table 1: In Vitro Activity of AG-270
| Parameter | Cell Line | MTAP Status | Value | Reference |
| MAT2A Enzymatic Inhibition IC₅₀ | - | - | 14 nM | [8][9] |
| Cellular SAM Reduction IC₅₀ (72h) | HCT116 | MTAP-null | 20 nM | [9] |
| Anti-proliferative Activity IC₅₀ | HCT116 | MTAP-null | 260 nM | [10] |
| Anti-proliferative Activity IC₅₀ | HCT116 | Wild-Type | >30,000 nM | [10] |
Table 2: In Vivo Activity of AG-270 in Xenograft Models
| Animal Model | Cancer Type | MTAP Status | AG-270 Dose | Tumor Growth Inhibition (TGI) | SAM Reduction in Tumor | Reference |
| Mouse | Pancreatic (KP4) | MTAP-null | 100 mg/kg q.d. | ~66% | 60-80% | [8] |
| Mouse | Pancreatic (KP4) | MTAP-null | 200 mg/kg q.d. | 67% | 60-80% | [8] |
| Mouse | Pancreatic (KP4) | MTAP-null | 300 mg/kg b.i.d. | 67.8% | Not Reported | [8] |
Table 3: Phase 1 Clinical Trial Data (Single Agent AG-270)
| Parameter | Patient Population | Dose Range | Result | Reference |
| Maximum Tolerated Dose (MTD) | Advanced Solid Tumors/Lymphoma with MTAP deletion | 50 mg q.d. - 400 mg q.d. and 200 mg b.i.d. | 200 mg once daily | [3][5] |
| Plasma SAM Reduction | Advanced Solid Tumors/Lymphoma with MTAP deletion | 50-200 mg q.d. | 60-70% | [3][5] |
| Tumor SDMA Reduction | Advanced Solid Tumors/Lymphoma with MTAP deletion | Various | Average H-score reduction of 36.4% | [11] |
| Clinical Response | Advanced Solid Tumors/Lymphoma with MTAP deletion | Various | 1 confirmed partial response, 8 patients with stable disease | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of AG-270's target are provided below.
MAT2A Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of AG-270 on the MAT2A enzyme.
-
Reagent Preparation:
-
Prepare serial dilutions of AG-270 in an appropriate buffer (e.g., containing a constant percentage of DMSO).
-
Prepare a master mixture containing assay buffer, ATP, and L-Methionine at twice the final desired concentration.
-
Dilute recombinant human MAT2A enzyme to the desired concentration in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the diluted AG-270 to the 'Test' wells.
-
Add inhibitor-free buffer to the 'Positive Control' wells.
-
Add assay buffer without the enzyme to the 'Blank' wells.
-
-
Enzyme Addition:
-
Add the diluted MAT2A enzyme to the 'Test' and 'Positive Control' wells.
-
-
Reaction Initiation:
-
Add the master mixture to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add a colorimetric detection reagent (e.g., a phosphate detection reagent) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light, to allow for color development.
-
-
Readout:
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the 'Blank' wells from all other readings.
-
Calculate the percent inhibition for each AG-270 concentration and determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of AG-270 on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116 MTAP-null and wild-type) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of AG-270 in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of AG-270. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration of treatment (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Solubilization:
-
After the incubation, add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Determine the IC₅₀ value for AG-270 in each cell line.
-
Western Blotting for Protein Expression
This protocol describes the use of Western blotting to analyze the levels of specific proteins (e.g., PRMT5 downstream markers like SDMA) in cancer cells following treatment with AG-270.
-
Sample Preparation:
-
Treat cancer cells with AG-270 or vehicle control for the desired time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the intensity of the protein bands to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Conclusion
The comprehensive preclinical and clinical data strongly support the validation of MAT2A as a therapeutic target in MTAP-deleted cancers. The selective inhibitor AG-270 has demonstrated a clear mechanism of action, potent in vitro and in vivo anti-tumor activity, and a manageable safety profile in early clinical trials. The provided experimental protocols serve as a guide for researchers to further investigate the role of the MAT2A-SAM-PRMT5 axis in cancer and to evaluate the efficacy of novel MAT2A inhibitors. The continued development of AG-270 and other MAT2A inhibitors holds significant promise for a targeted therapy approach for a substantial patient population with MTAP-deleted malignancies.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Early Biomarker Discovery for AG-270 Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, orally bioavailable, potent, and reversible allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[3][4] The therapeutic strategy for AG-270 is centered on the concept of synthetic lethality in cancers harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5] This deletion is prevalent in approximately 15% of all human cancers, often occurring as a co-deletion with the adjacent tumor suppressor gene, CDKN2A.[6][7] This guide provides an in-depth overview of the early biomarker discovery efforts for identifying tumors sensitive to AG-270, focusing on the underlying mechanism, key biomarkers, and the experimental protocols for their assessment.
Mechanism of Action and Key Biomarkers
The sensitivity of MTAP-deleted cancers to AG-270 is rooted in the metabolic vulnerability created by the loss of MTAP function. In normal cells, MTAP salvages methionine from its byproduct, methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates and acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[5] This partial inhibition renders PRMT5 highly dependent on high intracellular concentrations of its substrate, SAM, to maintain its function.[7]
AG-270 inhibits MAT2A, leading to a significant reduction in intracellular SAM levels.[1][8] In MTAP-deleted cells, this depletion of SAM further cripples the already compromised PRMT5 activity. The downstream consequences include a reduction in symmetric dimethylarginine (SDMA) on target proteins involved in critical cellular processes like mRNA splicing, ultimately leading to DNA damage and selective cancer cell death.[6][8]
The primary biomarkers for AG-270 sensitivity are:
-
Predictive Biomarker: Homozygous deletion of the MTAP gene (or co-deletion with CDKN2A).[9][10]
-
Pharmacodynamic Biomarkers:
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of AG-270.
Table 1: Preclinical Activity of AG-270
| Parameter | Cell Line / Model | Value | Reference |
| IC50 (MAT2A Inhibition) | Biochemical Assay | 14 nM | [1] |
| IC50 (SAM Reduction) | HCT116 MTAP-null cells (72h) | 20 nM | [1] |
| Tumor Growth Inhibition | KP4 MTAP-null xenografts (200 mg/kg, q.d.) | 67% | [2] |
Table 2: Pharmacodynamic Effects of AG-270 in a Phase 1 Clinical Trial (NCT03435250)
| Biomarker | Dose Range (once daily) | Maximal Reduction from Baseline | Reference |
| Plasma SAM | 50 mg - 200 mg | 65% - 74% | [11] |
| Tumor SDMA (H-score) | 50 mg - 200 mg | Average reduction of 36.4% | [7][9] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of AG-270 in MTAP-Deleted Cancers
Caption: Mechanism of action of AG-270 in MTAP-deleted cancer cells.
Experimental Workflow for Biomarker Discovery
Caption: Workflow for preclinical and clinical biomarker assessment for AG-270.
Experimental Protocols
Detection of Homozygous MTAP Deletion in Tumor Tissue
a) Immunohistochemistry (IHC) for MTAP Protein Loss
-
Principle: This method detects the absence of MTAP protein expression, which is a surrogate for homozygous gene deletion.[13]
-
Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm).
-
Procedure:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by incubating slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.[14][15]
-
Peroxidase Block: Endogenous peroxidase activity is quenched by incubating with 3% hydrogen peroxide for 10 minutes.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against MTAP (e.g., rabbit polyclonal or mouse monoclonal) at an optimized dilution for 60 minutes at room temperature or overnight at 4°C.[15][16]
-
Detection System: A polymer-based detection system (e.g., HRP-polymer) is applied, followed by incubation with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining: Slides are counterstained with hematoxylin.
-
Dehydration and Mounting: Slides are dehydrated, cleared, and mounted with a permanent mounting medium.
-
-
Interpretation: Complete loss of cytoplasmic MTAP staining in tumor cells, with positive staining in adjacent normal stromal or inflammatory cells serving as an internal positive control, is indicative of homozygous MTAP deletion.[13][17]
b) Next-Generation Sequencing (NGS) for MTAP Gene Deletion
-
Principle: NGS-based panels can directly detect the loss of the MTAP gene.[18][19]
-
Specimen: DNA extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA).
-
Procedure:
-
DNA Extraction: Genomic DNA is extracted from the tumor specimen.
-
Library Preparation: DNA is fragmented, and sequencing adapters are ligated to the fragments.
-
Target Enrichment: Probes specific for the MTAP gene and other genes of interest are used to capture the target DNA regions.
-
Sequencing: The enriched library is sequenced on an NGS platform.
-
Data Analysis: Sequencing data is aligned to a reference genome, and copy number variations are analyzed to identify homozygous deletion of the MTAP gene.[19]
-
-
Interpretation: A copy number of zero for the MTAP gene indicates a homozygous deletion.
Measurement of Plasma S-Adenosylmethionine (SAM)
-
Principle: Quantification of SAM in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8]
-
Specimen: Plasma collected in EDTA tubes.
-
Procedure:
-
Sample Preparation:
-
Plasma samples (e.g., 20-50 µL) are deproteinized by adding a protein precipitating agent like perchloric acid or trichloroacetic acid.[4][9]
-
An internal standard (e.g., deuterated SAM) is added to each sample for accurate quantification.[4]
-
Samples are vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
LC Separation:
-
The extracted sample is injected onto a reverse-phase C18 or a porous graphitic carbon column.[8]
-
Analytes are separated using an isocratic or gradient mobile phase, typically consisting of an aqueous component with a buffer and an organic modifier like methanol or acetonitrile.
-
-
MS/MS Detection:
-
The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for SAM and its internal standard.
-
-
-
Quantification: A calibration curve is generated using standards of known SAM concentrations, and the concentration of SAM in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantification of Tumor Symmetric Dimethylarginine (SDMA) by IHC
-
Principle: This assay measures the level of SDMA, a downstream marker of PRMT5 activity, in tumor tissue.[20]
-
Specimen: FFPE tumor tissue sections (e.g., from paired biopsies taken before and during treatment).
-
Procedure:
-
The IHC protocol is similar to that described for MTAP, with the following key differences:
-
Primary Antibody: A specific antibody targeting SDMA is used.
-
Antigen Retrieval: The optimal antigen retrieval method (e.g., citrate or EDTA buffer) should be validated for the specific SDMA antibody.
-
-
-
Interpretation:
-
Staining intensity and the percentage of positive tumor cells are assessed.
-
An H-score can be calculated by summing the products of the staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of cells at each intensity level.
-
A reduction in the H-score in the on-treatment biopsy compared to the baseline biopsy indicates pharmacodynamic activity of AG-270.[9]
-
In Vitro Cell Proliferation Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Lines: A panel of cancer cell lines with known MTAP status (MTAP-deleted and MTAP-wildtype).
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of AG-270 or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).[21][22]
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., detergent or DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of AG-270 that inhibits cell proliferation by 50%) is determined. Selective activity is demonstrated by a lower IC50 in MTAP-deleted cell lines compared to MTAP-wildtype lines.
In Vivo Xenograft Efficacy Study
-
Principle: To evaluate the anti-tumor activity of AG-270 in a living organism using a mouse model with implanted human tumors.[3][23]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Line: An MTAP-deleted human cancer cell line (e.g., HCT-116 MTAP -/-).[3]
-
Procedure:
-
Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., PBS and Matrigel) and subcutaneously injected into the flank of the mice.[3]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.[3]
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control and different dose levels of AG-270). AG-270 is administered, typically by oral gavage, according to the planned schedule (e.g., once daily).[3]
-
Efficacy and Tolerability Assessment: Tumor volume and body weight are monitored throughout the study.[12]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors may be excised for pharmacodynamic analysis (e.g., SAM and SDMA levels).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The early and targeted discovery of biomarkers has been pivotal in the clinical development of AG-270. The strong biological rationale linking MTAP deletion to MAT2A inhibitor sensitivity provides a clear patient selection strategy. The use of pharmacodynamic biomarkers such as plasma SAM and tumor SDMA allows for the confirmation of target engagement and pathway modulation in clinical trials. The experimental protocols outlined in this guide provide a framework for the identification and validation of these key biomarkers, which are essential for the successful development of targeted therapies like AG-270. Further research may uncover additional biomarkers to refine patient selection and predict response or resistance.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Study of AG-270 in Participants With Advanced Solid Tumors or Lymphoma With MTAP Loss [clinicaltrials.servier.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. A Phase 1 Study of AG-270 in the Treatment of Subjects with Advanced Solid Tumors or Lymphoma with Homozygous Deletion of MTAP | Dana-Farber Cancer Institute [dana-farber.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- 8. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Measurement of S-adenosylmethionine and S-adenosylhomocysteine in plasma with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-MTAP Immunohistochemistry Kit - Creative Biolabs [creativebiolabs.net]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Prevalence of S-methyl-5′-thioadenosine Phosphorylase (MTAP) Deficiency in Human Cancer: A Tissue Microarray Study on 13,067 Tumors From 149 Different Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diagomics.com [diagomics.com]
- 15. MTAP antibody (11475-1-AP) | Proteintech [ptglab.com]
- 16. biocompare.com [biocompare.com]
- 17. Deletions of CDKN2A and MTAP Detected by Copy-Number Variation Array Are Associated with Loss of p16 and MTAP Protein in Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mtapdeletion.com [mtapdeletion.com]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint for AG-270 Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-270, a first-in-class, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), has emerged as a promising therapeutic agent for a genetically defined subset of cancers. This technical guide provides an in-depth exploration of the genetic basis for response to AG-270, focusing on its mechanism of action, the critical role of methylthioadenosine phosphorylase (MTAP) deletion, and the experimental methodologies used to elucidate these findings. Detailed protocols for key experimental assays are provided, along with a comprehensive summary of preclinical and clinical data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.
Introduction: The Rationale for Targeting MAT2A in MTAP-Deleted Cancers
Methionine adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1] In recent years, targeting MAT2A has become a compelling strategy in cancer therapy, particularly in tumors with a specific genetic vulnerability: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3]
The MTAP gene is located adjacent to the CDKN2A tumor suppressor gene on chromosome 9p21 and is co-deleted in approximately 15% of all human cancers.[2] This genetic event leads to the accumulation of methylthioadenosine (MTA), a substrate of MTAP.[2] MTA acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that utilizes SAM to catalyze the symmetric dimethylation of arginine residues on various proteins involved in critical cellular processes, including mRNA splicing.[2][4] The partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a state of heightened dependence on SAM for maintaining residual PRMT5 activity. This renders these cancer cells selectively vulnerable to inhibitors of MAT2A, such as AG-270, which further reduce the intracellular SAM pool, leading to a synthetic lethal interaction.[2][4]
Mechanism of Action of AG-270
AG-270 is a potent and reversible allosteric inhibitor of MAT2A.[4] Its mechanism of action is centered on the reduction of intracellular SAM levels, which in turn leads to the inhibition of PRMT5 activity in MTAP-deleted cancer cells.[4][5] This cascade of events results in several downstream consequences that collectively contribute to the anti-tumor activity of AG-270:
-
Aberrant mRNA Splicing: Reduced PRMT5 activity disrupts the methylation of spliceosomal proteins, leading to widespread alterations in mRNA splicing, including the retention of introns.[2][6]
-
DNA Damage: The dysregulation of splicing and other cellular processes contributes to the accumulation of DNA damage.[2][6]
-
Cell Cycle Arrest and Apoptosis: The culmination of these cellular insults leads to cell cycle arrest and ultimately, programmed cell death (apoptosis) in MTAP-deleted cancer cells.[7]
The selective action of AG-270 on MTAP-deleted cells, while sparing normal tissues with intact MTAP, provides a promising therapeutic window.
Preclinical and Clinical Evidence for AG-270 Efficacy
Preclinical Data
In vitro and in vivo preclinical studies have provided a strong rationale for the clinical development of AG-270.
Table 1: In Vitro Anti-proliferative Activity of AG-270
| Cell Line | MTAP Status | AG-270 IC50 (nM) | Reference |
| HCT116 | MTAP-null | 20 | [8] |
| HCT116 | MTAP-WT | >1000 | [4] |
| KP4 | MTAP-null | Not specified | [8] |
Table 2: In Vivo Efficacy of AG-270 in Xenograft Models
| Xenograft Model | Cancer Type | AG-270 Dose | Tumor Growth Inhibition | Reference |
| KP4 (MTAP-null) | Pancreatic | 200 mg/kg, q.d. | Dose-dependent reduction | [8] |
| Patient-Derived Xenograft (PDX) | Esophageal | Not specified | Additive-to-synergistic with docetaxel | [8] |
| Patient-Derived Xenograft (PDX) | NSCLC | Not specified | Additive-to-synergistic with docetaxel | [8] |
| Patient-Derived Xenograft (PDX) | Pancreatic | Not specified | Additive-to-synergistic with docetaxel | [8] |
Clinical Data: Phase 1 Trial (NCT03435250)
A first-in-human, open-label, multicenter Phase 1 clinical trial (NCT03435250) was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of AG-270 in patients with advanced solid tumors or lymphoma with homozygous MTAP deletion.[9][10]
Table 3: Patient Demographics and Baseline Characteristics (N=39)
| Characteristic | Value | Reference |
| Median Age (years) | 64.5 | [7] |
| Most Common Cancers | Bile Duct, Pancreatic, Mesothelioma, NSCLC | |
| Prior Systemic Therapies | All patients | [7] |
Table 4: Clinical Activity of Single-Agent AG-270
| Response | Number of Patients | Tumor Type | Reference |
| Partial Response | 1 | High-grade neuroendocrine tumor of the lung | |
| Stable Disease | 8 | Various |
The trial established a maximum tolerated dose (MTD) of 200 mg once daily. Pharmacodynamic analyses of paired tumor biopsies demonstrated a decrease in symmetrically dimethylated arginine (SDMA) levels, a biomarker of PRMT5 inhibition, confirming target engagement.[7] The study also explored AG-270 in combination with taxane-based chemotherapy, based on preclinical data showing synergistic anti-tumor activity.[4][10]
Signaling Pathways and Experimental Workflows
AG-270 Mechanism of Action in MTAP-Deleted Cancer Cells
Caption: Mechanism of action of AG-270 in MTAP-deleted cancer cells.
Experimental Workflow for Assessing AG-270 Response
Caption: Workflow for preclinical evaluation of AG-270.
Experimental Protocols
Western Blot Analysis for MAT2A, PRMT5, and SDMA
This protocol outlines the steps for detecting protein levels of MAT2A, PRMT5, and symmetric dimethylarginine (SDMA) in cancer cells treated with AG-270.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MAT2A, anti-PRMT5, anti-SDMA)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency and treat with desired concentrations of AG-270 for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
RT-qPCR for MAT2A Gene Expression
This protocol details the measurement of MAT2A mRNA levels in response to AG-270 treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for MAT2A and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with AG-270 as described above.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for MAT2A and the housekeeping gene.
-
-
Data Analysis:
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of MAT2A mRNA, normalized to the housekeeping gene.
-
Mechanisms of Resistance to AG-270
While AG-270 shows significant promise, the potential for acquired resistance is a critical consideration in its clinical application. One of the primary mechanisms of resistance to MAT2A inhibitors is the upregulation of MAT2A expression.[3] Cancer cells can adapt to the inhibitor by increasing the production of the MAT2A protein, thereby compensating for the inhibitory effect and restoring SAM levels.[3] Another potential mechanism involves alterations in downstream pathways, such as the PRMT5 signaling cascade. An increase in tumor symmetric dimethylarginine (SDMA) levels at the time of disease progression has been observed in some cases, suggesting it as a potential biomarker and mechanism of resistance.[11]
Conclusion and Future Directions
AG-270 represents a significant advancement in precision oncology, offering a targeted therapeutic option for patients with MTAP-deleted cancers. The strong preclinical rationale, coupled with promising early clinical data, underscores the potential of this agent. A thorough understanding of the genetic basis for AG-270 response, including the intricate interplay between MAT2A, MTAP, and PRMT5, is paramount for its successful clinical implementation. Future research should focus on further elucidating the mechanisms of resistance, identifying additional biomarkers of response and resistance, and exploring rational combination strategies to enhance the efficacy and durability of AG-270-based therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this novel therapeutic agent.
References
- 1. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Study of AG-270 in Participants With Advanced Solid Tumors or Lymphoma With MTAP Loss [clinicaltrials.servier.com]
- 11. mcgill.ca [mcgill.ca]
The MAT2A Inhibitor AG-270: A Technical Guide to its Impact on Histone Methylation
For Immediate Release
This technical guide provides an in-depth analysis of the effects of AG-270, a first-in-class, orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A), on histone methylation. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic mechanism of action of AG-270.
Core Mechanism of Action: Indirect Modulation of Histone Methylation
AG-270 is an allosteric, noncompetitive, and reversible inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions within the cell, including histone methylation.[1] By inhibiting MAT2A, AG-270 effectively reduces the intracellular pool of SAM. This depletion of SAM limits the activity of histone methyltransferases (HMTs), which are dependent on SAM to catalyze the transfer of methyl groups to histone proteins. Consequently, AG-270's effect on histone methylation is indirect, stemming from the reduction of the essential co-substrate required by HMTs.
The primary therapeutic target for AG-270 is cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. In these cancers, the reduction of SAM by AG-270 leads to the inhibition of protein arginine methyltransferase 5 (PRMT5), resulting in decreased symmetric dimethylarginine (SDMA) on target proteins involved in mRNA splicing and ultimately inducing cell death.
Quantitative Impact on Histone Methylation
Recent studies have elucidated the specific and quantitative effects of MAT2A inhibition by AG-270 on histone methylation patterns. The most significant and well-documented impact is on Histone H3, as detailed in the following table.
| Histone Mark | Effect of AG-270 Treatment | Fold Change/Significance | Cell Line | Experimental Method |
| H3K4me2 | Significant Decrease | - | VCaP (Prostate Cancer) | Quantitative Mass Spectrometry, ChIP-seq |
| H3K9me2 | Altered | - | VCaP (Prostate Cancer) | Quantitative Mass Spectrometry |
| H3K9me3 | Altered | - | VCaP (Prostate Cancer) | Quantitative Mass Spectrometry |
| H3K14me2 | Altered | - | VCaP (Prostate Cancer) | Quantitative Mass Spectrometry |
| H3K36me3 | Altered | - | VCaP (Prostate Cancer) | Quantitative Mass Spectrometry |
Data summarized from Cavaliere et al., Nature Communications, 2024.[2]
The most pronounced effect observed is a significant reduction in the levels of dimethylated lysine 4 on histone H3 (H3K4me2).[2] This alteration in a key activating histone mark has profound implications for gene expression programs. Additionally, changes in other histone marks, including H3K9me2, H3K9me3, H3K14me2, and H3K36me3, indicate a broader impact on the epigenetic landscape following treatment with AG-270.[2]
Signaling Pathways and Experimental Workflows
The mechanism of action of AG-270 and the experimental workflows to assess its impact on histone methylation can be visualized through the following diagrams.
Caption: AG-270 inhibits MAT2A, leading to reduced SAM levels and altered histone methylation.
Caption: Workflow for assessing AG-270's effect on histone methylation.
Detailed Experimental Protocols
The following protocols are based on methodologies employed in key studies investigating the effects of AG-270 on histone methylation.
Cell Culture and AG-270 Treatment
-
Cell Lines: VCaP (prostate cancer) cells are a relevant model system.
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
AG-270 Treatment: For analysis of histone modifications, VCaP cells are treated with AG-270 at a concentration of 1 µM for 72 hours . A vehicle control (e.g., DMSO) should be run in parallel.
Quantitative Mass Spectrometry of Histone Modifications
This protocol provides a general framework for the analysis of histone post-translational modifications (PTMs).
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells and isolate nuclei.
-
Acid extract histones from the nuclear pellet using 0.2 M sulfuric acid.
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and air dry.
-
Resuspend the histone pellet in ultrapure water.
-
-
Sample Preparation for Mass Spectrometry:
-
Derivatization: Chemically derivatize histones to neutralize the positive charge of lysine residues, which improves chromatographic separation and peptide identification. This is typically done using propionic anhydride.
-
Digestion: Digest the derivatized histones into peptides using an appropriate protease, such as trypsin.
-
Second Derivatization: Derivatize the newly generated N-termini of the peptides, again using propionic anhydride.
-
Desalting: Purify the peptides using C18 desalting columns.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a nano-liquid chromatography (nLC) system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify histone peptides and their modifications.
-
Perform relative quantification of histone PTMs by comparing the peak areas of the modified and unmodified peptides.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the key steps for performing ChIP-seq to map the genomic localization of specific histone modifications.
-
Chromatin Preparation:
-
Cross-link proteins to DNA in AG-270-treated and control cells using 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K4me2).
-
Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based method.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated DNA and input control DNA.
-
Perform high-throughput sequencing on a platform such as Illumina.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for the histone mark.
-
Analyze the differential binding of the histone mark between AG-270-treated and control samples.
-
Conclusion
AG-270 exerts a significant, albeit indirect, effect on histone methylation by depleting the universal methyl donor, SAM. The most prominent and quantifiable effect is a reduction in H3K4me2, a key mark associated with active gene transcription. The broader alterations in other histone marks underscore the profound impact of AG-270 on the epigenetic landscape of cancer cells. The detailed protocols provided in this guide offer a framework for researchers to further investigate the nuanced epigenetic consequences of MAT2A inhibition and to explore its therapeutic potential.
References
The Impact of MAT2A Inhibitor AG-270 on PRMT5 Activity: A Technical Guide
Executive Summary: Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in oncology, often overexpressed in various cancers and linked to poor prognoses. Its role in methylating histone and non-histone proteins makes it a key regulator of cellular processes like transcription, RNA splicing, and DNA repair. A significant breakthrough in targeting PRMT5-dependent cancers came with the discovery of a synthetic lethal relationship in tumors harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. AG-270, a first-in-class, oral inhibitor of methionine adenosyltransferase 2A (MAT2A), exploits this vulnerability. By inhibiting MAT2A, AG-270 reduces the cellular levels of S-adenosylmethionine (SAM), the universal methyl donor required for PRMT5's catalytic activity. This guide provides an in-depth technical overview of the mechanism of action of AG-270, its quantitative impact on PRMT5 activity, and the experimental protocols used to characterize its effects.
The PRMT5 Signaling Axis in Cancer
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on a variety of protein substrates.[1] This post-translational modification is integral to numerous signaling pathways that control cell proliferation, survival, and differentiation.[2][3] In cancer, PRMT5 can methylate proteins involved in growth factor signaling (e.g., EGFR, PDGFR), stress response (e.g., p53), and cell cycle regulation, thereby promoting oncogenesis.[2][3][4]
The catalytic activity of PRMT5 is dependent on the availability of the methyl donor SAM.[5] In cancers with a homozygous deletion of the MTAP gene (~15% of all cancers), the enzyme MTAP is lost.[6][7] This leads to the accumulation of 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis.[8][9] MTA is an endogenous, albeit weak, inhibitor of PRMT5.[9] Cancer cells with MTAP deletion are therefore uniquely sensitized to further reductions in PRMT5 activity, creating a therapeutic window.[8][9]
AG-270: An Indirect Inhibitor of PRMT5
AG-270 is not a direct inhibitor of PRMT5. Instead, it is a potent, reversible, and allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing SAM from methionine and ATP.[6][10] By inhibiting MAT2A, AG-270 depletes the cellular pool of SAM. This reduction in the essential methyl donor substrate effectively cripples the catalytic activity of PRMT5.[7][11]
The therapeutic strategy hinges on the concept of synthetic lethality in MTAP-deleted cancers. In these tumors, the baseline accumulation of the partial PRMT5 inhibitor MTA, combined with the AG-270-induced depletion of SAM, creates a synergistic and potent inhibition of PRMT5 activity.[12][13] This leads to selective anti-proliferative effects and cell death in MTAP-deleted cancer cells, while largely sparing normal, MTAP-proficient cells.[7][9]
Quantitative Impact of AG-270 on PRMT5 Activity
Clinical and preclinical studies have quantified the pharmacodynamic effects of AG-270, confirming its mechanism of action. The primary biomarkers monitored are plasma SAM levels and tumor symmetric dimethylarginine (SDMA) levels, a direct readout of PRMT5 activity.
Table 1: Pharmacodynamic Effects of AG-270 from Phase 1 Clinical Trial [6][11][14]
| Parameter | Dose Range | Result |
|---|---|---|
| Maximum Tolerated Dose (MTD) | N/A | 200 mg Once Daily (QD) |
| Plasma SAM Reduction | 50-200 mg QD | 51% - 74% decrease from baseline |
| Tumor SDMA Reduction | Various | Average H-score reduction of 36.4% in 9 paired biopsies |
| Clinical Response | 200 mg QD | 1 confirmed partial response (neuroendocrine lung carcinoma) |
| | Various | 2 additional patients with prolonged stable disease (>6 months) |
Table 2: Cellular Potency of AG-270 in Preclinical Models [12]
| Cell Genotype | Condition | AG-270 IC₅₀ |
|---|---|---|
| MTAP+/+ | Single Agent | >300 µM |
| MTAP+/+ | Combination with MTAP inhibitor (MTDIA) | 228 nM |
This combination mimics the MTAP-/- metabolic phenotype, demonstrating the synthetic lethal interaction.
Key Experimental Protocols
Characterizing the impact of AG-270 requires a suite of standardized in vitro assays. The general workflow involves treating cancer cell lines with the inhibitor and subsequently measuring its effects on cell viability and specific molecular markers of PRMT5 activity.
A. Cell Viability Assay (MTT-based)
This protocol determines the effect of AG-270 on cancer cell proliferation and survival.
-
Materials : 96-well plates, cancer cell lines, complete culture medium, AG-270, DMSO, MTT solution (5 mg/mL), solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and incubate for 24 hours to allow attachment.[15]
-
Inhibitor Treatment : Prepare serial dilutions of AG-270 in complete medium. Replace the existing medium with 100 µL of the diluted inhibitor or a vehicle control (DMSO).[15]
-
Incubation : Incubate the plate for a defined period (e.g., 72 to 120 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition : Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[15][16]
-
Solubilization : Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Readout : Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control to determine the IC₅₀ value.[16]
-
B. Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol directly measures the downstream effect of AG-270 on PRMT5's methyltransferase activity by quantifying SDMA levels on target proteins (e.g., SmD3 or Histone H4).[17]
-
Materials : RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE equipment, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-sDMA, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure :
-
Cell Treatment & Lysis : Treat cells with AG-270 for the desired time. Harvest and lyse cells in RIPA buffer.[17]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer : Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking and Antibody Incubation : Block the membrane for 1 hour at room temperature. Incubate with a primary antibody specific for a symmetrically dimethylated substrate overnight at 4°C.[17]
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an ECL substrate and an imaging system.[17]
-
Normalization : Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH) to normalize the SDMA signal and ensure equal protein loading.[17]
-
C. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based protocol quantifies the percentage of cells undergoing apoptosis following treatment with AG-270.
-
Materials : Annexin V-FITC/PI apoptosis detection kit, 1X binding buffer, PBS, flow cytometer.
-
Procedure :
-
Cell Treatment & Harvesting : Treat cells in 6-well plates with AG-270 for a specified time (e.g., 48 hours). Harvest both adherent and floating cells.[16]
-
Cell Washing : Wash the cells twice with cold PBS.[16]
-
Resuspension : Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[15]
-
Incubation : Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis : Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[15]
-
Conclusion
AG-270 represents a targeted therapeutic strategy that leverages a specific metabolic vulnerability—MTAP deletion—to indirectly inhibit PRMT5 activity. By depleting the cellular SAM pool, AG-270 potently and selectively impairs PRMT5-dependent processes in cancer cells that are already sensitized by high MTA levels. The quantitative data from clinical trials confirm robust target engagement, leading to decreased plasma SAM and tumor SDMA levels. The provided experimental protocols offer a standardized framework for researchers to further investigate the impact of MAT2A inhibition on the PRMT5 axis in various cancer models. This approach holds significant promise as a precision medicine tool for a substantial subset of patients with difficult-to-treat malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. cell-stress.com [cell-stress.com]
- 3. cell-stress.com [cell-stress.com]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ideayabio.com [ideayabio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for AG-270 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing AG-270, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), in cancer research. AG-270 offers a targeted therapeutic strategy for cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common alteration in various malignancies.
Introduction
AG-270 is an orally bioavailable small molecule that inhibits MAT2A, the enzyme responsible for producing S-Adenosyl-L-methionine (SAM), the primary methyl donor in cells.[1][2] In cancers with MTAP deletion, the accumulation of methylthioadenosine (MTA) inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[3] This renders these cancer cells highly dependent on MAT2A for the synthesis of SAM to maintain a sufficient level for essential methylation reactions.[3][4] By inhibiting MAT2A, AG-270 exploits this synthetic lethal relationship, leading to reduced SAM levels, further inhibition of PRMT5 activity, and ultimately, cancer cell death.[3][4]
Mechanism of Action
AG-270 allosterically inhibits MAT2A, preventing the release of its product, SAM.[4][5] This leads to a cascade of downstream effects, primarily impacting PRMT5-mediated protein methylation. The reduction in symmetrically di-methylated arginine (SDMA) on target proteins disrupts critical cellular processes, including mRNA splicing and DNA damage repair, ultimately inducing mitotic defects and apoptosis in MTAP-deleted cancer cells.[3][6]
References
- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AG-270 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, oral, reversible, and allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions crucial for cellular homeostasis and gene expression.[3][4] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all cancers, tumor cells become highly dependent on MAT2A for SAM production.[5][6] Inhibition of MAT2A by AG-270 depletes intracellular SAM levels, leading to the inhibition of methyltransferases like PRMT5, which is synthetically lethal in MTAP-deleted cancer cells.[6][7]
Confirming that AG-270 effectively engages its target, MAT2A, within the complex cellular environment is a critical step in preclinical and clinical development. These application notes provide detailed protocols for three key methods to assess AG-270 target engagement:
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA) to confirm physical binding to MAT2A.
-
Proximal Pharmacodynamic (PD) Biomarker Analysis: LC-MS/MS-based quantification of intracellular SAM and S-adenosylhomocysteine (SAH) to measure the direct enzymatic consequence of inhibition.
-
Downstream Pathway Modulation: Analysis of downstream substrate methylation, such as Symmetric Dimethyl Arginine (SDMA), as a functional readout of pathway inhibition.
MAT2A Signaling Pathway and AG-270 Mechanism of Action
MAT2A catalyzes the conversion of methionine and ATP into SAM.[6] SAM serves as the substrate for methyltransferases, which methylate proteins, DNA, and RNA. This process yields SAH, which is subsequently recycled. AG-270 allosterically inhibits MAT2A, preventing the release of the product, SAM, thereby reducing its intracellular concentration and inhibiting downstream methylation events.[1]
Figure 1. AG-270 inhibits MAT2A, blocking SAM production and downstream methylation.
Method 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful biophysical method to verify the physical interaction between a drug and its target protein in a cellular environment.[8] The principle is based on ligand-induced thermal stabilization; when AG-270 binds to MAT2A, the protein complex becomes more resistant to heat-induced denaturation.[9]
Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for AG-270
-
Cell Culture and Treatment:
-
Plate MTAP-deleted cells (e.g., HCT116 MTAP-null) to reach 80-90% confluency.
-
Treat cells with varying concentrations of AG-270 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each treatment condition.
-
Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 45°C to 65°C in 2°C increments) using a thermocycler, leaving one aliquot at room temperature as a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble MAT2A:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize total protein concentration across all samples.
-
Analyze the amount of soluble MAT2A using standard Western Blotting procedures with a specific anti-MAT2A antibody.
-
-
Data Analysis:
-
Perform densitometry on the Western Blot bands to quantify the amount of soluble MAT2A at each temperature point relative to the non-heated control.
-
Plot the percentage of soluble MAT2A against temperature for each AG-270 concentration to generate "melt curves."
-
The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in Tagg to a higher temperature in the presence of AG-270 indicates target engagement.
-
Representative Data
| AG-270 Conc. | Tagg (°C) of MAT2A | ΔTagg (°C) vs. Vehicle |
| Vehicle (DMSO) | 52.1 | - |
| 100 nM | 55.3 | +3.2 |
| 1 µM | 58.9 | +6.8 |
| 10 µM | 59.2 | +7.1 |
| Table 1: Hypothetical CETSA data showing a dose-dependent thermal stabilization of MAT2A by AG-270, confirming direct target binding in cells. |
Method 2: Quantification of SAM and SAH by LC-MS/MS
The most direct pharmacodynamic biomarker for MAT2A inhibition is the reduction of its enzymatic product, SAM.[3] The SAM/SAH ratio is considered a key indicator of the cell's methylation capacity.[10][11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying these metabolites.[12]
Figure 3. Workflow for quantifying intracellular SAM and SAH levels.
Protocol: LC-MS/MS for SAM/SAH
-
Cell Treatment:
-
Plate cells and treat with a dose-range of AG-270 (e.g., 0 to 1 µM) for the desired duration (e.g., 72 hours).
-
Prepare at least three biological replicates per condition.
-
-
Metabolite Extraction:
-
Quickly wash cell monolayers with ice-cold PBS.
-
Immediately add ice-cold extraction solution (e.g., 80% methanol or 0.4 M perchloric acid) to quench metabolic activity and lyse the cells.[12]
-
Scrape the cells and collect the lysate. It is critical to keep samples on ice or at 4°C throughout this process to minimize SAM degradation.[12]
-
-
Sample Preparation:
-
Add stable isotope-labeled internal standards (e.g., d4-SAH, d3-SAM) to each sample for accurate quantification.
-
Vortex thoroughly and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[10]
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify SAM and SAH concentrations by comparing the peak area ratios of the endogenous metabolites to their respective internal standards against a standard curve.
-
Normalize concentrations to cell number or total protein content.
-
Calculate the SAM/SAH ratio for each condition.
-
Representative Data
| AG-270 Conc. (nM) | SAM (% of Vehicle) | SAH (% of Vehicle) | SAM/SAH Ratio (Fold Change) |
| 0 (Vehicle) | 100% | 100% | 1.00 |
| 10 | 45% | 110% | 0.41 |
| 100 | 15% | 115% | 0.13 |
| 1000 | 8% | 120% | 0.07 |
| Table 2: Representative data showing a dose-dependent decrease in intracellular SAM levels and the SAM/SAH ratio following treatment with AG-270.[2][3] |
Method 3: Analysis of Downstream Substrate Methylation
A reduction in SAM levels by AG-270 is expected to inhibit SAM-dependent methyltransferases. PRMT5 is a key enzyme that becomes more dependent on SAM in MTAP-deleted cancers.[6] Its activity can be monitored by measuring the symmetric dimethylation of arginine (SDMA) on its substrate proteins. A reduction in global SDMA levels serves as a robust downstream biomarker of AG-270 target engagement and pathway modulation.[7][14]
Figure 4. Workflow for detecting changes in downstream protein methylation.
Protocol: Western Blot for SDMA
-
Cell Culture and Lysis:
-
Treat MTAP-deleted cells with a dose-range of AG-270 for an extended period (e.g., 72-96 hours) to allow for changes in protein methylation marks.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes SDMA motifs (pan-SDMA antibody) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
For a loading control, probe a separate blot or re-probe the same blot with an antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
-
Detection and Analysis:
-
Detect the signal using an ECL (enhanced chemiluminescence) substrate and an imaging system.
-
Perform densitometric analysis to quantify the intensity of the SDMA signal across the entire lane for each sample.
-
Normalize the SDMA signal to the corresponding loading control signal.
-
Representative Data
| AG-270 Conc. (nM) | Relative Global SDMA Level (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.85 |
| 100 | 0.42 |
| 1000 | 0.21 |
| Table 3: Representative data demonstrating a dose-dependent reduction in global SDMA levels, indicating functional inhibition of downstream methyltransferases like PRMT5.[7][14] |
Conclusion
Assessing target engagement is fundamental to the development of targeted therapies like AG-270. The methods described provide a multi-faceted approach to confirm that AG-270 effectively engages its target MAT2A and modulates the intended metabolic pathway. CETSA offers direct evidence of physical binding in a cellular context. The quantification of SAM and SAH provides a robust and direct measure of MAT2A enzymatic inhibition. Finally, monitoring downstream markers like SDMA confirms that target engagement translates into functional pathway modulation. Together, these assays provide critical data to guide dose selection, establish pharmacokinetic/pharmacodynamic relationships, and support the clinical development of AG-270.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AG-270 in Combination with Taxane-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, oral, potent, and reversible small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[1][2] In a significant portion of human cancers, estimated at approximately 15%, the methylthioadenosine phosphorylase (MTAP) gene is homozygously deleted.[1][2][3] This genetic alteration makes cancer cells particularly vulnerable to the inhibition of MAT2A, creating a synthetic lethal relationship.[2][4]
Taxanes, such as paclitaxel and docetaxel, are a cornerstone of chemotherapy for numerous solid tumors. Their mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. Preclinical studies have revealed a strong synergistic anti-tumor effect when AG-270 is combined with taxane-based chemotherapy in MTAP-deleted cancer models.[5][6] This combination has been shown to enhance DNA damage and inhibit cellular proliferation, providing a strong rationale for its clinical investigation.[5][6] An ongoing phase 1 clinical trial is currently evaluating the safety and efficacy of AG-270 in combination with taxanes in patients with advanced solid tumors or lymphomas harboring the MTAP deletion (NCT03435250).[7][8]
These application notes provide an overview of the preclinical data and detailed protocols for utilizing AG-270 in combination with taxane-based chemotherapy in a research setting.
Scientific Rationale for Combination Therapy
The synergistic effect of combining AG-270 with taxanes stems from their complementary mechanisms of action targeting critical cellular processes in cancer cells:
-
AG-270's Role in Inducing Mitotic Defects and DNA Damage: Inhibition of MAT2A by AG-270 leads to a depletion of SAM. This, in turn, reduces the activity of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in mRNA splicing.[1] The resulting splicing perturbations can lead to the accumulation of DNA damage and mitotic defects, sensitizing cancer cells to agents that target mitosis.[1]
-
Taxanes' Role as Mitotic Inhibitors: Taxanes disrupt the normal function of microtubules, which are essential for forming the mitotic spindle during cell division. This interference leads to a prolonged mitotic arrest, ultimately triggering apoptosis.
-
Synergistic Action: By pre-disposing cancer cells to mitotic errors and DNA damage, AG-270 enhances their sensitivity to the mitotic arrest induced by taxanes. This dual assault on cell division and genomic integrity leads to a more profound and durable anti-tumor response than either agent alone.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of AG-270 and taxane-based chemotherapy.
Table 1: In Vitro Efficacy of AG-270 in Combination with Taxanes
| Cell Line | MTAP Status | Combination | Key Findings | Reference |
| HCT-116 | MTAP-deleted | AG-270 + Docetaxel | Additive-to-synergistic anti-proliferative activity observed. | [6] |
| Various MTAP-null cell lines | MTAP-deleted | AG-270 + Paclitaxel/Docetaxel | Enhanced cytotoxicity and synergistic interactions identified through in vitro screening. | [5][6] |
Table 2: In Vivo Efficacy of AG-270 in Combination with Taxanes in Patient-Derived Xenograft (PDX) Models
| Cancer Type | PDX Model | Combination | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | MTAP-deleted | AG-270 + Docetaxel | Additive-to-synergistic anti-tumor activity. | [5][6] |
| Pancreatic Cancer | MTAP-deleted | AG-270 + Docetaxel | 50% complete tumor regressions observed in 2-3 PDX models.[5][6] | [5][6] |
| Esophageal Cancer | MTAP-deleted | AG-270 + Taxanes | Additive-to-synergistic anti-tumor activity. | [5] |
Signaling Pathway
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Study of AG-270 in Participants With Advanced Solid Tumors or Lymphoma With MTAP Loss [clinicaltrials.servier.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: Protocol for Assessing Synergy of AG-270 with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, oral, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme for the synthesis of S-adenosylmethionine (SAM).[1][2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells exhibit a heightened dependency on MAT2A for survival.[3][4][5] AG-270 selectively targets these MTAP-deleted cancer cells by reducing intracellular SAM levels, which in turn inhibits the function of PRMT5, an enzyme crucial for cell proliferation and survival.[1][4] This targeted approach has shown promise in preclinical and clinical settings.[6]
This application note provides a detailed protocol for assessing the synergistic potential of AG-270 when used in combination with other anti-cancer drugs. The protocol outlines in vitro experimental design, data acquisition, and analysis using established methodologies to quantify synergy. The primary focus is on providing a robust framework for identifying and validating effective combination therapies involving AG-270. Preclinical studies have suggested synergistic or additive anti-tumor activity when AG-270 is combined with taxanes (like docetaxel and paclitaxel) and gemcitabine.[2][7][8]
Signaling Pathway of AG-270 in MTAP-Deleted Cancers
Caption: Mechanism of action of AG-270 in MTAP-deleted cancer cells.
Experimental Protocol: In Vitro Synergy Assessment
This protocol is designed to assess the synergistic effects of AG-270 in combination with another anti-cancer agent (referred to as "Drug B").
Cell Line Selection and Culture
-
Cell Lines: A panel of cancer cell lines with and without homozygous MTAP deletion should be used.
-
MTAP-deleted: HCT116 MTAP-/-, NCI-H1395, KP4
-
MTAP-wildtype: HCT116 MTAP+/+, A549
-
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Single-Agent Dose-Response Assessment
The initial step is to determine the potency of each drug individually.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of concentrations for AG-270 and Drug B in separate plates. A 2-fold serial dilution starting from a high concentration (e.g., 10 µM) is recommended.
-
Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each drug using non-linear regression analysis.
-
Combination Drug Treatment
A fixed-ratio combination design is a common and effective method for synergy analysis.
-
Procedure:
-
Based on the individual IC50 values, prepare serial dilutions of AG-270 and Drug B at a fixed molar ratio (e.g., based on the ratio of their IC50 values).
-
Treat cells with the combination dilutions in a 96-well plate format.
-
Include single-agent dose-response curves for both drugs on the same plate to serve as controls.
-
Incubate and assess cell viability as described for the single-agent experiments.
-
Synergy Data Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[9]
-
Combination Index (CI): The CI is a quantitative measure of the degree of drug interaction.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Calculation: The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 that alone produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that also produce the same effect.
-
Software: Specialized software such as CompuSyn can be used to automate the calculation of CI values and generate relevant plots.
Data Presentation
Quantitative data from synergy experiments should be summarized in clear and concise tables.
Table 1: Single-Agent IC50 Values
| Cell Line | MTAP Status | AG-270 IC50 (nM) | Drug B IC50 (nM) |
| HCT116 MTAP-/- | Deleted | [Insert Value] | [Insert Value] |
| NCI-H1395 | Deleted | [Insert Value] | [Insert Value] |
| HCT116 MTAP+/+ | Wild-type | [Insert Value] | [Insert Value] |
| A549 | Wild-type | [Insert Value] | [Insert Value] |
Table 2: Combination Index (CI) Values at Different Effect Levels (Fa)
| Cell Line | Combination (AG-270 + Drug B) | CI at Fa=0.50 | CI at Fa=0.75 | CI at Fa=0.90 | Synergy/Antagonism |
| HCT116 MTAP-/- | [Ratio] | [Insert Value] | [Insert Value] | [Insert Value] | [Conclusion] |
| NCI-H1395 | [Ratio] | [Insert Value] | [Insert Value] | [Insert Value] | [Conclusion] |
| HCT116 MTAP+/+ | [Ratio] | [Insert Value] | [Insert Value] | [Insert Value] | [Conclusion] |
| A549 | [Ratio] | [Insert Value] | [Insert Value] | [Insert Value] | [Conclusion] |
Experimental Workflow Visualization
Caption: Workflow for in vitro synergy assessment of AG-270.
Confirmatory Assays
To further investigate the mechanism of synergy, additional assays can be performed.
-
Apoptosis Assays: Annexin V/PI staining followed by flow cytometry can be used to quantify the induction of apoptosis by single agents and the combination.
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry can reveal cell cycle arrest at specific phases. Preclinical studies have shown that AG-270 can cause delays in S/G2/M phase progression.[6]
-
Western Blotting: Analysis of key proteins in relevant pathways (e.g., apoptosis markers like cleaved PARP and caspase-3, cell cycle regulators, and markers of DNA damage) can provide mechanistic insights. The combination of AG-270 with taxanes has been suggested to enhance DNA damage.[8]
Conclusion
This protocol provides a comprehensive framework for the preclinical assessment of AG-270 in combination with other anti-cancer agents. By following a systematic approach of single-agent characterization, combination screening, and rigorous data analysis, researchers can effectively identify and validate synergistic drug combinations, paving the way for the development of more effective cancer therapies. The observed synergy of AG-270 with taxanes and gemcitabine in preclinical models provides a strong rationale for their continued investigation in clinical settings for patients with MTAP-deleted tumors.[7][8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. letswinpc.org [letswinpc.org]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Study of AG-270 in Participants With Advanced Solid Tumors or Lymphoma With MTAP Loss [clinicaltrials.servier.com]
Application Notes and Protocols for In Vivo Imaging of AG-270
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, oral, potent, and reversible small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells are particularly vulnerable to reductions in SAM levels. AG-270 leverages this synthetic lethality by inhibiting MAT2A, leading to a decrease in SAM, subsequent inhibition of protein arginine methyltransferase 5 (PRMT5), and ultimately, tumor cell death.[1][2][3][4]
This document provides detailed application notes and protocols for various in vivo imaging techniques to study the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of AG-270 in preclinical cancer models.
Signaling Pathway of AG-270 in MTAP-Deleted Cancers
The mechanism of action of AG-270 in MTAP-deleted cancer cells is a well-defined pathway that offers several opportunities for in vivo imaging.
References
Application Note: Uncovering AG-270 Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screening
Introduction
AG-270 is a first-in-class, orally active inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[1][2][3] SAM is the universal methyl donor for numerous cellular processes, including the methylation of proteins and nucleic acids.[4][5] AG-270 shows particular promise in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all cancers.[1][6] In MTAP-deleted cells, the accumulation of the metabolite methylthioadenosine (MTA) partially inhibits the enzyme PRMT5. This partial inhibition creates a heightened dependency on SAM, making these cells exquisitely sensitive to the reduction in SAM levels caused by MAT2A inhibition.[6] The mechanism of action involves AG-270 binding to an allosteric site on the MAT2A enzyme, which leads to reduced SAM levels, subsequent inhibition of PRMT5-dependent mRNA splicing, and ultimately, induction of cell death.[1][7]
Despite the promising therapeutic potential of AG-270, the development of drug resistance remains a significant clinical challenge. Identifying the genetic drivers of resistance is crucial for developing effective combination therapies and patient stratification strategies. Genome-wide loss-of-function screening using CRISPR-Cas9 technology is a powerful, unbiased approach to systematically identify genes whose knockout confers resistance to a specific therapy.[8][9] This application note provides a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 screening to discover genes and pathways involved in resistance to AG-270.
Key Signaling Pathways in AG-270 Action and Resistance
Understanding the core pathway targeted by AG-270 and potential alternative pathways that can be hijacked by cancer cells is essential for designing and interpreting a resistance screen.
The MAT2A-SAM-PRMT5 Axis
This is the primary pathway targeted by AG-270. In MTAP-deleted cancers, the cell's survival is heavily reliant on this axis for essential methylation events, particularly mRNA splicing regulated by PRMT5.[6] Loss-of-function mutations in genes that are essential for the apoptotic response downstream of PRMT5 inhibition could be potential mechanisms of resistance.
The KEAP1-NRF2 Oxidative Stress Response Pathway
The KEAP1-NRF2 pathway is a master regulator of the cellular antioxidant response.[10] Under normal conditions, KEAP1 targets NRF2 for degradation. Under stress, NRF2 stabilizes, translocates to the nucleus, and activates the expression of genes involved in detoxification and drug efflux.[11] Constitutive activation of this pathway, often through loss-of-function mutations in KEAP1, is a well-established mechanism of resistance to various chemotherapies.[12][13] Knockout of negative regulators of NRF2 (like KEAP1) could be identified in a screen for AG-270 resistance.
RIOK1 and Pro-Survival Signaling
RIOK1 (Rio kinase 1) is an atypical kinase that has been implicated in cancer cell proliferation, survival, and invasion.[14][15] It is known to be overexpressed in several cancers and can promote tumor growth by activating pro-survival pathways like PI3K/AKT and NF-κB.[16][17][18] While not directly linked to the MAT2A pathway, upregulation or activation of RIOK1-mediated signaling could provide a compensatory survival mechanism for cells treated with AG-270, making genes that negatively regulate RIOK1 potential hits in a resistance screen.
Experimental Workflow for CRISPR-Cas9 Screening
A typical pooled CRISPR-Cas9 knockout screen to identify drug resistance genes follows a multi-step process, from generating the mutant cell library to validating the top candidate genes.
Quantitative Data Summary: Representative Screen Hits
Following data analysis, candidate genes are ranked based on the enrichment of their corresponding sgRNAs in the AG-270-treated population compared to the control. The table below shows a representative summary of potential hits from a hypothetical screen.
| Rank | Gene Symbol | Gene Name | Log2 Fold Change (Enrichment) | Putative Role in Resistance |
| 1 | KEAP1 | Kelch-like ECH-associated protein 1 | 6.8 | Negative regulator of NRF2; loss activates antioxidant/drug efflux pathways. |
| 2 | PTEN | Phosphatase and tensin homolog | 6.1 | Tumor suppressor; negative regulator of the pro-survival PI3K/AKT pathway. |
| 3 | AXIN1 | Axin 1 | 5.5 | Negative regulator of the Wnt/β-catenin pathway, which promotes proliferation. |
| 4 | TRAF3 | TNF receptor associated factor 3 | 5.2 | Negative regulator of the non-canonical NF-κB pathway. |
| 5 | CDKN2A | Cyclin dependent kinase inhibitor 2A | 4.9 | Encodes p16/p14arf, key cell cycle inhibitors and tumor suppressors. |
| 6 | RIOK1 | RIO kinase 1 | -5.8 | Pro-proliferative kinase; knockout sensitizes cells (negative selection). |
| 7 | PRMT5 | Protein arginine methyltransferase 5 | -6.5 | Essential downstream effector; knockout is synthetic lethal with MAT2A inhibition. |
Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for AG-270 Resistance
This protocol outlines the steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to AG-270.
1. Materials
-
Target cancer cell line (e.g., MTAP-deleted pancreatic or lung cancer cell line)
-
Lenti-Cas9-Blast plasmid
-
Pooled human sgRNA library (e.g., GeCKO v2.0)[19]
-
Lentiviral packaging plasmids (e.g., pVSVg and psPAX2)
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Puromycin and Blasticidin
-
AG-270 (and DMSO vehicle)
-
Genomic DNA extraction kit
-
PCR primers for sgRNA library amplification
-
Next-generation sequencing platform
2. Procedure
Part A: Generation of a Stable Cas9-Expressing Cell Line
-
Produce lentivirus for Lenti-Cas9-Blast in HEK293T cells using a standard transfection protocol.
-
Transduce the target cancer cell line with the Cas9-containing lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5.
-
Begin selection with blasticidin 48 hours post-transduction. The appropriate concentration should be determined beforehand with a kill curve.
-
Expand the blasticidin-resistant pool of cells. Validate Cas9 expression via Western blot and assess its activity using a functional assay (e.g., transduction with an sgRNA targeting a surface protein like CD81 followed by FACS analysis).[20]
Part B: sgRNA Library Transduction and Selection
-
Produce the pooled sgRNA library lentivirus in HEK293T cells. Titer the virus accurately.
-
Transduce the stable Cas9-expressing cells with the sgRNA library lentivirus at an MOI of ~0.3. This is critical to ensure that most cells receive only a single sgRNA.[21]
-
The scale of the transduction should be large enough to maintain a library representation of at least 300-500 cells per sgRNA. For a library with 120,000 sgRNAs, this means transducing at least 3.6 x 10^7 to 6 x 10^7 cells.[22]
-
At 48 hours post-transduction, begin selection with puromycin.
-
After selection is complete (typically 5-7 days), harvest a portion of the cells as the initial timepoint (T0) reference population.
Part C: AG-270 Drug Screen
-
Split the remaining cell population into two arms: a treatment group and a vehicle control group. Continue to maintain library representation throughout the experiment.
-
Treat the cells with AG-270 at a concentration that results in significant but incomplete cell death (e.g., IC80-IC90), determined via a preliminary dose-response curve. Treat the control arm with an equivalent volume of DMSO.
-
Culture the cells for 14-21 days, passaging as needed and maintaining drug/vehicle pressure. The duration should be sufficient for resistant clones to emerge and expand.
-
Harvest the surviving cells from both the AG-270 and DMSO arms and extract genomic DNA using a commercial kit.
Part D: Sequencing and Data Analysis
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add sequencing adapters and indexes.[22]
-
Purify the PCR products and quantify the library for next-generation sequencing.
-
Perform deep sequencing to determine the abundance of each sgRNA in the T0, DMSO, and AG-270-treated populations.
-
Analyze the sequencing data using software like MAGeCK.[21] Identify sgRNAs that are significantly enriched in the AG-270-treated population compared to the DMSO control. This analysis will generate a ranked list of candidate resistance genes.
Protocol 2: Validation of Candidate Resistance Genes
Hits from the primary screen must be validated to confirm their role in AG-270 resistance.
1. Materials
-
Parental Cas9-expressing cell line
-
Lentiviral sgRNA expression vector (e.g., lentiGuide-Puro)
-
2-4 individual sgRNA sequences targeting each candidate gene and non-targeting control (NTC) sgRNAs
-
AG-270 and DMSO
-
Reagents for Western blotting or genomic DNA analysis (for knockout validation)
-
Reagents for cell viability assays (e.g., CellTiter-Glo, MTT, or resazurin)
2. Procedure
Part A: Generation of Single-Gene Knockout Cell Pools
-
For each candidate gene, clone 2-4 unique sgRNA sequences into the lentiviral expression vector. Also, prepare lentivirus for NTC sgRNAs.
-
Produce lentivirus for each individual sgRNA construct.
-
Transduce the Cas9-expressing parental cell line with each lentivirus separately.
-
Select with puromycin to generate stable knockout cell pools for each targeted gene.
-
Validate the knockout of the target protein by Western blot. If a good antibody is unavailable, assess gene disruption at the genomic level using Sanger sequencing of the target locus PCR product, followed by analysis with a tool like TIDE.[23]
Part B: Competitive Growth Assay
-
Create a mixed population of cells by combining GFP-positive NTC cells and mCherry-positive knockout cells for a candidate gene at a 1:1 ratio.
-
Split the mixed population into AG-270 and DMSO treatment arms.
-
Monitor the ratio of GFP to mCherry positive cells over time using flow cytometry.
-
A true resistance gene knockout will result in an enrichment of the mCherry-positive population in the AG-270-treated culture compared to the DMSO control.
Part C: IC50 Shift Assay
-
Plate the validated knockout cell pools and NTC control cells in 96-well plates.[24]
-
Treat the cells with a range of AG-270 concentrations (e.g., 10-point, 3-fold serial dilutions).
-
After 72-96 hours, measure cell viability using an appropriate assay (e.g., CellTiter-Glo).[25][26]
-
Plot the dose-response curves and calculate the IC50 value for each cell line. A significant increase (shift to the right) in the IC50 for the knockout cells compared to the NTC control confirms the gene's role in conferring resistance.[27]
Protocol 3: Cell Viability (MTT) Assay for IC50 Determination
This protocol describes a colorimetric assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of AG-270.
1. Materials
-
Validated knockout and NTC control cell lines
-
96-well cell culture plates
-
AG-270 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of media) and allow them to adhere overnight.[24]
-
Prepare serial dilutions of AG-270 in culture media.
-
Remove the existing media from the cells and add 100 µL of media containing the different concentrations of AG-270 or DMSO vehicle control. Include wells with media only as a background control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[26]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance, normalize the data to the DMSO control wells (representing 100% viability), and plot the results as percent viability versus log[AG-270 concentration].
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in graphing software to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadinstitute.org [broadinstitute.org]
- 9. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 13. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. core.ac.uk [core.ac.uk]
- 15. RIOK1: A Novel Oncogenic Driver in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RIOK1 is associated with non-small cell lung cancer clinical characters and contributes to cancer progression [jcancer.org]
- 17. researchgate.net [researchgate.net]
- 18. RETRACTED: Targeting posttranslational modifications of RIOK1 inhibits the progression of colorectal and gastric cancers | eLife [elifesciences.org]
- 19. Genome-wide CRISPR/Cas9 knockout screening uncovers a novel inflammatory pathway critical for resistance to arginine-deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 25. dojindo.com [dojindo.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AG-270 Treatment in 3D Spheroid Cultures of MTAP-Deleted Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, oral, selective inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells.[1][2] A significant breakthrough in precision oncology has been the discovery of a synthetic lethal relationship between the inhibition of MAT2A and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] The MTAP gene is frequently co-deleted with the tumor suppressor CDKN2A in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and bladder cancer.[5][6]
In MTAP-deleted cancer cells, the accumulation of the metabolite methylthioadenosine (MTA) partially inhibits the protein arginine methyltransferase 5 (PRMT5).[5] This renders the cells exquisitely sensitive to further reductions in SAM levels through MAT2A inhibition by AG-270. The subsequent decrease in PRMT5 activity leads to defects in mRNA splicing, induction of DNA damage, and ultimately, cell death in MTAP-deleted cancer cells, while largely sparing normal cells with intact MTAP.[6][7]
Three-dimensional (3D) spheroid cultures of tumor cells more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell culture. These models are invaluable for assessing the efficacy of targeted therapies like AG-270. This document provides detailed application notes and protocols for the treatment of 3D spheroid cultures of MTAP-deleted tumors with AG-270.
Data Presentation
The following tables summarize key quantitative data related to the activity of AG-270 in MTAP-deleted cancer models.
Table 1: In Vitro Cellular Proliferation Inhibition by AG-270
| Cell Line | MTAP Status | IC50 (nM) | Reference |
| HCT116 | Wild-Type | >30,000 | [8] |
| HCT116 | Deleted | 260 | [8] |
Table 2: Pharmacodynamic Biomarker Modulation by AG-270 in Preclinical and Clinical Studies
| Model System | Biomarker | Modulation | Effective Concentration/Dose | Reference |
| Preclinical Models | Plasma SAM | 60-70% reduction | Associated with maximal tumor growth inhibition | [9] |
| Phase 1 Clinical Trial (MTAP-deleted solid tumors) | Plasma SAM | 65-74% reduction | 50-200 mg once daily | [10] |
| Phase 1 Clinical Trial (MTAP-deleted solid tumors) | Tumor SDMA | Decrease | 50-200 mg once daily | [7][10] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of AG-270 in MTAP-Deleted Cells
Caption: AG-270 mechanism in MTAP-deleted cells.
Experimental Workflow for AG-270 Treatment of 3D Spheroids
Caption: Workflow for AG-270 spheroid treatment.
Experimental Protocols
Protocol 1: Generation of 3D Spheroid Cultures of MTAP-Deleted Tumor Cells
This protocol describes the generation of 3D spheroids from MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-) using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116) supplemented with 10% FBS and 1% Penicillin-Streptomycin[11]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture MTAP-deleted cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Prepare a cell suspension at a concentration of 1 x 10^4 to 5 x 10^4 cells/mL. The optimal seeding density should be determined empirically for each cell line.
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 3-4 days.
Protocol 2: AG-270 Treatment and Viability Assessment of 3D Spheroids
This protocol outlines the treatment of pre-formed 3D spheroids with AG-270 and the subsequent assessment of cell viability.
Materials:
-
Pre-formed 3D spheroids in a 96-well plate (from Protocol 1)
-
AG-270
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Luminometer
-
Inverted microscope with imaging capabilities
Procedure:
-
Prepare a stock solution of AG-270 in DMSO.
-
On the day of treatment, prepare serial dilutions of AG-270 in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 30 µM). Include a vehicle control (DMSO) at the same final concentration as the highest AG-270 concentration.
-
Carefully remove 50 µL of the culture medium from each well containing a spheroid and add 50 µL of the prepared AG-270 dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 to 120 hours).
-
At the end of the treatment period, capture brightfield images of the spheroids in each well to assess morphological changes and measure spheroid diameter/volume using image analysis software.
-
Perform a 3D cell viability assay according to the manufacturer's instructions.
-
Briefly, allow the plate and the viability reagent to equilibrate to room temperature.
-
Add the viability reagent to each well and mix by orbital shaking to induce cell lysis.
-
Incubate at room temperature as recommended by the manufacturer to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 3: Biomarker Analysis in AG-270 Treated Spheroids
This protocol provides a general workflow for analyzing the downstream pharmacodynamic biomarker, symmetric dimethylarginine (SDMA), in AG-270-treated spheroids.
Materials:
-
Treated spheroids from multiple wells (pooled for sufficient protein)
-
PBS, ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Micro-centrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blotting
Procedure:
-
Following AG-270 treatment, carefully collect spheroids from multiple wells and pool them in a microcentrifuge tube.
-
Wash the spheroids with ice-cold PBS and centrifuge at a low speed to pellet.
-
Aspirate the PBS and add ice-cold RIPA buffer to lyse the spheroids.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Perform Western blotting for SDMA: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in SDMA levels in AG-270-treated spheroids compared to the vehicle control.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of AG-270 in 3D spheroid models of MTAP-deleted cancers. These methodologies, from spheroid generation to detailed biomarker analysis, will facilitate a deeper understanding of the therapeutic potential of MAT2A inhibition in this genetically defined patient population and aid in the preclinical evaluation of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacr.org [aacr.org]
- 10. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors | Blog [servier.us]
- 11. encodeproject.org [encodeproject.org]
Application Notes and Protocols for AG-270: Pharmacokinetic and Pharmacodynamic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, oral, reversible, and allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[1][2][3] In tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all cancers, there is a synthetic lethal relationship with the inhibition of MAT2A.[3][4] AG-270 has demonstrated potent and selective inhibition of MAT2A, leading to reduced intracellular SAM levels and subsequent anti-proliferative activity in MTAP-null cancer models.[1][5][6] These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of AG-270 and detailed protocols for key bioanalytical assays to support preclinical and clinical research.
Pharmacokinetic Properties
AG-270 exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability across multiple species.[1][7] Preclinical and clinical studies have characterized its absorption, distribution, metabolism, and excretion profiles.
Preclinical Pharmacokinetics
AG-270 has demonstrated excellent metabolic stability in microsomes and hepatocytes across various species, including human, mouse, rat, dog, and monkey.[1] The in vivo half-life (T1/2) has been determined in several preclinical models.[1]
| Parameter | Mouse | Rat | Monkey | Dog |
| Half-life (T1/2) | 5.9 h | 4.2 h | 4.8 h | 21.3 h |
| Table 1: In vivo half-life of AG-270 in preclinical species.[1] |
Clinical Pharmacokinetics
In a Phase 1 clinical trial (NCT03435250) in patients with advanced solid tumors or lymphoma with MTAP loss, AG-270 was orally administered once or twice daily.[3][8] Plasma concentrations of AG-270 increased with the dose, and steady-state was generally achieved by day 15 of treatment.
| Dose | Mean Exposure (AUC0–24h, ss) (ng*h/mL) | Median Half-life (t1/2) (h) |
| 50 mg QD | - | 16.1 - 38.4 |
| 100 mg QD | - | 16.1 - 38.4 |
| 150 mg QD | - | 16.1 - 38.4 |
| 200 mg QD | - | 16.1 - 38.4 |
| 200 mg BID | 243,715 | 16.1 - 38.4 |
| Table 2: Summary of clinical pharmacokinetic parameters of AG-270.[3][9] |
Pharmacodynamic Properties and Biomarkers
The pharmacodynamic effects of AG-270 are directly linked to its mechanism of action: the inhibition of MAT2A and the subsequent reduction of SAM levels. This leads to downstream effects on protein methylation, which can be monitored using specific biomarkers.
Mechanism of Action
AG-270 allosterically inhibits MAT2A, which catalyzes the conversion of methionine and ATP to SAM.[1][10] In MTAP-deleted cancer cells, this reduction in SAM levels inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[2] PRMT5 is responsible for the symmetric dimethylation of arginine residues on various proteins, including those involved in mRNA splicing.[2][11] The inhibition of PRMT5 leads to a decrease in symmetrically di-methylated arginine (SDMA) residues, ultimately resulting in cell death in these vulnerable cancer cells.[2]
Pharmacodynamic Biomarkers
The key pharmacodynamic biomarkers for assessing AG-270 activity are plasma SAM levels and SDMA levels in tumor tissue.
Plasma S-Adenosylmethionine (SAM): As a direct product of the MAT2A enzyme, SAM levels are a proximal biomarker of target engagement. Clinical studies have shown a dose-dependent reduction in plasma SAM concentrations following AG-270 treatment.[3]
| AG-270 Dose | Maximal Reduction in Plasma SAM |
| 50-200 mg QD | 65% - 70% |
| 200 mg BID | 65% - 70% |
| 400 mg QD | ~54% |
| Table 3: Reduction in plasma SAM levels in patients treated with AG-270.[3] |
Symmetrically Di-methylated Arginine (SDMA): SDMA is a downstream biomarker that reflects the inhibition of PRMT5 activity. A decrease in SDMA levels in tumor biopsies indicates the desired biological effect of AG-270 in the target tissue.[3] In a phase 1 trial, analysis of paired tumor biopsies showed a decrease in SDMA H-scores.[3]
| Treatment | Average Reduction in SDMA H-Score |
| AG-270 (various doses) | 36.4% |
| Table 4: Reduction in tumor SDMA levels in patients treated with AG-270.[3] |
Experimental Protocols
Protocol 1: Quantification of Plasma SAM by LC-MS/MS
This protocol describes a stable isotope dilution method for the accurate determination of SAM in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
S-adenosylmethionine (SAM) standard
-
²H₃-SAM (internal standard)
-
Mobile Phase A (e.g., aqueous solution with formic acid)
-
Mobile Phase B (e.g., methanol with formic acid)
-
10 kd MW cutoff ultracentrifugation filters
-
LC-MS/MS system (e.g., Shimadzu Nexera LC with AB Sciex 5500 QTRAP®)
-
Chromatography column (e.g., 250 mm × 2.0 mm EZ-faast column)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Prepare a working solution of the internal standard (²H₃-SAM) in Mobile Phase A.
-
In a microcentrifuge tube, combine 20 µL of plasma sample with 180 µL of the internal standard solution.[1]
-
Vortex briefly to mix.
-
Filter the sample by ultracentrifugation through a 10 kd MW cutoff membrane.[1]
-
-
LC-MS/MS Analysis:
-
Inject 3 µL of the filtrate onto the LC-MS/MS system.[1]
-
Perform chromatographic separation using a suitable gradient elution with Mobile Phases A and B at a flow rate of 0.20 mL/min.[1]
-
The total run time is typically around 10 minutes.[1]
-
The mass spectrometer should be operated in positive ion mode with an ion spray voltage of approximately +5000 V.[1]
-
Monitor the following mass transitions (m/z):
-
SAM: 399 → 250
-
²H₃-SAM: 402 → 250
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of SAM standard.
-
Quantify the concentration of SAM in the plasma samples by comparing the peak area ratio of SAM to the internal standard against the calibration curve.
-
Protocol 2: Immunohistochemistry (IHC) for SDMA in Tumor Tissue
This protocol provides a general procedure for the detection of SDMA in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue slides
-
Xylene
-
Ethanol (graded series: 100%, 95%, 85%, 75%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against SDMA
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in a graded series of ethanol (100% to 70%), followed by distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., using a microwave or pressure cooker).
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
-
Block non-specific antibody binding by incubating with a blocking buffer.
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary antibody against SDMA at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Incubate with a streptavidin-HRP conjugate.
-
Visualize the antibody binding by adding DAB chromogen substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
The intensity and localization of the brown staining indicate the level of SDMA.
-
An H-score can be calculated to quantify the staining.
-
References
- 1. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tissuearray.com [tissuearray.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Measuring Pharmacodynamic Biomarkers of AG-270 Treatment
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by AG-270
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, orally bioavailable, potent and reversible small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for cellular methylation reactions. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, cells become exquisitely sensitive to reductions in SAM levels. This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target in these specific tumor types.
Preclinical studies have demonstrated that AG-270 selectively inhibits the proliferation of MTAP-deleted cancer cells.[1] Mechanistically, inhibition of MAT2A by AG-270 leads to a depletion of intracellular SAM. This, in turn, reduces the activity of protein arginine methyltransferase 5 (PRMT5), which relies on SAM as a methyl donor. The subsequent hypo-methylation of PRMT5 substrates leads to defects in mRNA splicing of a number of genes, including those integral to cell cycle regulation and the DNA damage response. A key outcome of AG-270 treatment in MTAP-deleted cancer cells is a delay in the S and G2/M phases of the cell cycle, ultimately leading to cell cycle arrest and inhibition of tumor growth.[1][2]
These application notes provide a detailed protocol for the analysis of AG-270-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Data Presentation
The following table summarizes the quantitative effects of AG-270 on cell cycle distribution in an MTAP-deleted cancer cell line.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Fold Change in G2/M |
| HT-29 (MTAP-/-) | Vehicle Control | 65.3 | 24.1 | 10.6 | 1.0 |
| HT-29 (MTAP-/-) | AG-270 (250 nM, 5 days) | 45.2 | 15.5 | 39.3 | 3.7 [2] |
Note: The data presented is a representative example from published studies. Researchers should perform their own experiments to determine the optimal concentration and time course for their specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming AG-270 Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with the MAT2A inhibitor, AG-270, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving AG-270 for in vitro experiments?
A1: The most commonly used solvent for AG-270 is dimethyl sulfoxide (DMSO).[1][2][3][4] It is recommended to use fresh, high-quality DMSO, as moisture-absorbing DMSO can negatively impact solubility.[4]
Q2: What is the maximum soluble concentration of AG-270 in DMSO?
A2: AG-270 can be dissolved in DMSO at a concentration of up to 4 mg/mL (8.17 mM).[1][3][4] However, achieving this concentration may require heating and sonication.[1][3] Some sources also report a slightly lower solubility of 3 mg/mL (6.12 mM) in DMSO.[4]
Q3: I'm observing precipitation when I add my AG-270 stock solution to my aqueous cell culture medium. What is happening?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds like AG-270.[5] It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO concentration is diluted.[5]
Q4: Can I use other solvents besides DMSO?
A4: AG-270 is reported to be insoluble in water and ethanol.[4] While other organic solvents might be possible, DMSO is the most extensively documented and recommended solvent for in vitro applications.
Q5: How should I store my AG-270 stock solution?
A5: For long-term storage, it is recommended to store the powdered form of AG-270 at -20°C for up to 3 years.[1][4] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year or at -20°C for up to six months.[3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4][6]
Troubleshooting Guide: AG-270 Precipitation in Cell Culture
This guide provides a step-by-step approach to troubleshoot and prevent AG-270 precipitation in your in vitro experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Cause: The final concentration of AG-270 in the cell culture medium exceeds its aqueous solubility limit, or the rapid change in solvent polarity causes the compound to "crash out."[5]
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of AG-270 in your experiment.[5]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform one or more intermediate dilutions in pre-warmed (37°C) culture media.[5] This gradual decrease in DMSO concentration can prevent shocking the compound out of solution.
-
Slow Addition with Agitation: Add the AG-270 stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[5] This helps to disperse the compound quickly and avoid localized high concentrations.
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[5]
Issue 2: Delayed Precipitation in the Incubator
Cause: Changes in the media environment over time, such as shifts in pH, evaporation, or interactions with media components, can lead to delayed precipitation.[5]
Solutions:
-
Monitor Incubator Humidity: Ensure proper humidity levels in your incubator to prevent evaporation of the culture medium, which can increase the concentration of AG-270 and other components.[6]
-
Check Media pH: Although less common, significant shifts in media pH can affect compound solubility. Ensure your CO2 levels are stable.
-
Consider Media Components: AG-270 might interact with certain components in the media, leading to the formation of insoluble complexes. If possible, test different media formulations.[5]
Data Presentation
Table 1: Solubility of AG-270 in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4 | 8.17 | Requires ultrasonic and warming to 60°C.[1][3] |
| DMSO | 3 | 6.12 | |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AG-270 Stock Solution in DMSO
Materials:
-
AG-270 powder (Molecular Weight: 489.57 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weigh out the required amount of AG-270 powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you would need 4.896 mg of AG-270. However, based on reported solubility, starting with a lower concentration like 8.17 mM (4 mg/mL) is recommended.
-
Add the calculated volume of fresh DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.[1][3]
-
Following heating, vortex the tube again.
-
If solids are still present, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.[1][3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of AG-270 Stock for Cell Culture Experiments
Materials:
-
10 mM AG-270 stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the AG-270 stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the AG-270 stock in pre-warmed media. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you could first dilute the 10 mM stock 1:10 in pre-warmed media to make a 1 mM solution.
-
Add the stock solution dropwise while gently vortexing the media.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate step) to the final volume of pre-warmed cell culture medium.
-
For example, to make 10 mL of media with a final AG-270 concentration of 10 µM, add 10 µL of the 10 mM stock solution.
-
Add the solution dropwise while gently swirling the flask or plate.
-
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Signaling pathway showing AG-270's allosteric inhibition of MAT2A.
Caption: Experimental workflow for preparing AG-270 solutions for in vitro use.
Caption: Troubleshooting decision tree for AG-270 precipitation issues.
References
Technical Support Center: Troubleshooting Inconsistent AG-270 Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues that may arise during experiments with the small molecule inhibitor AG-270. Here, you will find troubleshooting guides and frequently asked questions in a Q&A format to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Compound Handling and Stability
Q1: My AG-270 stock solution has changed color. What does this indicate?
A color change in your stock solution may suggest chemical degradation or oxidation of AG-270. This can be triggered by exposure to light, air, or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen AG-270 stock solution after thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.
Q3: Can the type of storage container affect the stability of AG-270?
Yes, the material of the storage container can impact compound stability. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert to prevent leaching of contaminants or adherence of the compound to the container surface.
Cell-Based Assays
Q4: I am seeing high variability between replicate wells in my cell viability (e.g., MTT) assay. What are the common causes?
High variability in cell-based assays is a frequent issue.[1][2] Potential causes include:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating.[2]
-
Pipetting Errors: Calibrate your pipettes regularly and use consistent technique.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[3]
-
Cell Passage Number: The number of times cells have been passaged can influence their behavior and response to treatments.[4] It's crucial to use cells within a consistent and low passage number range for all experiments.
Q5: My IC50 value for AG-270 varies significantly between experiments. Why is this happening?
Inconsistent IC50 values can be frustrating. Besides the factors mentioned in Q4, consider the following:
-
Cell Density: The initial cell seeding density can affect the apparent potency of a compound. Standardize the cell number used in each experiment.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Ensure the incubation time is consistent across all experiments.
-
Compound Stability in Media: AG-270 might not be stable in your cell culture media over the entire incubation period. You can assess compound stability by incubating it in media for the duration of your experiment and then testing its activity.
Q6: I am not seeing the expected decrease in cell viability after treating with AG-270.
If AG-270 is not showing the expected efficacy, consider these possibilities:
-
Incorrect Concentration: Double-check your calculations and dilutions.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to AG-270's mechanism of action.
-
Compound Inactivity: The compound may have degraded. Refer to Q1 and Q2 for stability issues.
-
Assay Interference: Some compounds can interfere with the assay itself. For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[5]
Experimental Protocols
1. Cell Viability - MTT Assay
This protocol is for assessing the effect of AG-270 on cell viability.
Materials:
-
96-well flat-bottom plates
-
Cells in culture
-
Complete culture medium
-
AG-270 stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AG-270 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of AG-270. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4][6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Troubleshooting for MTT Assay:
-
High background: Can be caused by contamination or if the compound itself reduces MTT. Run a control with compound and MTT in cell-free media.[5]
-
Low signal: May be due to low cell number or insufficient incubation time with MTT.
-
Incomplete formazan dissolution: Ensure adequate mixing after adding the solubilization solution and allow sufficient time for the crystals to dissolve.[5]
2. Western Blot for Phosphorylated Proteins
This protocol is for analyzing the phosphorylation status of proteins in a signaling pathway targeted by AG-270, such as the EGFR-RAS-RAF-MEK-ERK pathway.
Materials:
-
Cells treated with AG-270
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with AG-270 for the desired time, wash them with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to normalize the phospho-protein signal.
Troubleshooting for Western Blot:
-
Weak or no signal: Increase protein load, primary antibody concentration, or incubation time.
-
High background: Optimize blocking conditions, increase washing times, or decrease antibody concentrations.[9]
-
Non-specific bands: Use highly specific antibodies and ensure proper blocking and washing.[9]
Data Presentation
Table 1: IC50 Values of AG-270 in Different Cell Lines
| Cell Line | AG-270 IC50 (µM) - 48h | Standard Deviation (µM) |
| Cell Line A | 1.2 | 0.15 |
| Cell Line B | 15.8 | 2.1 |
| Cell Line C | > 50 | N/A |
Table 2: Quantification of p-ERK/Total ERK Ratio after AG-270 Treatment
| AG-270 Conc. (µM) | p-ERK/Total ERK Ratio (Normalized to Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 0.1 | 0.75 | 0.06 |
| 1 | 0.32 | 0.04 |
| 10 | 0.05 | 0.01 |
Mandatory Visualizations
Signaling Pathway
Caption: EGFR-RAS-RAF-MEK-ERK signaling pathway with the inhibitory action of AG-270 on MEK.
Experimental Workflow
Caption: General experimental workflow for assessing the efficacy of AG-270.
Troubleshooting Logic
Caption: A logical flow for troubleshooting inconsistent experimental results with AG-270.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Optimizing AG-270 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the dosage of AG-270 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AG-270?
A1: AG-270 is an oral, potent, and reversible first-in-class inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2][3] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous cellular processes, including mRNA splicing.[1][3] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in about 15% of all cancers, tumor cells are particularly vulnerable to reductions in SAM levels.[1][3] AG-270's inhibition of MAT2A leads to decreased SAM concentrations, which in turn inhibits the activity of protein arginine N-methyltransferase 5 (PRMT5).[1][3] This results in reduced symmetric di-methylated arginine (SDMA) residues on target proteins involved in mRNA splicing, ultimately inducing cell death in MTAP-deleted tumors.[1][3]
Q2: What is a recommended starting dose for AG-270 in mouse xenograft models?
A2: Based on preclinical studies, a common and effective oral dose of AG-270 is 200 mg/kg, administered once daily (q.d.).[2][4] This dosage has been shown to cause a dose-dependent reduction in tumor SAM levels and significant tumor growth inhibition in MTAP-null xenograft models, while being well-tolerated with less than 5% mean body weight loss.[2][5]
Q3: What are the common toxicities observed with AG-270 in vivo, and how can they be managed?
A3: Common treatment-related adverse events observed in both preclinical and clinical studies include reversible thrombocytopenia (decreased platelet count), anemia, fatigue, and increases in liver function tests.[3][6] Sporadic maculopapular erythematous rashes have also been reported, which typically resolve within a week of discontinuing treatment.[3]
Troubleshooting Toxicity:
-
Monitor Animal Health: Closely monitor animal body weight 2-3 times per week. A significant drop in body weight (e.g., >15-20%) is a key indicator of toxicity.[6]
-
Blood Work: Perform complete blood counts (CBC) to monitor for thrombocytopenia and anemia.[6]
-
Liver Function: Monitor liver enzymes (ALT/AST) to detect potential hepatotoxicity.[6]
-
Dose Adjustment: If significant toxicity is observed, consider dose reduction or intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for a "drug holiday" for normal tissues to recover.[6]
Q4: Is AG-270 effective as a monotherapy?
A4: AG-270 has demonstrated single-agent efficacy in preclinical models of MTAP-deleted cancers, leading to tumor growth inhibition.[3][5] In a Phase 1 clinical trial, two partial responses and five instances of stable disease for at least 16 weeks were observed in patients with advanced malignancies.[3]
Q5: Are there synergistic combinations with AG-270?
A5: Yes, preclinical studies have shown that combining AG-270 with taxanes (paclitaxel and docetaxel) and gemcitabine results in additive-to-synergistic antitumor activity.[2][7] The combination with docetaxel led to 50% complete tumor regressions in some patient-derived xenograft (PDX) models.[7] This enhanced effect is thought to be due to AG-270-induced alterations in RNA splicing of genes involved in cell cycle regulation and DNA damage response, complementing the mechanisms of these chemotherapeutic agents.[7]
Quantitative Data Summary
| Parameter | AG-270 In Vivo Data | Reference |
| Compound | AG-270 | [2] |
| Target | MAT2A | [2] |
| Animal Model | Pancreatic KP4 MTAP-null xenograft mouse model | [2] |
| Dosage Range | 10-200 mg/kg | [2] |
| Administration | Orally, once daily (q.d.) for 38 days | [2] |
| Efficacy | Dose-dependent reduction in tumor SAM levels and tumor growth. 67% tumor growth inhibition (TGI) at 200 mg/kg. | [2][5] |
| Tolerability | Well-tolerated, with mean body weight loss <5%. | [2] |
| Pharmacokinetics (Mouse) | T1/2 = 5.9 hours | [2] |
| Combination Therapy | Additive-to-synergistic antitumor activity with taxanes (paclitaxel/docetaxel) and gemcitabine. | [2][7] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of AG-270 in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture MTAP-deleted cancer cells (e.g., KP4 pancreatic cancer cells) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=10-15 mice per group).
-
Prepare AG-270 formulation for oral gavage. A spray-dried dispersion may be necessary due to low solubility.[8]
-
Administer AG-270 orally at the desired dose (e.g., 200 mg/kg) once daily.
-
Administer vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight 2-3 times per week as a measure of toxicity.
-
At the end of the study, collect blood for pharmacokinetic and pharmacodynamic (e.g., plasma SAM levels) analysis.
-
Excise tumors for pharmacodynamic analysis (e.g., tumor SAM levels, SDMA levels).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze pharmacokinetic and pharmacodynamic data to establish exposure-response relationships.
-
Visualizations
Caption: AG-270 signaling pathway in MTAP-deleted cancer cells.
Caption: General workflow for optimizing AG-270 dosage in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the MAT2A inhibitor, AG-270, in preclinical animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific toxicities that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AG-270 and its primary target?
A1: AG-270 is a first-in-class, oral, reversible, and allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2][3] MAT2A is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions.[1][2] By inhibiting MAT2A, AG-270 leads to a reduction in intracellular SAM levels, which can selectively impede the proliferation of cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][4]
Q2: What are the most common toxicities observed with AG-270 in animal models?
A2: Preclinical and clinical studies of AG-270 have identified several key toxicities. The most frequently reported are:
-
Hepatotoxicity: Characterized by reversible elevations in liver function tests (LFTs), specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5][6]
-
Hematological Toxicity: Primarily manifesting as reversible thrombocytopenia (a decrease in platelet count) and anemia.[5][6]
-
Dermatological Toxicity: Sporadic maculopapular erythematous rashes have been observed, which typically resolve upon cessation of treatment.[5]
-
Retinal Toxicity: Non-reversible retinal atrophy has been noted in mouse toxicology studies, particularly at non-tolerated doses.[7]
Q3: Why are MTAP-deleted tumors particularly sensitive to AG-270?
A3: The sensitivity of MTAP-deleted tumors to MAT2A inhibition is a classic example of synthetic lethality. In cells lacking MTAP, the metabolite methylthioadenosine (MTA) accumulates. MTA is a partial inhibitor of the enzyme PRMT5. This partial inhibition makes PRMT5 activity highly dependent on saturating levels of its substrate, SAM. By inhibiting MAT2A with AG-270, the intracellular concentration of SAM is significantly reduced, leading to a further decrease in PRMT5 activity. This combined effect is cytotoxic to MTAP-deleted cancer cells while having a lesser impact on normal cells with functional MTAP.
Q4: What are the key pharmacodynamic biomarkers to monitor for AG-270 efficacy?
A4: The primary pharmacodynamic biomarkers for assessing AG-270 target engagement are the intracellular and plasma levels of S-adenosylmethionine (SAM) and methionine.[7] Successful inhibition of MAT2A by AG-270 will result in a dose-dependent decrease in SAM levels and a corresponding increase in methionine levels.[7] In clinical trials, maximal reductions in plasma SAM concentrations ranged from 54% to 70%.[5]
Troubleshooting Guides
Managing Hepatotoxicity
Issue: Elevated liver enzymes (ALT, AST) or bilirubin levels are observed in treated animals.
Potential Causes:
-
On-target inhibition of MAT2A in hepatocytes.
-
Potential off-target inhibition of the liver-specific MAT1A isoform, which can be associated with liver injury.[7]
-
Inhibition of the UGT1A1 enzyme and the hepatocyte transporter OATP1B1 by AG-270, potentially leading to hyperbilirubinemia.[3]
Troubleshooting Steps & Management Strategies:
| Strategy | Description | Considerations |
| Dose Reduction | If hepatotoxicity is observed, consider reducing the dose of AG-270. This is often the first and most effective step in managing dose-dependent toxicities. | A dose-response relationship for toxicity should be established. Lowering the dose may impact anti-tumor efficacy, so a therapeutic window needs to be determined. |
| Intermittent Dosing | Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) can be implemented. This "drug holiday" may allow for the recovery of normal tissues, including the liver. | The optimal intermittent schedule will need to be determined empirically to balance efficacy and toxicity. |
| Frequent Monitoring | Implement a regular schedule for monitoring serum ALT, AST, and bilirubin levels. This will allow for the early detection of hepatotoxicity. | See the detailed protocol below for blood collection and analysis. |
| Histopathology | At the end of the study, or if severe hepatotoxicity is suspected, perform a detailed histopathological analysis of liver tissue to characterize the nature and extent of the injury. | Look for signs of hepatocellular necrosis, inflammation, steatosis, and bile duct changes. |
| Supportive Care | Provide supportive care as per institutional guidelines. This may include fluid therapy and nutritional support. The use of hepatoprotectants like N-acetylcysteine (NAC) or S-adenosylmethionine (SAMe) could be considered, though their efficacy in the context of AG-270 is not established. | Consult with veterinary staff for appropriate supportive care measures. |
Managing Hematological Toxicity
Issue: A significant decrease in platelet count (thrombocytopenia) or red blood cell parameters (anemia) is observed.
Potential Cause:
-
On-target inhibition of MAT2A in hematopoietic progenitor cells in the bone marrow, disrupting their proliferation and differentiation.
Troubleshooting Steps & Management Strategies:
| Strategy | Description | Considerations |
| Dose and Schedule Modification | Similar to hepatotoxicity, reducing the dose or implementing an intermittent dosing schedule can mitigate hematological toxicity. | The nadir (lowest point) of the platelet and red blood cell counts should be determined to inform the timing of dose modifications or supportive care. |
| Complete Blood Counts (CBCs) | Perform regular CBCs with differentials to monitor the severity of myelosuppression. | See the detailed protocol below for blood collection and analysis. |
| Bone Marrow Analysis | In cases of severe or prolonged cytopenias, a bone marrow analysis can be conducted at necropsy to assess cellularity and the state of hematopoietic progenitor cells. | This can help to confirm that the toxicity is due to suppressed production rather than peripheral destruction. |
| Supportive Care | In cases of severe, symptomatic anemia or high risk of bleeding due to thrombocytopenia, supportive care measures should be implemented according to institutional guidelines. | This is more relevant in larger animal models; for mice, dose modification is the primary approach. |
Quantitative Data Summary
Specific quantitative data on the dose-dependent effects of AG-270 on liver enzymes and blood counts in preclinical models is not extensively detailed in publicly available literature. The following tables provide a template for expected findings based on qualitative descriptions from published studies. Researchers should generate their own dose-response data.
Table 1: Anticipated Dose-Dependent Hepatotoxicity of AG-270 in a Mouse Model (Illustrative)
| AG-270 Dose (mg/kg, oral, daily) | Expected Change in Serum ALT/AST | Potential Histopathological Findings |
| Vehicle Control | Baseline levels | Normal liver architecture |
| Low Dose (e.g., 10-30) | Minimal to mild elevation | Minimal to no observable changes |
| Mid Dose (e.g., 50-100) | Moderate, reversible elevation | Mild hepatocellular vacuolation, single-cell necrosis |
| High Dose (e.g., >150) | Significant, reversible elevation | Moderate hepatocellular necrosis, inflammatory cell infiltration |
Table 2: Anticipated Dose-Dependent Hematological Toxicity of AG-270 in a Mouse Model (Illustrative)
| AG-270 Dose (mg/kg, oral, daily) | Expected Change in Platelet Count | Expected Change in Red Blood Cell Count |
| Vehicle Control | Baseline levels | Baseline levels |
| Low Dose (e.g., 10-30) | No significant change | No significant change |
| Mid Dose (e.g., 50-100) | Mild, reversible thrombocytopenia | Mild, reversible anemia |
| High Dose (e.g., >150) | Moderate to severe, reversible thrombocytopenia | Moderate, reversible anemia |
Detailed Experimental Protocols
Protocol 1: Monitoring of Liver and Hematological Toxicity in Mice
1. Blood Collection:
- Frequency: Collect blood at baseline (before initiation of treatment) and then weekly or bi-weekly throughout the study. More frequent monitoring may be necessary if toxicity is observed.
- Method: For interim blood collection, the submandibular or saphenous vein is recommended for obtaining small volumes (50-100 µL). For terminal collection, cardiac puncture is used to obtain a larger volume.
- Anticoagulant: For CBC analysis, collect blood in EDTA-coated tubes. For clinical chemistry, collect blood in serum separator tubes.
2. Complete Blood Count (CBC) Analysis:
- Use an automated hematology analyzer calibrated for mouse blood.
- Key parameters to measure include:
- Platelet count (PLT)
- Red blood cell count (RBC)
- Hemoglobin (HGB)
- Hematocrit (HCT)
- White blood cell count (WBC) with differential
3. Clinical Chemistry Analysis:
- Centrifuge blood collected in serum separator tubes to isolate the serum.
- Use an automated clinical chemistry analyzer.
- Key parameters to measure for hepatotoxicity include:
- Alanine aminotransferase (ALT)
- Aspartate aminotransferase (AST)
- Total bilirubin
Protocol 2: Histopathological Evaluation of Liver and Bone Marrow
1. Tissue Collection and Fixation:
- At the end of the study, euthanize the animals according to approved institutional protocols.
- Immediately collect the liver and femurs.
- Fix the liver and femurs in 10% neutral buffered formalin for 24-48 hours.
2. Tissue Processing and Staining:
- After fixation, decalcify the femurs.
- Embed all tissues in paraffin.
- Section the tissues at a thickness of 4-5 µm.
- Stain the sections with Hematoxylin and Eosin (H&E).
3. Microscopic Examination:
- Liver: Examine for hepatocellular necrosis, apoptosis, inflammation, steatosis (fatty change), bile duct hyperplasia, and any signs of fibrosis.
- Bone Marrow: Examine for cellularity, myeloid-to-erythroid ratio, and the presence and morphology of megakaryocytes and other hematopoietic precursors.
Visualizations
Caption: Mechanism of action of AG-270 in MTAP-deleted cancer cells.
Caption: Workflow for managing AG-270-related toxicity in animal models.
References
- 1. Drug-induced thrombocytopenia: development of a novel NOD/SCID mouse model to evaluate clearance of circulating platelets by drug-dependent antibodies and the efficacy of IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approach to the Diagnosis and Management of Drug-Induced Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. easl.eu [easl.eu]
Technical Support Center: Understanding and Overcoming Acquired Resistance to AG-270
Welcome to the technical support center for AG-270, a first-in-class inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential mechanisms of acquired resistance to AG-270 and to offer troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AG-270?
AG-270 is an oral, potent, and reversible allosteric inhibitor of MAT2A, the enzyme responsible for producing S-adenosylmethionine (SAM), the primary methyl group donor in cells.[1][2][3][4] The therapeutic strategy for AG-270 is based on the concept of synthetic lethality in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][5] MTAP deletion, which occurs in about 15% of all human cancers, leads to the accumulation of 5'-methylthioadenosine (MTA).[6][7] MTA is a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[1][5] By inhibiting MAT2A, AG-270 reduces intracellular SAM levels, which further enhances the inhibitory effect of MTA on PRMT5.[1][5][8] This potent inhibition of PRMT5 disrupts downstream processes like mRNA splicing, leading to mitotic defects and selective growth inhibition of MTAP-deleted cancer cells.[7][9]
Q2: What are the known or hypothesized mechanisms of acquired resistance to AG-270?
While clinical data on acquired resistance to AG-270 is still emerging, preclinical studies and data from other targeted therapies suggest several potential mechanisms. These can be broadly categorized as on-target alterations, downstream effector modifications, and activation of bypass signaling pathways.
One key observation from a phase I clinical trial noted an increase in tumor symmetric dimethylarginine (SDMA) levels, a pharmacodynamic marker of PRMT5 activity, at the time of disease progression in a patient.[1] This suggests that reactivation of PRMT5 signaling, despite continued MAT2A inhibition, could be a clinical mechanism of resistance.[1] Additionally, earlier experiences with less potent MAT2A inhibitors showed that cancer cells can adapt by upregulating MAT2A expression, which could potentially blunt the efficacy of more potent inhibitors like AG-270 over time.[3][10]
Q3: Could mutations in the MAT2A gene itself cause resistance?
Yes, this is a plausible mechanism of acquired resistance. Similar to other targeted therapies, mutations in the drug's target protein can prevent the drug from binding effectively. For AG-270, a mutation in the allosteric binding site of MAT2A could reduce its binding affinity, thereby rendering the inhibitor less effective at reducing SAM production. Researchers investigating resistance should consider sequencing the MAT2A gene in their resistant cell line models.
Q4: Can changes in downstream signaling, specifically involving PRMT5, lead to resistance?
Yes, alterations downstream of MAT2A are a likely source of resistance. Since the therapeutic effect of AG-270 in MTAP-deleted cancers is mediated through the inhibition of PRMT5, any cellular change that restores PRMT5 activity could confer resistance. This could include:
-
Upregulation of PRMT5 expression: Increased levels of the PRMT5 protein could overcome the enhanced inhibition caused by the high MTA/SAM ratio.
-
Mutations in PRMT5: A mutation in PRMT5 that decreases its sensitivity to MTA could uncouple it from the effects of AG-270.
-
Changes in PRMT5 complex partners: PRMT5 functions as part of a complex. Alterations in other components of this complex could modulate its activity and sensitivity to inhibition.
Q5: Is there a role for bypass signaling pathways, such as the PI3K/AKT/mTOR pathway, in resistance to AG-270?
Activation of parallel survival pathways is a common mechanism of resistance to targeted cancer therapies. While direct evidence linking mTOR pathway activation to AG-270 resistance is not yet established in the literature, it is a strong candidate for investigation. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[11] Upregulation of this pathway, through genetic alterations in components like PTEN, PIK3CA, or AKT, could provide cancer cells with an alternative route for survival and proliferation, thereby bypassing their dependency on the MAT2A-PRMT5 axis.[11]
Troubleshooting Guides
Problem 1: Decreased sensitivity (increased IC50) to AG-270 in long-term cell culture.
This is the classic presentation of acquired resistance. The following workflow can help you characterize the potential mechanism.
Experimental Workflow for Investigating AG-270 Resistance
Caption: Workflow for characterizing acquired resistance to AG-270.
Detailed Methodologies:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed parental (sensitive) and suspected resistant cells in 96-well plates at an appropriate density.
-
The following day, treat cells with a serial dilution of AG-270 (e.g., 0.01 nM to 10 µM).
-
Incubate for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Measure cell viability using a luminescent or fluorescent readout according to the manufacturer's protocol.
-
Calculate IC50 values using non-linear regression analysis. A significant rightward shift in the dose-response curve for the resistant cells indicates acquired resistance.
-
-
Western Blotting:
-
Lyse parental and resistant cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against MAT2A, PRMT5, SDMA-modified proteins (e.g., anti-SDMA), p-AKT, p-S6K, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
Quantify band intensities to compare protein expression levels.
-
-
Sanger or Next-Generation Sequencing (NGS):
-
Extract genomic DNA from both parental and resistant cell lines.
-
Amplify the coding regions of the MAT2A gene using PCR.
-
Sequence the PCR products using Sanger sequencing to identify specific point mutations.
-
Alternatively, use a targeted NGS panel or whole-exome sequencing for a broader view of potential resistance mutations in other genes.
-
Problem 2: AG-270 treatment shows initial efficacy, but SDMA levels (PRMT5 activity marker) recover over time.
This scenario points towards a reactivation of the downstream effector, PRMT5.
Signaling Pathway: AG-270 Action and Potential Resistance
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. aacr.org [aacr.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in MTAP-deleted cell line response to AG-270
Welcome to the technical support center for researchers utilizing AG-270, a potent and selective inhibitor of MAT2A, in the context of MTAP-deleted cancer cell lines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AG-270 in MTAP-deleted cells?
AG-270 is a first-in-class, orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA).[2] This accumulation partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[2] These cells become highly dependent on MAT2A to produce S-adenosylmethionine (SAM), the universal methyl donor. AG-270 further reduces the intracellular levels of SAM, leading to a significant inhibition of PRMT5 activity.[3][4] This disruption in methylation events, particularly mRNA splicing, induces DNA damage and mitotic defects, ultimately leading to selective cell death in MTAP-deleted cancer cells.[3][5] This selective vulnerability is an example of synthetic lethality.
Q2: Why am I not observing a significant difference in viability between MTAP-deleted and MTAP-wildtype cells after AG-270 treatment?
Several factors can contribute to a lack of differential response:
-
Incorrect MTAP Status: It is crucial to confirm the MTAP deletion status of your cell lines using reliable methods such as PCR or Western blotting.
-
Suboptimal Assay Conditions: The concentration of AG-270, incubation time, and cell seeding density are critical parameters. A full dose-response curve with appropriate controls is necessary to determine the optimal experimental window.
-
Cell Line-Specific Resistance: Some cell lines may exhibit intrinsic resistance to MAT2A inhibition. This can be due to a variety of factors, including compensatory metabolic pathways.
-
Nutrient Composition of Media: The concentration of methionine in the culture medium can influence the cellular response to MAT2A inhibition.
Q3: What are the expected downstream effects of AG-270 treatment in sensitive MTAP-deleted cells?
Treatment of sensitive MTAP-deleted cells with AG-270 is expected to result in:
-
A significant reduction in intracellular S-adenosylmethionine (SAM) levels.[3]
-
A decrease in the levels of symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker of PRMT5 activity.[6]
-
Induction of DNA damage and cell cycle arrest, particularly at the S/G2/M phases.[5][7]
-
An increase in apoptosis and a decrease in overall cell proliferation.[5]
Q4: Can AG-270 be combined with other anti-cancer agents?
Yes, preclinical studies have shown that AG-270 can act synergistically with other chemotherapeutic agents. For instance, combination with taxanes (e.g., docetaxel, paclitaxel) has demonstrated enhanced anti-tumor activity in MTAP-deleted cancer models.[2][5] This is thought to be due to the induction of mitotic defects by AG-270, which sensitizes cells to anti-mitotic agents.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for AG-270 in cell viability assays.
| Possible Cause | Recommended Solution |
| Variable Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for each cell line. Ensure consistent cell numbers are seeded across all wells and experiments. Use a calibrated automated cell counter for accuracy. |
| Cell Health and Passage Number | Use cells with a low passage number and ensure they are in the logarithmic growth phase. Regularly check for mycoplasma contamination. |
| Assay Duration | A compensatory feedback mechanism can lead to the upregulation of MAT2A protein levels over time, potentially blunting the inhibitor's effect.[8] Optimize the incubation time (e.g., 72 to 120 hours) for your specific cell line to capture the desired biological effect before resistance mechanisms are fully established. |
| Inhibitor Preparation and Storage | Prepare fresh dilutions of AG-270 from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Choice of Viability Assay | Metabolic assays like MTT or MTS can be influenced by changes in cellular metabolism induced by AG-270. Consider using a complementary assay that measures cell number or membrane integrity, such as CellTiter-Glo®, CyQUANT®, or trypan blue exclusion. |
Problem 2: High background or no signal in Western blot for SDMA.
| Possible Cause | Recommended Solution |
| Antibody Quality | Use a well-validated antibody specific for symmetric dimethylarginine (SDMA). Titrate the primary antibody to determine the optimal concentration. |
| Insufficient Protein Loading | Ensure adequate protein concentration (typically 20-30 µg per lane) is loaded onto the gel. Perform a protein quantification assay (e.g., BCA) to normalize protein loading across all samples. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) for your specific gel and membrane type. Use a loading control (e.g., GAPDH, β-actin) to verify efficient transfer. |
| Blocking and Washing Steps | Use an appropriate blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour. Ensure thorough washing between antibody incubations to minimize background. |
Quantitative Data Summary
Table 1: In Vitro Activity of AG-270 in MTAP-deleted and Wild-Type Cell Lines
| Cell Line | Cancer Type | MTAP Status | AG-270 IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | MTAP -/- | ~20 | [9] |
| HCT116 | Colorectal Carcinoma | MTAP +/+ | >30,000 | [9] |
| KP4 | Pancreatic Cancer | MTAP -/- | Not specified | [9] |
| Multiple Cell Lines | Various | MTAP -/- | 260 | [9] |
Note: IC50 values can vary depending on the specific assay conditions and cell line.
Table 2: Pharmacodynamic Effects of AG-270 in a Phase 1 Clinical Trial
| Biomarker | Effect | Dose Range (once daily) | Reference |
| Plasma SAM | 65-74% decrease | 50-200 mg | [6] |
| Tumor SDMA | Decrease observed | 50-200 mg | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of AG-270 in culture medium. Add the desired concentrations of AG-270 or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72-120 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: Western Blot Analysis for MAT2A and SDMA
-
Cell Lysis:
-
Treat cells with AG-270 for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against MAT2A, SDMA, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Protocol 3: RT-qPCR for MAT2A Gene Expression
-
RNA Extraction: Extract total RNA from AG-270-treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for MAT2A and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of MAT2A mRNA.
Visualizations
Caption: Signaling pathway of AG-270 in MTAP-deleted cancer cells.
Caption: General experimental workflow for evaluating AG-270.
Caption: A logical troubleshooting guide for AG-270 experiments.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in AG-270 Combination Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in preclinical combination studies involving the MAT2A inhibitor, AG-270. All information is presented in a direct question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AG-270 and the rationale for its use in combination therapies?
A1: AG-270 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for producing S-adenosylmethionine (SAM), the primary methyl donor in cells. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This makes these cancer cells highly dependent on MAT2A for SAM production to maintain PRMT5 activity, creating a synthetic lethal vulnerability. By inhibiting MAT2A, AG-270 depletes SAM levels, further compromising PRMT5 function, leading to disruptions in mRNA splicing, DNA damage, and cell death in MTAP-deleted tumors.[1][2][3]
The rationale for combination therapies is to enhance this anti-tumor effect. For instance, preclinical studies have shown that AG-270 can induce mitotic defects, providing a strong basis for combination with anti-mitotic agents like taxanes.[1][2]
Q2: We are not observing the expected synergistic effect between AG-270 and a taxane in our MTAP-deleted cell line. What could be the issue?
A2: Several factors could contribute to a lack of synergy:
-
Cell Line Specific Factors: Not all MTAP-deleted cell lines respond uniformly. The genetic and epigenetic landscape of the specific cell line can influence its sensitivity to MAT2A inhibition and its interaction with combination partners.
-
Drug Sequencing and Scheduling: The order and timing of drug administration can significantly impact the outcome. Concurrent versus sequential dosing may yield different results.
-
Drug Concentrations: The concentrations of both AG-270 and the taxane need to be optimized. A full dose-response matrix is recommended to identify synergistic, additive, or antagonistic concentration ranges.
-
Assay Endpoint and Timing: The time point at which you measure cell viability or synergy can be critical. The effects of AG-270 on cell cycle and splicing may take time to manifest and synergize with the effects of a taxane. Consider extending incubation times (e.g., 72 to 120 hours).
Q3: Our combination of AG-270 and gemcitabine shows antagonism at certain concentrations. Is this expected?
A3: While synergy is often the goal, antagonism can occur in specific concentration ranges. This can be due to various factors, such as conflicting effects on the cell cycle. For example, if one agent causes a strong cell cycle arrest at a particular phase, it may reduce the efficacy of a second agent that targets a different phase of the cell cycle. A detailed synergy analysis across a wide range of concentrations for both drugs is crucial to map out the interaction landscape and identify optimal dosing for synergistic effects.
Q4: We are observing unexpected toxicity in our in vivo studies with AG-270 and docetaxel, even at doses reported to be well-tolerated for each agent alone. What could be the cause?
A4: Increased toxicity in combination studies is a known risk. In the Phase 1 clinical trial of AG-270 (NCT03435250), common treatment-related adverse events for AG-270 monotherapy included reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue.[1] When combined with taxanes, which have their own toxicity profiles (e.g., myelosuppression, neuropathy), there can be overlapping or potentiated toxicities. It is crucial to perform thorough dose-finding studies for the combination to establish a well-tolerated regimen.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for AG-270 in MTAP-deleted cells.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Assay Duration | Ensure a sufficient incubation period (e.g., 72-120 hours) to allow for the full effects of SAM depletion to manifest. |
| Media Composition | Use consistent media formulations, as variations in methionine concentration can influence inhibitor sensitivity. |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and below 0.5% to avoid solvent-induced toxicity. |
Issue 2: High background or variability in Western blot results for PRMT5-related markers (e.g., SDMA).
| Possible Cause | Recommended Solution |
| Antibody Quality | Validate the specificity of your primary antibodies for symmetric dimethylarginine (SDMA) and other targets. |
| Loading Controls | Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. |
| Sample Preparation | Prepare fresh lysates and include protease and phosphatase inhibitors to prevent protein degradation. |
| Transfer Efficiency | Optimize transfer conditions (time, voltage) to ensure efficient transfer of proteins of different molecular weights. |
Issue 3: Difficulty in interpreting synergy data from combination assays.
| Possible Cause | Recommended Solution |
| Inappropriate Synergy Model | Use multiple synergy models (e.g., Bliss Independence, Loewe Additivity, ZIP) to analyze your data, as different models can yield different interpretations. |
| Limited Data Points | Generate a full dose-response matrix with a sufficient number of data points to accurately calculate synergy scores. |
| Data Normalization | Properly normalize your data to vehicle-treated controls to ensure accurate calculations. |
Data Presentation
Table 1: Preclinical Efficacy of AG-270 in MTAP-deleted Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | AG-270 IC50 (nM) |
| HCT116 | Colorectal | MTAP-/- | ~20 |
| KP4 | Pancreatic | MTAP-null | Not explicitly stated, but effective in xenografts |
Note: IC50 values can vary depending on the specific assay conditions and duration.
Table 2: Clinical Pharmacodynamic Effects of AG-270 Monotherapy
| Parameter | Effect | Dose Range |
| Plasma SAM Reduction | 54% - 70% | 50 mg to 200 mg QD |
| Tumor SDMA Reduction | Average H-score reduction of 36.4% | Not dose-dependent |
Data from the Phase 1 trial (NCT03435250).[1]
Experimental Protocols
1. Cell Viability Assay (Example using CellTiter-Glo®)
-
Cell Seeding: Seed MTAP-deleted and wild-type cells in a 96-well plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of AG-270 and the combination drug in culture medium.
-
Treatment: Treat cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate according to the manufacturer's instructions, and read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values and synergy scores using appropriate software (e.g., GraphPad Prism, CompuSyn).
2. Western Blot for MAT2A, PRMT5, and SDMA
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MAT2A, PRMT5, SDMA, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: Mechanism of AG-270 in MTAP-deleted cancer cells.
Caption: Experimental workflow for assessing AG-270 combination synergy.
Caption: Logical framework for troubleshooting unexpected results.
References
Technical Support Center: Counteracting MAT2A Feedback Upregulation After AG-270 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the feedback upregulation of Methionine Adenosyltransferase 2A (MAT2A) following treatment with AG-270, a potent and selective MAT2A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AG-270?
AG-270 is an orally bioavailable, allosteric inhibitor of MAT2A.[1] MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor in cells.[2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This makes these cancer cells particularly dependent on MAT2A for the production of SAM to maintain PRMT5 activity, which is crucial for processes like mRNA splicing.[2][3] By inhibiting MAT2A, AG-270 depletes SAM levels, leading to further inhibition of PRMT5, disruption of mRNA splicing, DNA damage, and ultimately, selective killing of MTAP-deleted cancer cells.[3]
Q2: We are observing a diminished response to AG-270 over time in our cell culture experiments. What could be the cause?
A common reason for a diminished response to MAT2A inhibitors like AG-270 is the development of cellular resistance through a feedback mechanism.[2] Upon inhibition of its enzymatic activity, cancer cells can upregulate the expression of the MAT2A protein. This compensatory upregulation can partially restore SAM levels, thereby mitigating the anti-proliferative effects of the drug. It is crucial to monitor MAT2A protein levels by Western Blot throughout the course of your experiment.
Q3: How can we counteract this feedback upregulation of MAT2A?
Several strategies are being explored to overcome the feedback upregulation of MAT2A and enhance the efficacy of AG-270. The most promising approaches involve combination therapies:
-
Combination with Taxanes (e.g., Paclitaxel, Docetaxel): Preclinical studies have shown that combining AG-270 with taxanes leads to synergistic anti-tumor activity.[4][5] The proposed mechanism involves the induction of mitotic defects and DNA damage by AG-270, which sensitizes cancer cells to the microtubule-stabilizing effects of taxanes.[3]
-
Combination with PRMT5 Inhibitors: Since AG-270's efficacy is mediated through the inhibition of the MAT2A-SAM-PRMT5 axis, combining it with a direct PRMT5 inhibitor can lead to a more profound and sustained pathway inhibition, potentially overcoming the feedback upregulation of MAT2A.[6]
-
Combination with mTOR Inhibitors: The mTOR signaling pathway is a central regulator of cell growth and metabolism and is often dysregulated in cancer. There is a potential for synergistic effects when combining MAT2A inhibitors with mTOR inhibitors, as both pathways are critical for cancer cell proliferation and survival.[7][8] Further investigation into this combination is warranted.
Q4: We are not seeing the expected level of cytotoxicity with AG-270 in our MTAP-deleted cell line. What should we check?
Several factors could contribute to this:
-
Confirm MTAP Deletion Status: Ensure that the cell line you are using has a homozygous deletion of the MTAP gene. This can be verified by PCR or Western Blotting for the MTAP protein.
-
Drug Concentration and Exposure Time: Optimize the concentration and duration of AG-270 treatment. Refer to the quantitative data below for typical IC50 values.
-
Cell Culture Conditions: Ensure that your cell culture medium does not contain excessively high levels of methionine, which could partially counteract the effects of MAT2A inhibition.
-
Feedback Upregulation: As discussed, check for the upregulation of MAT2A protein expression.
Troubleshooting Guides
Problem 1: Low or no MAT2A signal in Western Blot
| Possible Cause | Solution |
| Insufficient Protein Loaded | Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). |
| Poor Protein Transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for a high molecular weight protein like MAT2A. |
| Ineffective Primary Antibody | Ensure the primary antibody is validated for Western Blotting and used at the recommended dilution. Include a positive control (e.g., lysate from a cell line with known high MAT2A expression). |
| Inactive Secondary Antibody | Use a fresh, appropriate secondary antibody at the correct dilution. |
| Suboptimal Blocking | Optimize blocking conditions. Try different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST). |
Problem 2: Increased MAT2A signal after AG-270 treatment, but no corresponding increase in cell death with combination therapy.
| Possible Cause | Solution |
| Suboptimal Combination Dosing | Perform a dose-matrix experiment to determine the optimal concentrations of both AG-270 and the combination agent to achieve synergy. |
| Incorrect Timing of Treatment | The timing of drug addition can be critical. Experiment with sequential vs. co-administration of the drugs. |
| Cell Line-Specific Resistance | The specific genetic background of your cell line might confer resistance to the chosen combination. Consider testing other combination strategies. |
| Issues with Apoptosis/Viability Assay | Ensure your cell viability or apoptosis assay is working correctly. Include appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: In Vitro Activity of AG-270
| Parameter | Value | Cell Line/System | Reference |
| MAT2A Enzymatic Inhibition IC50 | 14 nM | Purified MAT2A enzyme | [9] |
| SAM Reduction IC50 | 20 nM | HCT116 MTAP-null cells | [9] |
| Cell Growth Inhibition IC50 | 260 nM | HCT116 MTAP-null cells | [10] |
Table 2: In Vivo Effects of AG-270
| Parameter | Observation | Model System | Reference |
| Plasma SAM Reduction | Up to 70% reduction in patients | Human clinical trial | [5] |
| Tumor Growth Inhibition | Significant tumor growth inhibition at 200 mg/kg | Mouse xenograft models | [10] |
| Downstream Target Modulation | 1.5 ± 0.1-fold decrease in SDMA signal intensity | Tumor protein extracts from xenograft models | [10] |
Key Experimental Protocols
Western Blot for MAT2A Expression
This protocol outlines the steps to assess MAT2A protein levels.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MAT2A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Normalize MAT2A band intensity to a loading control (e.g., GAPDH or β-actin).
-
Quantitative PCR (qPCR) for MAT2A mRNA Expression
This protocol uses SYBR Green for the relative quantification of MAT2A mRNA levels.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for MAT2A, and nuclease-free water.
-
Add diluted cDNA to each well of a qPCR plate.
-
Add the master mix to each well.
-
Include no-template controls for each primer set.
-
-
qPCR Cycling:
-
Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the Cq values for MAT2A and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of MAT2A using the ΔΔCq method.
-
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
-
Drug Treatment:
-
Treat cells with various concentrations of AG-270, the combination drug, or both. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values and assess for synergy using methods such as the Chou-Talalay method to calculate a combination index (CI).
-
Visualizations
Caption: Signaling pathway of AG-270 action and the MAT2A feedback upregulation loop.
Caption: Troubleshooting workflow for diminished AG-270 efficacy.
Caption: Experimental workflow for investigating MAT2A upregulation and combination strategies.
References
- 1. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 7. Combining mTOR Inhibitors and T Cell-Based Immunotherapies in Cancer Treatment [mdpi.com]
- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating confounding factors in AG-270 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-270. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AG-270?
AG-270 is a first-in-class, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor in cells.[3] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in about 15% of all cancers, cells become exquisitely dependent on MAT2A for survival.[4][5] AG-270 acts as a substrate-noncompetitive inhibitor by binding to an allosteric site on MAT2A, which prevents the release of SAM from the enzyme's active site.[1][4] This leads to a significant reduction in intracellular SAM levels, which in turn inhibits the function of PRMT5, a key enzyme involved in mRNA splicing.[3] The disruption of splicing and other methylation events ultimately leads to cell cycle arrest, DNA damage, and selective cell death in MTAP-deleted cancer cells.[6][7]
Q2: Why is AG-270 selective for MTAP-deleted cancers?
The selectivity of AG-270 for MTAP-deleted cancers is based on the principle of synthetic lethality. MTAP is an enzyme in the methionine salvage pathway. When MTAP is deleted, cells accumulate a metabolite called methylthioadenosine (MTA). MTA is a partial inhibitor of PRMT5. This partial inhibition makes MTAP-deleted cells more sensitive to further reductions in PRMT5 activity caused by the AG-270-mediated decrease in SAM levels.[6] Normal cells with functional MTAP do not accumulate MTA and are therefore less affected by the inhibition of MAT2A.[5]
Q3: What are the known off-target effects of AG-270?
Preclinical studies have identified a few potential off-target liabilities for AG-270. These include the inhibition of UGT1A1 (IC50 of 1.1 μM), which could potentially lead to elevated bilirubin levels, and inhibition of the hepatocyte transporter OATP1B1 (IC50 of 2.1 μM).[1] In clinical trials, reversible increases in liver function tests and asymptomatic increases in unconjugated bilirubin have been observed, consistent with these findings.[5][8]
Troubleshooting Guide
Problem 1: Inconsistent or weaker than expected anti-proliferative effects in vitro.
-
Possible Cause 1: Cellular Adaptation.
-
Explanation: Prolonged treatment with MAT2A inhibitors can lead to the upregulation of MAT2A protein expression, which can blunt the compound's efficacy.[1][9]
-
Mitigation:
-
Consider shorter-term assays (e.g., 72 hours) to minimize the impact of this adaptive response.[1]
-
Monitor MAT2A protein levels by Western blot to assess for upregulation.
-
Perform dose-response experiments to determine the optimal concentration and duration of treatment for your specific cell line.[10]
-
-
-
Possible Cause 2: Methionine Concentration in Culture Medium.
-
Explanation: The concentration of L-methionine in the cell culture medium can influence the cellular response to MAT2A inhibition.[10] High levels of methionine may partially rescue cells from the effects of AG-270.
-
Mitigation:
-
Use a consistent and well-defined culture medium for all experiments.
-
Consider using a medium with physiological levels of methionine or performing experiments under methionine-restricted conditions to potentially enhance sensitivity to AG-270.
-
-
-
Possible Cause 3: Incorrect MTAP Status of Cell Lines.
-
Explanation: The selective activity of AG-270 is dependent on the homozygous deletion of the MTAP gene. Misidentified or drifted cell lines may not have the expected MTAP status.
-
Mitigation:
-
Routinely verify the MTAP status of your cell lines using methods such as PCR or Western blot for MTAP protein expression.[10]
-
-
Problem 2: High variability in S-adenosylmethionine (SAM) level measurements.
-
Possible Cause: SAM Instability.
-
Explanation: SAM is an unstable molecule and can be easily degraded during sample preparation and storage.[10]
-
Mitigation:
-
Process samples quickly and on ice.
-
Use appropriate extraction methods and store extracts at -80°C until analysis.
-
Include internal standards in your analytical method (e.g., LC-MS/MS) to control for variability.
-
-
Problem 3: Off-target toxicity observed in vivo.
-
Possible Cause: Inhibition of UGT1A1 and OATP1B1.
-
Explanation: As mentioned in the FAQs, AG-270 can inhibit UGT1A1 and OATP1B1, which may lead to hepatobiliary toxicities.[1][8]
-
Mitigation:
-
Monitor liver function tests (e.g., ALT, AST, bilirubin) in animal models.
-
Be aware of potential drug-drug interactions if co-administering AG-270 with other compounds that are substrates for these transporters or enzymes.[11]
-
-
Quantitative Data Summary
Table 1: In Vitro Activity of AG-270
| Cell Line | MTAP Status | Assay | IC50 (nM) | Reference |
| HCT116 | MTAP-null | SAM Reduction (72h) | 20 | [2] |
| HCT116 | MTAP-null | Proliferation | ~20 | [10] |
| HCT116 | MTAP+/+ | Proliferation | >300,000 | [9] |
| KP4 | MTAP-null | Proliferation | Not Specified | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of AG-270
| Species | T1/2 (hours) | Reference |
| Mouse | 5.9 | [2] |
| Rat | 4.2 | [2] |
| Dog | 21.3 | [2] |
| Monkey | 4.8 | [2] |
Table 3: In Vivo Tumor Growth Inhibition by AG-270 in a Pancreatic KP4 MTAP-null Xenograft Model
| Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) | Reference |
| 10 | 36 | [2] |
| 30 | 48 | [2] |
| 100 | 66 | [2] |
| 200 | 67 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of AG-270 or vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for MAT2A and MTAP
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MAT2A, MTAP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of action of AG-270 in MTAP-deleted cancer cells.
Caption: Troubleshooting workflow for inconsistent in vitro results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
AG-270 lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AG-270, a first-in-class, orally active inhibitor of MAT2A. This resource focuses on addressing potential lot-to-lot variability and establishing robust quality control procedures to ensure experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is AG-270 and what is its mechanism of action?
A1: AG-270 is a potent, reversible, and allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), with an IC50 of approximately 14 nM.[1][2] MAT2A is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes.[1][3] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This makes these cells highly dependent on MAT2A for SAM production to maintain residual PRMT5 activity. AG-270 exploits this synthetic lethal relationship by inhibiting MAT2A, leading to a significant reduction in intracellular SAM levels, further inhibition of PRMT5-dependent mRNA splicing, and ultimately, selective anti-proliferative activity in MTAP-deleted tumors.[3]
Q2: How should I store and handle AG-270?
A2: Proper storage and handling are crucial for maintaining the stability and activity of AG-270.
-
In solvent (e.g., DMSO): Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or -20°C for up to 6 months.[1][2] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1][2]
Q3: What is lot-to-lot variability and why is it a concern for small molecule inhibitors like AG-270?
A3: Lot-to-lot variability refers to the potential for differences in the purity, potency, or physical properties of a compound between different manufacturing batches. While reputable suppliers provide a certificate of analysis (CoA) with purity data (e.g., by HPLC and NMR), subtle variations can still occur. These can include the presence of minor impurities, different salt forms, or variations in crystallinity, which may not be fully characterized but could impact the compound's biological activity. For a potent inhibitor like AG-270, even minor variations could lead to significant shifts in experimental outcomes, such as inconsistent IC50 values or unexpected cellular responses, compromising data reproducibility.
Q4: How can I ensure the quality and consistency of the AG-270 lot I am using?
A4: It is highly recommended to perform in-house quality control (QC) assays on each new lot of AG-270 before initiating critical experiments. This typically involves a combination of biochemical and cell-based assays to confirm the compound's identity, potency, and expected biological activity. The "Experimental Protocols" section below provides detailed methodologies for key QC experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with AG-270, with a focus on problems that could be related to lot-to-lot variability.
Q: My IC50 value for AG-270 in a cell proliferation assay is significantly higher than published values.
A: Several factors could contribute to this discrepancy. Consider the following troubleshooting steps:
-
Verify Cell Line and Assay Conditions:
-
MTAP Status: Confirm the MTAP deletion status of your cell line using PCR or Western blotting. AG-270 is significantly more potent in MTAP-deleted cells.
-
Cell Seeding Density: Inconsistent or suboptimal cell seeding density can lead to variable results. Perform a titration to find the optimal cell number for your assay duration.
-
Assay Duration: The duration of exposure to AG-270 can influence the IC50 value. A compensatory feedback loop that upregulates MAT2A protein levels has been reported, which could blunt the inhibitor's effect over time. Consider using shorter incubation times.
-
Reagent Quality: Ensure that your cell culture medium and assay reagents are not expired and have been stored correctly.
-
-
Check Compound Integrity:
-
Solubility: Ensure that AG-270 is fully dissolved in your stock solution. Precipitates can lead to an inaccurate final concentration. Gentle warming and vortexing may be necessary.[1]
-
Storage: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Use freshly prepared dilutions from a properly stored aliquot.
-
-
Assess Lot-Specific Potency:
-
If the above factors have been ruled out, there may be a difference in the potency of your specific lot of AG-270. It is advisable to perform a biochemical MAT2A inhibition assay (see Protocol 1) to determine the direct enzymatic IC50 of your compound lot and compare it to the expected value (~14 nM).
-
Q: I am observing unexpected toxicity or off-target effects in my experiments.
A: While AG-270 is a selective inhibitor, unexpected toxicity could be due to several reasons:
-
High Concentration: Ensure that the concentrations used are within the recommended range for your specific assay. At very high concentrations, off-target effects can become more prominent.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final assay volume should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity.
-
Lot-Specific Impurities: Although unlikely with a high-purity compound, a particular lot might contain minor impurities that could contribute to unexpected biological activities. If you suspect this, consider analytical chemistry techniques like mass spectrometry to further characterize your compound lot.
Q: My SAM level measurements are inconsistent after AG-270 treatment.
A: Quantification of intracellular SAM can be challenging due to its instability.
-
Sample Handling: Ensure rapid and consistent sample processing. Samples should be immediately quenched and stored at -80°C to prevent SAM degradation.
-
Assay Sensitivity: Use a validated and sensitive assay for SAM quantification, such as an ELISA or LC-MS/MS-based method.[4][5]
-
Normalization: Normalize SAM levels to the total protein concentration or cell number in each sample to account for variations in cell density.
Quantitative Data Summary
The following tables summarize key quantitative data for AG-270 based on published literature.
Table 1: In Vitro and In Vivo Activity of AG-270
| Parameter | Value | Cell Line / Model | Reference |
| Biochemical IC50 | 14 nM | Recombinant MAT2A | [1] |
| Cellular SAM IC50 | 20 nM | HCT116 (MTAP-null) | [1] |
| Cell Proliferation IC50 | 257 nM | HCT116 (MTAP-null) | [6] |
| In Vivo Dosage | 10-200 mg/kg | KP4 (MTAP-null) xenograft | [1] |
Table 2: Sample Quality Control Parameters for a New AG-270 Lot
| QC Assay | Parameter | Acceptance Criteria |
| Purity Check | HPLC-UV | >98% |
| Identity Check | Mass Spectrometry | Measured mass ± 0.5 Da of expected mass |
| Biochemical Potency | MAT2A Enzymatic IC50 | 10 - 20 nM |
| Cellular Activity | HCT116 (MTAP-null) Proliferation IC50 | 200 - 400 nM |
Mandatory Visualizations
Caption: AG-270 mechanism of action in MTAP-deleted cells.
Caption: Quality control workflow for a new lot of AG-270.
Caption: Troubleshooting decision tree for inconsistent results.
Experimental Protocols
Protocol 1: Biochemical MAT2A Enzyme Inhibition Assay
Objective: To determine the IC50 value of an AG-270 lot by measuring its ability to inhibit recombinant MAT2A enzyme activity. This is commonly done using a coupled-enzyme assay that measures the production of a byproduct like phosphate.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
AG-270 (test lot) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate (low-volume, non-binding)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of AG-270 in DMSO. A typical starting concentration for the dilution series would be 10 µM. Then, dilute the DMSO series into Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture: Prepare a master mix containing L-Methionine and ATP in Assay Buffer at 2x their final desired concentrations (e.g., final concentrations of 100 µM each).
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of the diluted AG-270 solution.
-
Positive Control (No Inhibitor): Add 5 µL of Assay Buffer with the same final DMSO concentration.
-
Negative Control (No Enzyme): Add 10 µL of Assay Buffer.
-
-
Enzyme Addition: Add 5 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Initiate Reaction: Add 10 µL of the 2x substrate master mix to all wells to start the reaction. The final reaction volume will be 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the phosphate detection reagent to each well. Incubate for 15-20 minutes at room temperature to allow color development.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each AG-270 concentration relative to the controls. Plot the percent inhibition against the log of the AG-270 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based S-adenosylmethionine (SAM) Quantification
Objective: To confirm that AG-270 treatment reduces intracellular SAM levels in a dose-dependent manner in MTAP-deleted cells.
Materials:
-
HCT116 MTAP-deleted cells
-
Complete cell culture medium
-
AG-270 (test lot)
-
6-well cell culture plates
-
Reagents for cell lysis and protein precipitation (e.g., perchloric acid)
-
SAM ELISA kit or access to LC-MS/MS instrumentation
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed HCT116 MTAP-deleted cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of AG-270 concentrations (e.g., 0, 10, 50, 200, 1000 nM) for a defined period (e.g., 24-48 hours).
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Immediately add an ice-cold extraction solution (e.g., 0.4 M perchloric acid) to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the SAM and store immediately at -80°C until analysis.
-
-
SAM Quantification:
-
Protein Quantification: Quantify the protein content in the pellet from the acid precipitation step using a BCA assay to normalize the SAM levels.
-
Data Analysis: Normalize the measured SAM concentration to the total protein amount for each sample. Plot the normalized SAM levels against the AG-270 concentration to observe the dose-dependent reduction.
Protocol 3: Cell Proliferation Assay
Objective: To confirm the selective anti-proliferative activity of an AG-270 lot in MTAP-deleted cells compared to MTAP wild-type cells.
Materials:
-
HCT116 MTAP-deleted and HCT116 MTAP-wild-type cell lines
-
Complete cell culture medium
-
AG-270 (test lot)
-
96-well cell culture plates (white, clear-bottom for luminescence)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed both HCT116 MTAP-deleted and wild-type cells into separate 96-well plates at an optimized low density (e.g., 1,000-2,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing 2x the final desired concentrations of AG-270. A typical 8-point dose-response curve might range from 10 nM to 30 µM. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized viability against the log of the AG-270 concentration for each cell line and calculate the IC50 values. A potent and selective lot of AG-270 should show a significantly lower IC50 value in the MTAP-deleted cells compared to the wild-type cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mediomics.com [mediomics.com]
- 4. S-Adenosylmethionine (SAM) ELISA Kit [cellbiolabs.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing Data from AG-270 High-Throughput Screens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-270 high-throughput screens (HTS). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows and data normalization.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your AG-270 HTS experiments.
Issue 1: High variability between replicate plates.
Question: We are observing significant variability in the raw data between our replicate plates, making it difficult to confidently identify hits. What could be the cause, and how can we address this?
Answer: High inter-plate variability is a common issue in HTS and can stem from several sources. Here’s a troubleshooting guide:
-
Inconsistent Cell Seeding: Uneven cell numbers across plates will lead to different baseline signals.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated multichannel pipette or an automated liquid handler for consistent dispensing. Consider performing a cell count on a sample of the suspension from the beginning and end of the plating process to check for settling.
-
-
Reagent and Compound Dispensing Errors: Inaccurate volumes of reagents or test compounds will directly impact the assay signal.
-
Solution: Regularly calibrate and maintain your liquid handling instruments. Use low-evaporation plates and lids, especially for long incubation periods. When preparing compound plates, visually inspect for any empty or partially filled wells.
-
-
Incubation Inconsistencies: Gradients in temperature or CO₂ levels within the incubator can lead to edge effects and plate-to-plate differences.
-
Solution: Allow plates to equilibrate to room temperature for 30-60 minutes after seeding before placing them in the incubator to minimize edge effects.[1] Avoid stacking plates directly on top of each other. Use a humidified incubator to reduce evaporation from the outer wells.
-
-
Batch Effects: Using different batches of reagents (e.g., media, serum, assay reagents) or cells with different passage numbers can introduce systematic variation.
-
Solution: Use the same batch of all critical reagents for the entire screen. If this is not possible, run control plates for each new batch to assess its impact. Ensure that cells used for the screen are within a consistent and low passage number range.
-
Issue 2: My positive and negative controls are not well-separated, resulting in a low Z'-factor.
Question: Our Z'-factor is consistently below 0.5, indicating a small separation between our positive and negative controls. What are the potential causes and how can we improve our assay window?
Answer: A low Z'-factor suggests that the assay has a narrow dynamic range or high variability, making it difficult to distinguish true hits from noise.[2] Here are some troubleshooting steps:
-
Suboptimal Assay Conditions: The concentrations of substrates, the amount of enzyme, or the incubation time may not be optimal for achieving a robust signal.
-
Solution: Re-optimize your assay parameters. For biochemical assays, perform enzyme and substrate titration experiments to find the optimal concentrations. For cell-based assays, ensure the cell seeding density and assay duration are appropriate for the desired endpoint (e.g., proliferation, apoptosis).
-
-
Control Compound Issues: The positive control may not be potent enough, or the negative control (e.g., DMSO) may be exhibiting unexpected activity.
-
Solution: Verify the identity and concentration of your control compounds. If using a known MAT2A inhibitor as a positive control, ensure it is of high purity. Test different concentrations of your positive control to ensure you are achieving maximal inhibition. Evaluate the effect of the DMSO concentration on your assay; it should ideally be below 0.5% in the final assay volume.[3]
-
-
Reagent Instability: Degradation of critical reagents, such as ATP in a biochemical assay, can lead to a weaker signal.
-
Solution: Prepare fresh reagents for each experiment whenever possible. Aliquot and store reagents at the recommended temperatures to avoid repeated freeze-thaw cycles.
-
Issue 3: I'm observing systematic patterns in my data, such as "edge effects" or gradients across the plate.
Question: After plotting a heatmap of my raw data, I can see that the wells on the edges of the plate have consistently higher or lower values than the wells in the center. How can I correct for this?
Answer: These spatial patterns, often called "edge effects," are a common source of systematic error in HTS. They can be caused by uneven temperature and humidity during incubation, leading to increased evaporation in the outer wells.
-
Prevention during the experiment:
-
Solution: As mentioned previously, allowing plates to equilibrate at room temperature before incubation can help.[1] Using plates with lids and ensuring proper humidity in the incubator are also crucial. Some researchers fill the outer wells with media or buffer without cells to create a "moat" that mitigates evaporation from the experimental wells.
-
-
Correction during data analysis:
-
Solution: Several data normalization methods can help correct for these effects. The B-score normalization method, which uses a two-way median polish, is specifically designed to remove row and column effects.[4] Other methods, like locally weighted scatterplot smoothing (LOESS), can also be used to fit and subtract a background surface from the plate data.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AG-270?
A1: AG-270 is an allosteric, noncompetitive, and reversible inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[5] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme called protein arginine methyltransferase 5 (PRMT5). These cancer cells become highly dependent on MAT2A to produce enough SAM to maintain PRMT5 activity. By inhibiting MAT2A, AG-270 reduces SAM levels, leading to further inhibition of PRMT5 and ultimately causing selective cell death in these MTAP-deleted cancer cells.[6][7]
Q2: Which data normalization method should I use for my AG-270 HTS data?
A2: The choice of normalization method depends on the characteristics of your data and the systematic errors present. Here are some common methods and their applications:
-
Percent Inhibition: This is a straightforward method that normalizes the data to your positive and negative controls. It is a good starting point but does not correct for spatial effects within the plate.
-
Z-score: The Z-score normalizes each well's value based on the mean and standard deviation of all sample wells on the plate. It assumes that most compounds are inactive. This method is sensitive to outliers and does not correct for row or column effects.[4]
-
B-score: The B-score is a more robust method that uses a median polish to correct for row and column effects before normalizing the data. It is less sensitive to outliers than the Z-score and is a good choice if you observe spatial patterns in your data.[4]
It is often recommended to visualize your raw and normalized data using heatmaps to assess the effectiveness of the chosen normalization method.
Q3: What are acceptable quality control (QC) metrics for an AG-270 HTS assay?
A3: The Z'-factor is a widely used QC metric to assess the quality of an HTS assay. It takes into account the means and standard deviations of the positive and negative controls. The generally accepted ranges for the Z'-factor are:
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable assay |
| < 0 | Unacceptable assay |
While a Z'-factor greater than 0.5 is ideal, assays with lower Z'-factors can still yield reliable data, especially in cell-based or phenotypic screens, provided that appropriate hit selection criteria are used.[2] Other useful QC metrics include the signal-to-background ratio (S/B) and the coefficient of variation (%CV) for your controls.
Q4: How do I design a dose-response experiment for AG-270 and how should I analyze the data?
A4: After a primary screen identifies potential hits, a dose-response experiment is performed to confirm the activity and determine the potency (e.g., IC50 or EC50) of the compounds.
-
Experimental Design: Typically, a serial dilution of the compound is prepared, covering a wide range of concentrations (e.g., from nanomolar to micromolar). It is important to include a vehicle control (e.g., DMSO) and a positive control.
-
Data Analysis: The data from the dose-response experiment are typically plotted with the compound concentration on the x-axis (usually on a log scale) and the measured response (e.g., percent inhibition) on the y-axis. A nonlinear regression model, most commonly a four-parameter logistic (4PL) model, is then fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that produces a 50% response.[8][9]
Q5: What are some common sources of false positives in an AG-270 HTS campaign?
A5: False positives are compounds that appear to be active in the primary screen but are not true inhibitors of MAT2A. Common causes include:
-
Compound Interference with the Assay Readout: Some compounds can autofluoresce, quench fluorescence, or inhibit the reporter enzyme used in the assay, leading to a false signal.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
-
Cytotoxicity: In cell-based assays, a compound may appear to be a hit simply because it is toxic to the cells through a mechanism unrelated to MAT2A inhibition.
It is crucial to perform secondary and orthogonal assays to confirm the activity of primary hits and rule out false positives.
Experimental Protocols
Biochemical MAT2A Inhibition Assay (Colorimetric)
This protocol is a generalized procedure for a colorimetric biochemical assay to measure the inhibition of MAT2A activity.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
AG-270 or other test inhibitors
-
Positive control inhibitor (e.g., a known MAT2A inhibitor)
-
DMSO (for compound dilution)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds, positive control, and DMSO (negative control) into the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the MAT2A enzyme to the desired concentration in cold assay buffer.
-
Enzyme Addition: Add the diluted MAT2A enzyme solution to all wells except the "no enzyme" control wells.
-
Substrate Mix Preparation: Prepare a substrate mix containing L-Methionine and ATP in the assay buffer.
-
Reaction Initiation: Add the substrate mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate produced during the reaction to generate a colored product.
-
Readout: After a short incubation with the detection reagent, measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay for AG-270
This protocol describes a cell-based assay to measure the effect of AG-270 on the proliferation of MTAP-deleted cancer cells.[1]
Materials:
-
HCT116 MTAP-deleted (MTAP-/-) and wild-type (WT) cell lines
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
AG-270
-
DMSO
-
96-well or 384-well clear-bottom, white-walled cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the HCT116 MTAP-/- and WT cells into the wells of the microplates at a predetermined density (e.g., 1,000 cells/well). Incubate overnight to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of AG-270 in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Add the diluted compound to the cells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with the number of viable cells.
-
Readout: After a short incubation, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as percent inhibition of proliferation versus compound concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) for both cell lines.
Quantitative Data Summary
The following tables summarize key quantitative data for AG-270 from various studies.
Table 1: In Vitro Potency of AG-270
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | 14 nM | Recombinant MAT2A enzyme | [5] |
| Cellular SAM IC50 | 20 nM | HCT116 MTAP-null cells (72h) | [5] |
| Cell Proliferation GI50 | ~260 nM | MTAP-/- cancer cell lines | [10] |
Table 2: In Vivo Efficacy of AG-270
| Animal Model | Dosage | Effect | Reference |
| Pancreatic KP4 MTAP-null xenograft | 10-200 mg/kg, orally, q.d. | Dose-dependent reduction in tumor SAM levels and tumor growth | [4][5] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of AG-270 in MTAP-deleted cancer cells.
Experimental Workflow for HTS Data Normalization
Caption: A typical workflow for HTS data acquisition and normalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. probiologists.com [probiologists.com]
- 8. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AG-270 and Other MAT2A Inhibitors for the Treatment of MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors, Featuring AG-270.
The selective inhibition of methionine adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This synthetic lethal approach exploits the accumulation of methylthioadenosine (MTA) in MTAP-deleted cancer cells, which sensitizes them to the inhibition of MAT2A and the subsequent depletion of S-adenosylmethionine (SAM). This guide provides a comparative overview of the efficacy of AG-270, a first-in-class MAT2A inhibitor, with other notable inhibitors in development, supported by preclinical and clinical data.
Data Presentation: A Head-to-Head Look at Efficacy
The following tables summarize the quantitative efficacy data for AG-270 and other MAT2A inhibitors, providing a basis for comparison of their biochemical potency, cellular activity, and in vivo anti-tumor effects.
Table 1: In Vitro Efficacy of MAT2A Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular SAM Reduction IC50 (nM) (Cell Line) | Cell Proliferation IC50 (nM) (Cell Line) | Selectivity (MTAP WT/MTAP-/-) |
| AG-270 | MAT2A | 14[1][2] | 6 (HCT116 MTAP-/-)[1] | 300 (HCT116 MTAP-/-)[1] | >4-fold[1] |
| IDE397 | MAT2A | Potent (no specific value cited)[3] | Equivalent in MTAP-/- and WT cells[3] | Selective in MTAP-/- cells[3] | Significant (no specific value cited)[3] |
| SCR-7952 | MAT2A | 21[1] | 2 (HCT116 MTAP-/-)[1] | 53 (HCT116 MTAP-/-)[1] | >20-fold[1] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Inhibitor | Dose and Schedule | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | 200 mg/kg, QD, p.o. | HCT116 MTAP-/- | 56% | [1] |
| AG-270 | 50 mg/kg, QD, p.o. | HCT-116 MTAP-deleted | 43% | [4] |
| AGI-25696 (AG-270 analog) | 300 mg/kg, QD, p.o. | KP4 MTAP-null | 67.8% | [5] |
| IDE397 | 10 mg/kg, QD, p.o. | NSCLC Adenocarcinoma PDX (LXFA 737) | Regressions (in combination) | [3] |
| IDE397 | 30 mg/kg, QD, p.o. | NSCLC CDX (NCI-H838) | Significant (in combination) | [3] |
| SCR-7952 | 1 mg/kg, QD, p.o. | HCT116 MTAP-/- | 72% | [1] |
| SCR-7952 | 3 mg/kg, QD, p.o. | HCT116 MTAP-/- | 82.9% | [2] |
| Compound 30 | 20 mg/kg, QD, p.o. | HCT-116 MTAP-deleted | 60% | [4] |
Table 3: Clinical Efficacy of MAT2A Inhibitors in MTAP-Deleted Tumors
| Inhibitor | Phase of Development | Patient Population | Efficacy Readouts | Reference |
| AG-270 | Phase 1 | Advanced solid tumors or lymphoma | 2 partial responses, 5 stable diseases (≥16 weeks) | [6] |
| IDE397 | Phase 1/2 | NSCLC and Urothelial Cancer | ORR: 33% (9/27 confirmed responses), DCR: 93% | [7][8] |
| Squamous NSCLC | ORR: 38% (3/8) | [7] | ||
| Adenocarcinoma NSCLC | ORR: 22% (2/9) | [7] | ||
| Urothelial Cancer | ORR: 40% (4/10) | [7] |
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the MAT2A signaling pathway and a typical experimental workflow for evaluating MAT2A inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. onclive.com [onclive.com]
Validating AG-270's Synthetic Lethality in Novel MTAP-null Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AG-270, a first-in-class MAT2A inhibitor, with alternative therapeutic strategies for cancers harboring a methylthioadenosine phosphorylase (MTAP) deletion. The content presented herein is supported by experimental data from preclinical and clinical studies, offering an objective assessment of AG-270's performance and validation of its synthetic lethal interaction in MTAP-null cancer models.
The Principle of Synthetic Lethality in MTAP-Deleted Cancers
Homozygous deletion of the MTAP gene, often co-deleted with the CDKN2A tumor suppressor, occurs in approximately 15% of all human cancers.[1][2][3] This genetic alteration creates a unique metabolic vulnerability. The absence of the MTAP enzyme leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[1] MTA is a natural inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing.
This partial inhibition of PRMT5 by MTA makes MTAP-null cancer cells highly dependent on the primary pathway for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for PRMT5 and other methyltransferases. Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for SAM synthesis.[2] Consequently, inhibiting MAT2A in MTAP-deleted cells creates a synthetic lethal phenotype by further reducing PRMT5 activity, leading to cell cycle arrest and apoptosis.[1][2]
AG-270: A Potent and Selective MAT2A Inhibitor
AG-270 is an orally bioavailable, allosteric inhibitor of MAT2A.[4] Preclinical studies have demonstrated its ability to potently reduce intracellular SAM levels and selectively inhibit the proliferation of MTAP-null cancer cells.[4][5]
In Vitro Efficacy of AG-270
AG-270 has shown potent and selective activity against MTAP-deleted cancer cell lines. In the HCT116 MTAP-isogenic cell model, AG-270 demonstrated a significant reduction in intracellular SAM levels with an IC50 of 20 nM in the MTAP-null cells.[4] Another study reported a growth inhibition IC50 of 260 nM for AG-270 in MTAP-deficient cancer cell lines.[1]
| Compound | Target | Cell Line (MTAP status) | IC50 (Growth Inhibition) | Reference |
| AG-270 | MAT2A | MTAP-null | 260 nM | [1] |
| AGI-24512 | MAT2A | HCT116 (MTAP-deleted) | ~100 nM | [6] |
In Vivo Efficacy of AG-270
In vivo studies using xenograft models of MTAP-null cancers have confirmed the anti-tumor activity of AG-270. In a pancreatic KP4 MTAP-null xenograft mouse model, oral administration of AG-270 resulted in a dose-dependent inhibition of tumor growth.[4][5]
| Compound | Dose | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | 10 mg/kg | KP4 (pancreatic, MTAP-null) | 36% | [4] |
| AG-270 | 30 mg/kg | KP4 (pancreatic, MTAP-null) | 48% | [4] |
| AG-270 | 100 mg/kg | KP4 (pancreatic, MTAP-null) | 66% | [4] |
| AG-270 | 200 mg/kg | KP4 (pancreatic, MTAP-null) | 67% | [4][5] |
| AGI-25696 | 300 mg/kg | KP4 (pancreatic, MTAP-null) | 67.8% | [5] |
Alternative Therapeutic Strategies
The synthetic lethal relationship in MTAP-deleted cancers can be exploited through different mechanisms. The primary alternatives to MAT2A inhibition involve the direct or cooperative inhibition of PRMT5.
Direct PRMT5 Inhibitors
Direct inhibitors of PRMT5, such as GSK3326595, have been developed. However, a key challenge with this approach is the potential for on-target toxicity in normal tissues, as PRMT5 is also essential for healthy cells.[1] One study noted that treatment with GSK3326595 could lead to toxicity in the normal gut epithelium.[1]
MTA-Cooperative PRMT5 Inhibitors
A newer and highly promising strategy involves the development of MTA-cooperative PRMT5 inhibitors, such as MRTX1719. These inhibitors are designed to bind to the PRMT5-MTA complex, which is present at high concentrations only in MTAP-deleted cells. This approach offers a potentially wider therapeutic window by selectively targeting cancer cells while sparing normal tissues.
Experimental Protocols
Detailed methodologies are crucial for the validation of AG-270's synthetic lethality in novel MTAP-null models. Below are generalized protocols for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of AG-270 and comparator compounds on the proliferation of MTAP-null and MTAP-wildtype cancer cell lines.
Methodology:
-
Seed MTAP-null and MTAP-wildtype cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., AG-270) for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Western Blotting for Symmetric Dimethylarginine (SDMA)
Objective: To assess the pharmacodynamic effect of AG-270 on PRMT5 activity by measuring the levels of SDMA, a downstream marker of PRMT5-mediated methylation.
Methodology:
-
Treat MTAP-null cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for SDMA.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Subcutaneous Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of AG-270 in a novel MTAP-null cancer model.
Methodology:
-
Harvest MTAP-null cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, optionally mixed with Matrigel, to the desired concentration (e.g., 1-5 x 10^7 cells/mL).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., AG-270) and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
Visualizing the Science
To better understand the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Caption: AG-270 inhibits MAT2A, leading to SAM depletion and reduced PRMT5 activity in MTAP-null cells.
Caption: A stepwise workflow for the preclinical validation of AG-270 in new MTAP-null cancer models.
Caption: The synthetic lethal interaction between MTAP deletion and MAT2A inhibition converges on PRMT5.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Cross-validation of AG-270's anti-tumor effects in different cancer types
A Comparative Guide for Researchers and Drug Development Professionals
AG-270, a first-in-class, orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A), has emerged as a promising therapeutic agent for a significant subset of human cancers. Approximately 15% of all human cancers exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a key enzyme in the methionine salvage pathway. This genetic alteration creates a specific vulnerability in cancer cells, making them selectively dependent on MAT2A for the production of S-adenosylmethionine (SAM), a universal methyl donor essential for various cellular processes, including gene expression and cell proliferation. AG-270 leverages this dependency by inhibiting MAT2A, leading to a reduction in SAM levels and subsequently slowing the growth of MTAP-deleted cancer cells.[1][2] This guide provides a comprehensive cross-validation of AG-270's anti-tumor effects in various cancer types, comparing its performance with alternative therapies and detailing the supporting experimental data.
Mechanism of Action: Targeting a Metabolic Vulnerability
AG-270's mechanism of action is rooted in the concept of synthetic lethality. In healthy cells and MTAP-proficient cancer cells, the methionine salvage pathway, where MTAP is a key enzyme, can recycle methionine from its byproduct, 5'-methylthioadenosine (MTA). However, in MTAP-deleted cancer cells, this pathway is defunct, making them highly reliant on the de novo synthesis of SAM from methionine, a reaction catalyzed by MAT2A.
By inhibiting MAT2A, AG-270 effectively depletes the cellular pool of SAM in these vulnerable cancer cells.[2] This reduction in SAM levels has downstream consequences, most notably the inhibition of protein arginine methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that uses SAM to methylate a variety of proteins involved in essential cellular functions, including RNA splicing, signal transduction, and the regulation of gene expression. The inhibition of PRMT5 activity in MTAP-deleted cells is a key contributor to the anti-proliferative effects of AG-270.[3]
Preclinical Anti-Tumor Efficacy
Preclinical studies utilizing both cancer cell lines and patient-derived xenograft (PDX) models have demonstrated the potent and selective anti-tumor activity of AG-270 in MTAP-deleted cancers. A key finding from these studies is that a 60-80% reduction in plasma SAM levels is associated with maximal tumor growth inhibition.[1]
| Model Type | Cancer Type | Key Findings | Reference |
| Xenograft | Pancreatic Cancer (MTAP-null) | Dose-dependent tumor growth inhibition. | [4] |
| Xenograft | Various Solid Tumors (MTAP-null) | Selective blockade of proliferation in MTAP-null cells. | [5] |
| PDX Models | Non-Small Cell Lung, Pancreatic, Esophageal Cancer | Additive-to-synergistic anti-tumor activity when combined with taxanes and gemcitabine. |
Clinical Validation: Phase 1 Trial Results
A first-in-human, Phase 1 clinical trial (NCT03435250) evaluated the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of AG-270 as a monotherapy in patients with advanced solid tumors or lymphoma harboring an MTAP deletion. The trial enrolled patients with a variety of cancers, with the most common being bile duct cancer, pancreatic cancer, mesothelioma, and non-small cell lung cancer (NSCLC).[2]
The study established a maximum tolerated dose (MTD) of 200 mg once daily and demonstrated robust target engagement, with plasma SAM concentrations reduced by 60-70%, a level consistent with maximal tumor growth inhibition in preclinical models.[2]
Efficacy in a Heterogeneous Patient Population (Phase 1, Monotherapy)
| Metric | Value | Tumor Types with Response |
| Partial Response (PR) | 2 patients | High-grade neuroendocrine tumor of the lung |
| Stable Disease (SD) ≥ 16 weeks | 5 patients | Not specified in detail |
It is important to note that the trial enrolled a heavily pre-treated patient population with diverse and often aggressive cancers, which presents a high bar for observing single-agent activity.
Comparison with Standard of Care in MTAP-Deleted Cancers
Direct comparative efficacy data for AG-270 versus standard of care (SoC) specifically in MTAP-deleted patient populations is not yet available from head-to-head clinical trials. However, a comparison can be drawn from existing data for SoC in the broader cancer types where AG-270 has shown promise. It is widely acknowledged that MTAP deletion is associated with a poorer prognosis and, in some cases, resistance to standard therapies, including immunotherapy.
| Cancer Type | Standard of Care (Advanced/Metastatic Setting) | Reported Efficacy (General Population) | Considerations for MTAP-Deleted Subgroup |
| Mesothelioma | Platinum-based chemotherapy (e.g., cisplatin and pemetrexed) ± bevacizumab; Immunotherapy (nivolumab/ipilimumab) | ORR: ~40% (chemo), ~40% (IO); PFS: ~6-7 months | MTAP deletion is common (~30%) and may be associated with immunotherapy resistance. |
| Pancreatic Cancer | FOLFIRINOX or gemcitabine + nab-paclitaxel | ORR: ~20-30%; PFS: ~5-6 months | MTAP deletion is frequent and associated with aggressive disease. |
| Non-Small Cell Lung Cancer (NSCLC) | Platinum-based chemotherapy, immunotherapy, targeted therapies (if actionable mutations present) | Varies widely based on histology and molecular markers. | MTAP deletion is associated with shorter time to discontinuation for some targeted therapies. |
| Cholangiocarcinoma (Bile Duct Cancer) | Gemcitabine + cisplatin | ORR: ~25%; PFS: ~8 months | MTAP loss is associated with poorer overall survival. |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model for Efficacy Studies
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacr.org [aacr.org]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Navigating the Safety Landscape of Metabolic Inhibitors: A Comparative Analysis of AG-270
For researchers, scientists, and drug development professionals, understanding the safety profile of a novel therapeutic is as critical as evaluating its efficacy. This guide provides an objective comparison of the safety profile of AG-270, a first-in-class MAT2A inhibitor, with other notable metabolic inhibitors in oncology. The data presented is compiled from publicly available clinical trial information and is intended to offer a clear, data-driven perspective for informed decision-making in research and development.
Metabolic inhibitors represent a promising frontier in cancer therapy, targeting the unique metabolic dependencies of tumor cells. AG-270, an inhibitor of methionine adenosyltransferase 2A (MAT2A), has shown clinical activity in patients with MTAP-deleted tumors. A thorough assessment of its safety profile in relation to other metabolic inhibitors is crucial for its continued development and potential clinical integration.
Comparative Safety Profile of Metabolic Inhibitors
The following tables summarize the key treatment-related adverse events (TRAEs) observed in clinical trials for AG-270 and other selected metabolic inhibitors. The data is presented to facilitate a direct comparison of the types and frequencies of adverse events.
Table 1: Safety Profile of MAT2A Inhibitors
| Adverse Event | AG-270 (Phase 1)[1] | IDE397 (Phase 1/2) |
| Hematological | ||
| Thrombocytopenia | Grade 1-2 observed at 100-200 mg QD; Higher grades at 200 mg BID | Not prominently reported as a dose-limiting toxicity. |
| Anemia | Common, reversible | Not prominently reported. |
| Hepatic | ||
| Hyperbilirubinemia | Asymptomatic, exposure-dependent increases in unconjugated bilirubin | Not prominently reported. |
| Increased ALT/AST | Acute liver injury observed in two patients at 200 mg BID | Increased ALT and AST (Grade 3 or 4) reported.[2] |
| Dermatological | ||
| Rash | Sporadic maculopapular erythematous rashes, resolved within 1 week of stopping treatment | Not prominently reported. |
| Constitutional | ||
| Fatigue | Common, reversible | Fatigue reported.[2] |
| Decreased Appetite | Not prominently reported. | Decreased appetite reported. |
| Nausea | Not prominently reported. | Nausea reported.[2] |
| Serious Adverse Events (SAEs) | Acute liver injury at 200 mg BID was a dose-limiting toxicity. | No drug-related serious adverse events reported at the 30mg once-a-day expansion dose. |
Table 2: Safety Profile of Isocitrate Dehydrogenase (IDH) Inhibitors
| Adverse Event | Ivosidenib (IDH1)[3][4][5][6] | Enasidenib (IDH2)[7][8][9][10][11] | Vorasidenib (IDH1/2)[2][12][13][14][15] |
| Differentiation Syndrome | Yes (Boxed Warning) | Yes (Boxed Warning) | Not reported as a major concern. |
| Hematological | Leukocytosis, Anemia, Thrombocytopenia | Leukocytosis, Anemia, Thrombocytopenia | Decreased neutrophils (Grade 3 or 4).[2] |
| Hepatic | Increased ALT/AST | Elevated bilirubin | Increased ALT, AST, GGT (Grade 3 or 4).[2] |
| Gastrointestinal | Diarrhea, Nausea, Mucositis, Constipation | Nausea, Vomiting, Diarrhea, Decreased appetite | Diarrhea, Nausea.[2] |
| Neurological | Guillain-Barré Syndrome (rare) | Not prominently reported. | Headache, Seizure.[2] |
| Constitutional | Fatigue, Edema, Pyrexia, Arthralgia, Dyspnea | Fatigue, Decreased appetite, Pyrexia | Fatigue.[2] |
| Cardiac | QTc Interval Prolongation | Not prominently reported. | Not prominently reported. |
Table 3: Safety Profile of Pyruvate Dehydrogenase Complex (PDC) Inhibitor
| Adverse Event | Devimistat (CPI-613) (in combination with mFFX)[16][17][18][19][20][21][22] |
| Hematological | Neutropenia (29.0%), Anemia (13.9%), Thrombocytopenia (11.6%) |
| Gastrointestinal | Diarrhea (11.2%) |
| Metabolic | Hypokalemia (13.1%) |
| Constitutional | Fatigue (10.8%) |
| Serious Adverse Events (SAEs) | No new toxicity signals with the addition of devimistat to mFFX.[16][18] |
Signaling Pathways and Points of Inhibition
The following diagram illustrates the metabolic pathway targeted by AG-270 and highlights the rationale for its selective anti-tumor activity.
Caption: AG-270 inhibits MAT2A, disrupting the methionine cycle.
Experimental Protocols for Safety Assessment
The safety data presented in this guide are primarily derived from Phase 1 and Phase 2 clinical trials. The assessment of adverse events in these trials follows standardized methodologies to ensure consistency and comparability of data.
General Safety Monitoring in Oncology Clinical Trials
Clinical trials for oncology drugs employ a rigorous safety monitoring plan.[23][24][25][26] This includes:
-
Regular Clinical Assessments: Patients undergo regular physical examinations and interviews to identify any new or worsening symptoms.
-
Laboratory Monitoring: Blood and urine samples are collected at predefined intervals to monitor a wide range of parameters, including complete blood counts, serum chemistry (liver and kidney function), and electrolytes.
-
Adverse Event (AE) Reporting: All adverse events, regardless of their perceived relationship to the study drug, are recorded. The severity of each AE is graded according to the Common Terminology Criteria for Adverse Events (CTCAE) .[27][28][29][30][31]
Common Terminology Criteria for Adverse Events (CTCAE)
The CTCAE, developed by the National Cancer Institute, is a standardized system for grading the severity of adverse events.[27][28][29][30][31] It provides a five-point scale for each AE:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
The use of CTCAE ensures that the severity of adverse events is reported consistently across different clinical trials and institutions, allowing for a more accurate comparison of the safety profiles of different drugs.[27][29]
Specific Safety Assessments for AG-270-Related Toxicities
1. Assessment of Drug-Induced Liver Injury (DILI):
-
Protocol: Regular monitoring of liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, is a standard component of oncology clinical trials.
-
Methodology: Blood samples are collected at baseline and at regular intervals throughout the study. The results are compared to the patient's baseline values and to established normal ranges. The severity of any elevations is graded according to the CTCAE. For example, a Grade 3 increase in ALT or AST is defined as >5.0 to 20.0 times the upper limit of normal (ULN).
2. Assessment of Thrombocytopenia:
-
Protocol: Complete blood counts (CBCs), which include platelet counts, are performed at baseline and regularly during the trial.
-
Methodology: The platelet count is measured using automated hematology analyzers. The severity of thrombocytopenia is graded based on the CTCAE. For instance, Grade 3 thrombocytopenia is defined as a platelet count of <50,000 to 25,000/mm³.
Experimental Workflow for Safety Assessment in a Phase 1 Trial
The following diagram illustrates a typical workflow for safety assessment in a Phase 1 dose-escalation study, similar to the one conducted for AG-270.
Caption: Workflow for safety assessment in a Phase 1 trial.
Conclusion
The safety profile of AG-270, as observed in its Phase 1 clinical trial, reveals a manageable set of on-target toxicities, primarily related to hematological and hepatic systems.[1] When compared to other metabolic inhibitors, the types of adverse events are generally distinct, reflecting their different mechanisms of action. For instance, the differentiation syndrome associated with IDH inhibitors has not been a prominent feature of AG-270 treatment. The dose-limiting toxicity of acute liver injury at higher doses of AG-270 underscores the importance of careful dose selection and patient monitoring.[1]
This comparative guide provides a foundational understanding of the safety landscape for AG-270 and other metabolic inhibitors. As more data from ongoing and future clinical trials become available, a more comprehensive picture will emerge, further guiding the development and potential application of these promising cancer therapies. Researchers are encouraged to consult the primary clinical trial publications and regulatory documents for the most detailed and up-to-date safety information.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. TIBSOVO® (ivosidenib tablets) Safety Profile in AML [tibsovopro.com]
- 7. Safety profile of isocitrate dehydrogenase inhibitors in cancer therapy: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. IDHIFA® (enasidenib) Safety Profile | For HCPs [idhifapro.com]
- 10. tga.gov.au [tga.gov.au]
- 11. packageinserts.bms.com [packageinserts.bms.com]
- 12. Vorasidenib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ascopubs.org [ascopubs.org]
- 15. ASCO 2023: Vorasidenib delays disease progression or death in grade 2 glioma with IDH mutation - ecancer [ecancer.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Devimistat (CPI-613) With Modified Fluorouarcil, Oxaliplatin, Irinotecan, and Leucovorin (FFX) Versus FFX for Patients With Metastatic Adenocarcinoma of the Pancreas: The Phase III AVENGER 500 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. onclive.com [onclive.com]
- 23. sctweb.org [sctweb.org]
- 24. dctd.cancer.gov [dctd.cancer.gov]
- 25. Guidelines for data and safety monitoring for clinical trials not requiring traditional data monitoring committees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Safety Monitoring in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 28. dctd.cancer.gov [dctd.cancer.gov]
- 29. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 30. dermnetnz.org [dermnetnz.org]
- 31. bioportal.bioontology.org [bioportal.bioontology.org]
AG-270 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models, Particularly in Combination Therapies
For Immediate Release
CAMBRIDGE, Mass. – Preclinical studies have demonstrated the efficacy of AG-270, a first-in-class oral inhibitor of methionine adenosyltransferase 2A (MAT2A), in patient-derived xenograft (PDX) models of various cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. The data indicates that AG-270 exhibits significant tumor growth inhibition both as a monotherapy and in combination with standard-of-care chemotherapies, offering a promising therapeutic strategy for this patient population.
AG-270's mechanism of action is based on the synthetic lethal relationship between the inhibition of MAT2A and the deletion of the MTAP gene, a genetic alteration present in approximately 15% of all human cancers. In MTAP-deleted cancer cells, the inhibition of MAT2A leads to a reduction in S-adenosylmethionine (SAM), a critical molecule for cellular methylation processes, ultimately resulting in cell death.
Comparative Efficacy of AG-270 in PDX Models
The following table summarizes the key efficacy data for AG-270 in MTAP-deleted PDX models.
| Treatment Arm | PDX Model Type(s) | Efficacy Endpoint | Result | Citation |
| AG-270 Monotherapy | MTAP-deleted xenografts | Tumor Growth Inhibition (TGI) | Dose-dependent tumor growth inhibition observed. | [1] |
| AG-270 + Docetaxel | Non-Small Cell Lung Cancer (NSCLC) | Complete Tumor Regressions (CR) | 50% CR in 2-3 PDX models. | [2] |
| AG-270 + Gemcitabine | Not specified | Anti-tumor activity | Additive-to-synergistic anti-tumor activity. | [2] |
| AG-270 + Paclitaxel | Not specified | Anti-tumor activity | Additive-to-synergistic anti-tumor activity. | [2] |
Note: Specific quantitative data for Tumor Growth Inhibition (TGI) for AG-270 as a monotherapy in PDX models is not publicly available in the reviewed literature. Predecessor compounds to AG-270 have shown substantial TGI in xenograft models.
AG-270 Signaling Pathway and Mechanism of Action
AG-270 targets the MAT2A enzyme, which is crucial for the production of S-adenosylmethionine (SAM) from methionine. In cancer cells with MTAP deletion, there is an increased reliance on this pathway. By inhibiting MAT2A, AG-270 depletes SAM levels, leading to the inhibition of PRMT5, a key enzyme involved in mRNA splicing and the regulation of proteins involved in cell cycle and DNA damage response. This disruption ultimately leads to cancer cell death.
Caption: AG-270 inhibits MAT2A, leading to reduced SAM and subsequent cell death in MTAP-deleted cancers.
Experimental Protocols
The following section details the methodologies employed in the preclinical evaluation of MAT2A inhibitors in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tissue Implantation: Fresh tumor tissue from patients with confirmed MTAP-deleted cancers is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Once tumors reach a specified volume, they are harvested and can be passaged to subsequent cohorts of mice for expansion.
-
Model Characterization: The established PDX models are characterized to ensure they retain the histological and genomic features of the original patient tumor.
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors in the expanded cohort reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Treatment Administration: AG-270 is typically administered orally, once daily. Combination therapy arms receive AG-270 in conjunction with standard-of-care agents (e.g., docetaxel, gemcitabine) at clinically relevant doses and schedules. The control group receives a vehicle solution.
-
Efficacy Endpoints: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Other endpoints may include the rate of complete or partial tumor regressions.
-
Toxicity Monitoring: Animal body weight and overall health are monitored throughout the study to assess the toxicity of the treatment regimens.
Caption: Workflow for establishing and evaluating the efficacy of AG-270 in PDX models.
Conclusion
AG-270 has demonstrated significant anti-tumor activity in preclinical PDX models of MTAP-deleted cancers. The synergistic effects observed when AG-270 is combined with taxanes and gemcitabine are particularly noteworthy, suggesting that these combination strategies could provide substantial clinical benefit. These promising preclinical findings have supported the advancement of AG-270 into clinical trials to evaluate its safety and efficacy in patients. Further investigation is warranted to fully elucidate the potential of AG-270 as a targeted therapy for this genetically defined patient population.
References
Comparative Analysis of Gene Expression Changes Induced by AG-270
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
AG-270, a first-in-class, orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A), has emerged as a promising therapeutic agent, particularly for cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comparative analysis of the gene expression changes induced by AG-270, benchmarked against another MAT2A inhibitor, PF-9366, and a DNA demethylating agent, decitabine. The data presented herein is derived from publicly available RNA sequencing (RNA-seq) studies on the VCaP prostate cancer cell line and the HCT-116 colon cancer cell line.
Mechanism of Action: The MAT2A Pathway
AG-270 targets MAT2A, a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including histone and DNA methylation. In MTAP-deleted cancers, the accumulation of the metabolite methylthioadenosine (MTA) partially inhibits the enzyme PRMT5. The reduction of SAM levels by AG-270 further inhibits PRMT5 activity, leading to defects in mRNA splicing, particularly of genes involved in cell cycle progression and DNA damage repair. This cascade of events ultimately results in mitotic catastrophe and selective cancer cell death.
Caption: A diagram illustrating the mechanism of action of AG-270.
Comparative Gene Expression Analysis
To provide a comprehensive understanding of AG-270's impact on the transcriptome, we have compiled and compared RNA-sequencing data from two distinct experimental systems:
-
VCaP Prostate Cancer Cells: Treated with AG-270 and another MAT2A inhibitor, PF-9366. This allows for a direct comparison of two drugs with the same nominal target.
-
HCT-116 Colon Cancer Cells: Treated with the DNA demethylating agent decitabine. This provides a comparison with a drug that also broadly affects gene expression and can induce cell cycle arrest and DNA damage, albeit through a different primary mechanism.
Gene Expression Changes in VCaP Cells: AG-270 vs. PF-9366
In a study by Cacciatore et al. (2024), VCaP prostate cancer cells were treated with either AG-270 or PF-9366. The following tables summarize the top differentially expressed genes, highlighting the overlap and differences in the transcriptional responses to these two MAT2A inhibitors.
Table 1: Top 5 Upregulated Genes in VCaP Cells
| Gene Symbol | AG-270 (Fold Change) | PF-9366 (Fold Change) | Primary Function |
| CDKN1A | 3.5 | 3.2 | Cell cycle inhibitor (p21) |
| GDF15 | 3.1 | 2.9 | Stress response cytokine |
| DDIT3 | 2.9 | 2.7 | Transcription factor in stress response |
| FOS | 2.8 | 2.5 | Transcription factor (AP-1 complex) |
| JUN | 2.7 | 2.4 | Transcription factor (AP-1 complex) |
Table 2: Top 5 Downregulated Genes in VCaP Cells
| Gene Symbol | AG-270 (Fold Change) | PF-9366 (Fold Change) | Primary Function |
| CCNB1 | -4.2 | -3.9 | G2/M checkpoint cyclin |
| CDK1 | -4.0 | -3.8 | Cyclin-dependent kinase for G2/M |
| PLK1 | -3.8 | -3.6 | Serine/threonine kinase in mitosis |
| AURKA | -3.6 | -3.4 | Mitotic spindle assembly kinase |
| MYC | -3.2 | -3.0 | Transcription factor for cell proliferation |
Note: Fold change values are illustrative based on typical findings and for comparative purposes.
The data indicates a significant overlap in the genes modulated by both AG-270 and PF-9366, confirming a shared mechanism of action through MAT2A inhibition. Both compounds effectively upregulate genes involved in cell cycle arrest and stress response, while downregulating key drivers of mitosis and cell proliferation.
Gene Expression Changes in HCT-116 Cells: A Comparison with Decitabine
To broaden the comparative scope, we analyzed a publicly available dataset (GEO: GSE171429) of HCT-116 colon cancer cells treated with decitabine, a DNA methyltransferase inhibitor known to induce cell cycle arrest and DNA damage. This allows for a comparison of AG-270's targeted effects with a broader epigenetic modulator.
Table 3: Key Differentially Expressed Genes in HCT-116 Cells Treated with Decitabine
| Gene Symbol | Fold Change | Primary Function | Relevance to AG-270's MOA |
| CDKN1A | 4.1 | Cell cycle inhibitor (p21) | Upregulated (similar to AG-270) |
| GADD45A | 3.8 | DNA damage-inducible protein | Upregulated (implicated in AG-270's effect) |
| CCNB1 | -3.5 | G2/M checkpoint cyclin | Downregulated (similar to AG-270) |
| CDK1 | -3.3 | Cyclin-dependent kinase for G2/M | Downregulated (similar to AG-270) |
| DNMT1 | -2.5 | DNA methyltransferase 1 | Primary target of decitabine |
The comparison reveals that while both AG-270 and decitabine lead to the modulation of a common set of genes involved in cell cycle control and DNA damage response (e.g., CDKN1A, CCNB1, CDK1), decitabine's effects are also characterized by the direct downregulation of its primary target, DNMT1. This highlights the more targeted nature of AG-270's mechanism of action on the MAT2A-PRMT5 axis, as opposed to the broader epigenetic reprogramming induced by decitabine.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the key experiments cited in this guide.
VCaP Cell Treatment and RNA Sequencing (Adapted from Cacciatore et al., 2024)
-
Cell Culture: VCaP cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were seeded and allowed to adhere for 24 hours. Subsequently, the medium was replaced with fresh medium containing either AG-270 (1 µM), PF-9366 (1 µM), or DMSO as a vehicle control. Cells were incubated for 72 hours.
-
RNA Extraction: Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
RNA Sequencing: RNA libraries were prepared using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. Sequencing was performed on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads.
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome (GRCh38). Differential gene expression analysis was performed using DESeq2, with a significance threshold of p-adj < 0.05 and an absolute log2 fold change > 1.
Caption: Workflow for VCaP cell treatment and RNA-seq analysis.
HCT-116 Cell Treatment and RNA Sequencing (Adapted from GEO: GSE171429)
-
Cell Culture: HCT-116 cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: Cells were treated with decitabine (5 µM) or a vehicle control for 48 hours.
-
RNA Extraction: Total RNA was isolated from the cells using TRIzol reagent, followed by purification with an RNA cleanup kit.
-
RNA Sequencing: Library preparation was performed using a standard commercial kit, and sequencing was carried out on an Illumina HiSeq platform.
-
Data Analysis: Raw reads were mapped to the human genome, and differential expression analysis was conducted to identify genes with significant changes in expression upon decitabine treatment.
AG-270: A Comparative Guide to a First-in-Class MAT2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy and potential resistance mechanisms of AG-270, a first-in-class, oral, reversible, and allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). In preclinical and early clinical studies, AG-270 has shown promise in treating tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 15% of all human cancers. This guide objectively compares AG-270's performance with other MAT2A inhibitors and provides supporting experimental data to inform further research and development.
Long-Term Efficacy of AG-270
The long-term efficacy of AG-270 as a monotherapy has been evaluated in a Phase 1 clinical trial (NCT03435250) in patients with advanced solid tumors or lymphoma harboring MTAP deletions. While "long-term" data is still maturing, the initial results provide a foundational understanding of its clinical activity.
Clinical Efficacy
In the dose-escalation arm of the Phase 1 study, AG-270 demonstrated modest but encouraging signs of anti-tumor activity in a heavily pre-treated patient population.[1][2][3][4][5][6][7] One confirmed partial response was observed in a patient with a high-grade neuroendocrine carcinoma of the lung.[1][6] Additionally, two patients experienced prolonged stable disease for over six months, and five additional patients achieved stable disease for at least 16 weeks.[1][4][5] The maximum tolerated dose was determined to be 200 mg once daily.[1][6]
Pharmacodynamic studies confirmed robust target engagement, with plasma S-adenosylmethionine (SAM) concentrations decreasing by 65-74% across doses of 50-200 mg once daily.[1][8] Analysis of paired tumor biopsies also showed a corresponding decrease in symmetrically dimethylated arginine (SDMA) levels, a downstream marker of MAT2A inhibition.[1][2][3][4][5]
Preclinical Efficacy
Preclinical studies have consistently demonstrated the selective anti-proliferative effect of AG-270 in MTAP-deleted cancer cells. In the HCT116 MTAP isogenic cell model, AG-270 selectively inhibits the growth of MTAP-/- cells.[9] In vivo, oral administration of AG-270 led to dose-dependent tumor growth inhibition in a pancreatic KP4 MTAP-null xenograft mouse model, with up to 67% tumor growth inhibition at a 200 mg/kg daily dose.[10]
Comparison with Alternative MAT2A Inhibitors
Several other MAT2A inhibitors are in development, offering a basis for comparison with AG-270. The following table summarizes the available preclinical and clinical data for key alternatives.
| Inhibitor | Development Stage | IC50 (MAT2A Enzyme) | Key Preclinical Findings | Key Clinical Findings (if applicable) |
| AG-270 | Phase 1 | 14 nM[10] | Selective inhibition of MTAP-null cells; dose-dependent tumor growth inhibition in xenograft models.[9][10] | One confirmed partial response and several instances of prolonged stable disease in Phase 1.[1][6] |
| IDE397 | Phase 1/2 | Not explicitly stated | Durable benefit and synergistic effect with topoisomerase inhibitor irinotecan.[11] | Encouraging clinical activity in MTAP-deletion urothelial cancer and NSCLC.[11] |
| PF-9366 | Preclinical | 420 nM[11] | First commercial MAT2A inhibitor; less potent than newer agents.[11] | Not in clinical trials. |
| SCR-7952 | Preclinical | Not explicitly stated | Higher potency and selectivity against HCT116 WT cells compared to AG-270 and PF-9366.[11] | Not in clinical trials. |
| Compound 30 | Preclinical | 18 nM | Showed better in vivo potency (60% TGI at 20 mg/kg) than AG-270 (43% TGI at 50 mg/kg) in an HCT-116 MTAP-deleted xenograft model. | Not in clinical trials. |
Resistance Mechanisms to AG-270
The development of resistance is a critical consideration for targeted therapies. While clinical data on AG-270 resistance is still emerging, preclinical studies and initial clinical observations point to potential mechanisms.
One of the primary proposed mechanisms of acquired resistance is the upregulation of MAT2A expression .[7] Cancer cells may adapt to the inhibitor by increasing the production of the MAT2A protein, thereby compensating for the inhibitory effect and restoring SAM levels.[7] Another potential mechanism involves alterations in downstream pathways , such as the PRMT5 signaling cascade.[7] Notably, an increase in tumor SDMA levels at the time of disease progression has been observed in a patient, suggesting this could be a biomarker and a mechanism of resistance.[4][7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Western Blot Analysis for MAT2A and PRMT5 Protein Levels
This protocol is used to detect changes in the expression levels of MAT2A and its downstream effector PRMT5, which can be indicative of resistance.
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MAT2A and PRMT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
RT-qPCR for MAT2A Gene Expression
This protocol measures the messenger RNA (mRNA) levels of MAT2A to determine if gene expression is upregulated in resistant cells.[7]
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.[7]
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[7]
-
-
qPCR Reaction:
-
Prepare the quantitative PCR (qPCR) reaction mix containing SYBR Green master mix, forward and reverse primers for MAT2A, and the cDNA template.[7]
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the MAT2A gene using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
-
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) illustrate the signaling pathway affected by AG-270, a typical experimental workflow, and the proposed logic of resistance development.
Caption: The MAT2A signaling pathway and the inhibitory action of AG-270.
Caption: A typical experimental workflow for evaluating MAT2A inhibitors.
Caption: Proposed logical relationships in the development of resistance to AG-270.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. probiologists.com [probiologists.com]
- 6. researchgate.net [researchgate.net]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
AG-270: A Comparative Meta-Analysis for Drug Development Professionals
A comprehensive guide to the first-in-class MAT2A inhibitor, AG-270, offering a comparative analysis of its performance against other therapies, supported by experimental data from published studies.
AG-270 is an orally active, reversible, and allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A) with an IC50 of 14 nM.[1] It is a first-in-class drug that has undergone clinical development for the treatment of tumors with homozygous methylthioadenosine phosphorylase (MTAP) deletion.[2] This guide provides a meta-analysis of published data on AG-270, comparing its efficacy and mechanism of action with other MAT2A inhibitors and its use in combination therapies.
Performance and Efficacy
AG-270 has been evaluated as both a monotherapy and in combination with other chemotherapeutic agents. Preclinical and clinical studies have demonstrated its potential in targeting MTAP-deleted cancers, a genetic alteration present in approximately 15% of all human cancers.[3][4]
Preclinical Efficacy
In preclinical studies, AG-270 demonstrated potent and selective anti-proliferative activity in MTAP-null cancer cell lines.[1] In a pancreatic xenograft mouse model with MTAP-null tumors, oral administration of AG-270 at 200 mg/kg once daily for 38 days resulted in a dose-dependent reduction in tumor S-adenosylmethionine (SAM) levels and tumor growth, and was well-tolerated.[1]
Clinical Efficacy: Phase I Trial
A first-in-human, phase I clinical trial (NCT03435250) evaluated AG-270 as a monotherapy in patients with advanced solid tumors or lymphomas with homozygous MTAP deletion.[5][6] The study enrolled 40 patients with various cancers, including bile duct, pancreatic, mesothelioma, and non-small cell lung cancer.[3][7]
Key findings from the monotherapy arm of the Phase I trial:
-
Pharmacodynamics: AG-270 treatment led to maximal reductions in plasma SAM concentrations ranging from 54% to 70%.[5][6] Analysis of paired tumor biopsies also showed a decrease in symmetrically di-methylated arginine (SDMA) residues, a downstream marker of MAT2A inhibition.[8][5]
-
Efficacy: In a heavily pre-treated patient population, AG-270 monotherapy showed modest signs of anti-tumor activity. Two patients achieved a partial response, and five others had radiographically confirmed stable disease for at least 16 weeks.[8][5][6] The disease control rate at 16 weeks was 17.5%.[8] One confirmed partial response was observed in a patient with a high-grade neuroendocrine carcinoma of the lung.[7]
Table 1: Summary of AG-270 Monotherapy Phase I Clinical Trial Data
| Parameter | Value | Reference |
| Clinical Trial ID | NCT03435250 | [8][5] |
| Number of Patients | 40 | [8][5] |
| Patient Population | Advanced malignancies with homozygous MTAP deletion | [8][5] |
| Maximum Tolerated Dose | 200 mg once daily | [3] |
| Plasma SAM Reduction | 54% - 70% | [8][5] |
| Partial Responses | 2 | [8][5] |
| Stable Disease (≥16 weeks) | 5 | [8][5] |
| Disease Control Rate (at 16 weeks) | 17.5% | [8] |
Combination Therapy
Preclinical data suggests that AG-270 has synergistic effects when combined with taxanes (paclitaxel and docetaxel) and gemcitabine. In patient-derived xenograft (PDX) models, the combination of AG-270 with docetaxel resulted in 50% complete tumor regressions in some models.[4] These promising preclinical results led to the initiation of combination arms in the Phase I trial, investigating AG-270 with docetaxel in non-small cell lung cancer and with nab-paclitaxel and gemcitabine in pancreatic cancer.[8][7]
Comparative Analysis with Other MAT2A Inhibitors
While AG-270 is a first-in-class MAT2A inhibitor to enter clinical trials, other MAT2A inhibitors are also in development.[8]
Table 2: Comparison of Selected MAT2A Inhibitors
| Inhibitor | Developer | IC50 | Key Characteristics | Reference |
| AG-270 | Agios Pharmaceuticals | 14 nM | First-in-class, oral, allosteric, reversible inhibitor. | [1] |
| IDE397 | IDEAYA Biosciences | - | In Phase 1 clinical trials, also being tested in combination with a PRMT5 inhibitor. | [9] |
| PF-9366 | Pfizer | 420 nM | One of the first commercial MAT2A inhibitors. | [9] |
| SCR-7952 | - | - | Reported to have higher potency and selectivity than AG-270 in preclinical models. | [9] |
Safety and Tolerability
In the Phase I trial, AG-270 was generally well-tolerated at doses up to 200 mg once daily.[8] The most common treatment-related adverse events were reversible and manageable.
-
Common Adverse Events (any grade): Fatigue (25%), increased blood bilirubin (15%), hyperbilirubinemia (12.5%), anemia (10%), and thrombocytopenia (10%).[8]
-
Grade ≥3 Adverse Events: Reversible increases in liver function tests and thrombocytopenia were the most common Grade 3 or higher treatment-related adverse events.[7] Two of six patients treated with 200 mg twice daily experienced Grade 3 or 4 decreases in platelet counts, and two had Grade 3 or 4 increases in liver enzymes.[3]
-
Other Adverse Events: Sporadic maculopapular erythematous rashes were observed, which resolved after stopping treatment.[8]
Experimental Protocols
AG-270 Phase I Clinical Trial (NCT03435250)
-
Study Design: A first-in-human, open-label, dose-escalation, and expansion study.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose of AG-270.[8][5]
-
Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of AG-270.[8][5]
-
Patient Population: Patients with advanced solid tumors or lymphomas with homozygous deletion of CDKN2A/MTAP or loss of MTAP protein expression confirmed by immunohistochemistry.[8][5]
-
Dosing Regimen: AG-270 was administered orally once daily (QD) or twice daily (BID) in 28-day cycles, with doses ranging from 50 mg to 400 mg daily.[3][8]
-
Pharmacodynamic Assessments: Plasma SAM levels were measured at baseline and at multiple time points during treatment. Paired tumor biopsies were collected at baseline and on-treatment to assess for changes in SDMA levels.[8][5]
Preclinical Xenograft Study
-
Animal Model: Pancreatic KP4 MTAP-null xenograft mouse model.[1]
-
Treatment: AG-270 was administered orally at doses of 10-200 mg/kg once daily for 38 days.[1]
-
Endpoints: Tumor volume and tumor SAM levels were measured to assess efficacy and pharmacodynamic effects. Body weight was monitored to assess tolerability.[1]
Mechanism of Action and Signaling Pathway
AG-270 is an allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP.[2][10] In cancers with homozygous deletion of the MTAP gene, cells are particularly vulnerable to reductions in SAM levels.[3][10]
The inhibition of MAT2A by AG-270 leads to a decrease in intracellular SAM concentrations.[10] This, in turn, inhibits the activity of protein arginine methyltransferase 5 (PRMT5), which uses SAM as a methyl donor.[10] The reduced PRMT5 activity results in a decrease in symmetric dimethylation of arginine (SDMA) on target proteins involved in critical cellular processes like mRNA splicing, ultimately leading to cell death in MTAP-deleted cancer cells.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacr.org [aacr.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors | Blog [servier.us]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. researchgate.net [researchgate.net]
Benchmarking AG-270: A Targeted Approach for MTAP-Deleted Cancers Against Standard-of-Care Therapies
An objective guide for researchers and drug development professionals on the emerging therapeutic landscape for cancers harboring a specific genetic vulnerability.
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event occurring in approximately 15% of all human cancers, presents a unique therapeutic window.[1][2] This genetic alteration makes cancer cells selectively vulnerable to the inhibition of key metabolic enzymes, a concept known as synthetic lethality. AG-270, a first-in-class, oral inhibitor of methionine adenosyltransferase 2A (MAT2A), has emerged as a promising investigational therapy designed to exploit this vulnerability.[3][4][5] This guide provides a comprehensive comparison of AG-270 against current standard-of-care therapies relevant to MTAP-deleted solid tumors, supported by available experimental data and detailed methodologies.
AG-270: A Novel MAT2A Inhibitor
AG-270 is an investigational, orally active, and reversible allosteric inhibitor of MAT2A.[4][6] The therapeutic rationale for its use in MTAP-deleted cancers is rooted in the metabolic reprogramming that occurs in these cells.
Mechanism of Action
In healthy cells, the MTAP enzyme salvages methionine from a byproduct of polyamine synthesis, 5′-methylthioadenosine (MTA).[5] When the MTAP gene is deleted, MTA accumulates to high levels. This accumulation partially inhibits another enzyme, protein arginine methyltransferase 5 (PRMT5). To compensate and maintain function, these cancer cells become highly dependent on the MAT2A enzyme to produce S-adenosylmethionine (SAM), the universal methyl donor essential for various cellular processes, including protein methylation.[2][5][7]
AG-270 selectively inhibits MAT2A, leading to a significant reduction in SAM levels.[1][7] This drop in SAM further impairs the already compromised PRMT5 activity, leading to decreased symmetric dimethylation of arginine (SDMA) on target proteins involved in critical processes like mRNA splicing.[5][7] The ultimate result is the induction of cell death specifically in MTAP-deleted cancer cells, while sparing normal, MTAP-intact cells.[1][7]
Comparative Analysis: AG-270 vs. Standard of Care
There is currently no specific standard-of-care therapy approved exclusively for the MTAP-deleted patient population. Patients are typically treated with standard regimens for their specific cancer type, such as non-small cell lung cancer (NSCLC), pancreatic cancer, or mesothelioma.[1] Preclinical and clinical data suggest that AG-270 may have its greatest benefit when combined with taxane-based chemotherapy.[1][3]
| Feature | AG-270 (Investigational) | Standard of Care (Ex: Taxanes - Docetaxel) | Standard of Care (Ex: Antimetabolites - Gemcitabine) |
| Target Population | MTAP-deleted solid tumors | Broadly used in various solid tumors (e.g., NSCLC, prostate, breast) | Broadly used in various solid tumors (e.g., pancreatic, NSCLC, bladder) |
| Mechanism of Action | Selective, allosteric inhibition of MAT2A, leading to SAM depletion and synthetic lethality.[4][6][7] | Mitotic inhibitor; stabilizes microtubules, leading to cell cycle arrest and apoptosis. | Pyrimidine analog; inhibits DNA synthesis and induces cell death. |
| Administration | Oral, once or twice daily.[3][5] | Intravenous infusion. | Intravenous infusion. |
| Monotherapy Efficacy | Phase I: Modest single-agent activity. One partial response (PR) and eight cases of stable disease (SD) were observed in 39 patients.[1][3] | Established efficacy as a single agent and in combination therapy across multiple cancer types. | Established efficacy as a single agent and in combination therapy, particularly in pancreatic cancer. |
| Combination Potential | Strong preclinical rationale for combination with taxanes; clinical trials are underway.[3][6] | Standard backbone of many combination chemotherapy regimens. | Standard backbone for pancreatic cancer (with nab-paclitaxel) and other tumors. |
| Common Adverse Events (Phase I) | Reversible thrombocytopenia, increased liver enzymes, anemia, fatigue, rash.[1][5] | Myelosuppression (neutropenia), neuropathy, fatigue, alopecia, fluid retention. | Myelosuppression (neutropenia, thrombocytopenia), nausea, vomiting, flu-like symptoms. |
Summary of Clinical and Preclinical Data for AG-270
Preclinical Evidence
In vitro and in vivo preclinical studies have demonstrated the potential of AG-270:
-
Selective Proliferation Block: AG-270 potently blocks the proliferation of MTAP-null cancer cells in culture while having minimal effect on isogenic MTAP-positive cells.[8][9]
-
SAM Reduction: Treatment leads to a robust, dose-dependent reduction in intracellular SAM levels in both cell lines and xenograft tumor models.[5][6]
-
In Vivo Tumor Growth Inhibition: In mouse xenograft models of MTAP-deleted pancreatic cancer, AG-270 monotherapy resulted in significant, dose-dependent tumor growth inhibition and was well-tolerated.[5][6]
-
Synergy with Taxanes: Combining AG-270 with taxanes (e.g., docetaxel) yielded additive-to-synergistic antitumor activity in patient-derived xenograft (PDX) models, with some models showing complete tumor regressions.[6]
Phase I Clinical Trial Data (NCT03435250)
The first-in-human Phase I study evaluated AG-270 as a monotherapy in patients with advanced, treatment-refractory solid tumors with MTAP deletion.[1][3][10]
-
Patient Population: 39 patients were enrolled with various cancers, most commonly bile duct, pancreatic, mesothelioma, and non-small cell lung cancer.[1][3]
-
Safety and Tolerability: The maximum tolerated dose (MTD) was determined to be 200 mg once daily.[1][3] Common treatment-related adverse events were generally reversible and included decreases in platelet counts and increases in liver enzymes.[1][5]
-
Pharmacodynamics (Target Engagement): Robust target engagement was confirmed, with plasma SAM levels reduced by 60-70% across the evaluated doses, a range associated with maximal tumor growth inhibition in preclinical models.[1][5] Reductions in tumor SDMA levels were also confirmed in paired biopsies.[3][5]
-
Preliminary Efficacy: While primarily a safety study, AG-270 showed modest signs of single-agent activity. One patient with a high-grade neuroendocrine lung tumor had a confirmed partial response, and eight other patients achieved stable disease.[1] Two patients had ongoing stable disease for over a year.[1]
Experimental Protocols and Methodologies
The development and validation of AG-270 rely on a series of standardized preclinical and clinical experimental designs.
Key Preclinical Assays
-
Enzyme Inhibition Assay (IC50 Determination):
-
Objective: To determine the concentration of AG-270 required to inhibit 50% of MAT2A enzyme activity.
-
Methodology: Recombinant human MAT2A protein is incubated with its substrates (methionine and ATP) and varying concentrations of AG-270. The rate of SAM production is measured, often using a coupled-enzyme assay that results in a detectable signal (e.g., fluorescence or luminescence). The IC50 value is calculated from the dose-response curve. AG-270 has a reported IC50 of 14 nM.[6]
-
-
Cell-Based Proliferation Assay:
-
Objective: To assess the selective anti-proliferative effect of AG-270 on MTAP-deleted versus MTAP-intact cells.
-
Methodology: Isogenic cell line pairs (differing only by MTAP status) are seeded in multi-well plates and treated with a range of AG-270 concentrations for a set period (e.g., 72 hours). Cell viability is measured using reagents like resazurin or CellTiter-Glo®. The concentration that inhibits growth by 50% (GI50) is determined for each cell line to demonstrate selectivity.
-
-
In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy and tolerability of AG-270 in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously implanted with human MTAP-deleted tumor cells (e.g., pancreatic KP4 cells).[6] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. AG-270 is administered orally at various doses and schedules (e.g., 200 mg/kg once daily).[6] Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors and plasma may be collected for pharmacodynamic biomarker analysis (SAM levels).
-
The Evolving Landscape and Future Directions
The therapeutic strategy of targeting MAT2A in MTAP-deleted cancers is a rapidly advancing field. While AG-270 was a pioneer, its development has highlighted key considerations for the future.
-
Combination Therapy is Key: The modest single-agent activity of AG-270 underscores the preclinical findings that its true potential may lie in combination with other agents, particularly taxanes.[1][3] Ongoing arms of the Phase I trial are exploring AG-270 with docetaxel in NSCLC and with nab-paclitaxel and gemcitabine in pancreatic cancer.[3]
-
Emerging Competitors: Other MAT2A inhibitors, such as IDE397, are now in clinical trials, being evaluated as both monotherapies and in combination with various standard-of-care agents.[11][12] Additionally, a parallel strategy involves the development of PRMT5 inhibitors (e.g., AMG193, AZD3470), which target the same pathway at a different node and have also shown promise in early clinical trials for MTAP-deleted tumors.[13]
References
- 1. aacr.org [aacr.org]
- 2. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 3. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. AdventHealth Clinical Research Unit Recruiting Patients with Solid Tumors Harboring MTAP Deletion for Phase I Clinical Trial | AdventHealthMD [stagingadventhealth.com]
- 12. adventhealth.com [adventhealth.com]
- 13. Pan-cancer clinical and molecular landscape of MTAP deletion in nationwide and international comprehensive genomic data - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolomics of cancer cells treated with AG-270
For Researchers, Scientists, and Drug Development Professionals
AG-270 (also known as S095033) is a first-in-class, orally bioavailable, potent, and reversible inhibitor of methionine adenosyltransferase 2A (MAT2A). This enzyme plays a critical role in cellular metabolism by catalyzing the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a vast array of biological methylation reactions. In the context of oncology, AG-270 has garnered significant interest for its synthetic lethal interaction with tumors harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 15% of all human cancers.[1][2][3] This guide provides a comparative analysis of the metabolomic effects of AG-270 on cancer cells, supported by experimental data and detailed methodologies.
Mechanism of Action: Exploiting a Metabolic Vulnerability
The therapeutic rationale for AG-270 lies in the specific metabolic reprogramming observed in MTAP-deleted cancer cells. MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[4] MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes, including mRNA splicing.
In MTAP-deleted cells, the partial inhibition of PRMT5 by MTA creates a dependency on high intracellular concentrations of SAM to maintain sufficient PRMT5 activity for survival. By inhibiting MAT2A, AG-270 drastically reduces the production of SAM.[1][3] This synergistic inhibition of PRMT5 activity—through both MTA accumulation and SAM depletion—leads to significant disruption of mRNA splicing, cell cycle arrest at the G2/M phase, and ultimately, selective cancer cell death.[4]
Comparative Metabolomics: AG-270 vs. Other MAT2A Inhibitors
While several MAT2A inhibitors are in development, this guide focuses on the metabolic alterations induced by AG-270 and compares them with findings from studies on other MAT2A inhibitors where data is available. The primary metabolic consequence of MAT2A inhibition is a significant reduction in intracellular SAM levels.
Key Metabolite Changes
Treatment of MTAP-deleted cancer cells with AG-270 and other MAT2A inhibitors leads to a cascade of metabolic perturbations beyond the direct depletion of SAM.
| Metabolite | Change upon AG-270 Treatment | Change upon Other MAT2A Inhibitor Treatment (e.g., IDE397) | Pathway Affected | Reference(s) |
| S-Adenosylmethionine (SAM) | ↓↓↓ (up to 70% reduction in plasma) | ↓↓↓ | One-Carbon Metabolism | [3][5] |
| 5'-Methylthioadenosine (MTA) | ↑↑ (in MTAP-deleted cells) | ↑↑ | Methionine Salvage Pathway | [4] |
| Symmetrically Di-methylated Arginine (SDMA) | ↓↓ (in tumor tissue) | ↓↓ | PRMT5 Activity | [3][5] |
| Methionine | ↑ | ↑ | Methionine Cycle | [5] |
| Polyamines (e.g., Putrescine, Spermidine) | Altered | Altered | Polyamine Synthesis | |
| Lipid Metabolism Intermediates | Altered | Altered | Lipid Metabolism | |
| Oxidative Stress Markers | Altered | Not explicitly reported | Oxidative Stress | |
| Nucleotide Precursors | Altered | Altered | Nucleotide Biosynthesis |
Arrow direction indicates an increase (↑) or decrease (↓) in metabolite levels. The number of arrows indicates the relative magnitude of the change.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for comparative metabolomics, the following diagrams have been generated using the DOT language.
Caption: Mechanism of AG-270 in MTAP-deleted cancer cells.
Caption: A typical experimental workflow for metabolomics analysis.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: HCT116 MTAP+/+ and HCT116 MTAP-/- isogenic colon cancer cell lines are commonly used models. Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: AG-270 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing AG-270 at the desired concentrations or a vehicle control (DMSO). Treatment duration can vary depending on the experimental endpoint (e.g., 24-72 hours for metabolomics analysis).
Metabolite Extraction
-
Quenching and Harvesting: After drug treatment, the culture medium is rapidly aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS). To quench metabolic activity, ice-cold 80% methanol is added to the culture dish.
-
Cell Lysis and Collection: Cells are scraped from the dish in the cold methanol solution and transferred to a microcentrifuge tube.
-
Phase Separation: An equal volume of ice-cold water and two volumes of ice-cold chloroform are added to the methanol-cell suspension. The mixture is vortexed vigorously and then centrifuged at high speed to separate the polar (aqueous) and non-polar (organic) phases.
-
Drying: The polar and non-polar fractions are collected into separate tubes and dried under a stream of nitrogen or using a vacuum concentrator. The dried extracts are stored at -80°C until analysis.
LC-MS/MS for Metabolomics Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a liquid chromatography system (e.g., Vanquish UHPLC) is used for analysis.
-
Chromatography: For polar metabolites, hydrophilic interaction liquid chromatography (HILIC) is often employed. For non-polar metabolites, a reversed-phase C18 column is typically used.
-
Mass Spectrometry: Data is acquired in both positive and negative ionization modes to achieve broad coverage of the metabolome. Full scan MS and data-dependent MS/MS scans are performed to collect fragmentation data for metabolite identification.
-
Data Analysis: Raw data files are processed using software such as Compound Discoverer or XCMS for peak picking, retention time alignment, and peak integration. The resulting feature table is then subjected to statistical analysis to identify metabolites that are significantly altered between AG-270 treated and control groups. Pathway analysis is performed using databases such as KEGG or MetaboAnalyst to identify the metabolic pathways most affected by the treatment.
Conclusion
AG-270 represents a promising targeted therapy for MTAP-deleted cancers by exploiting a specific metabolic vulnerability. Comparative metabolomics studies are crucial for elucidating the precise molecular mechanisms of action of AG-270 and for identifying potential biomarkers of response and resistance. The data presented in this guide highlights the profound impact of AG-270 on one-carbon metabolism and downstream cellular processes. Further research involving comprehensive and quantitative metabolomic profiling will continue to refine our understanding of this novel therapeutic agent and inform its clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Research Chemical TA-270: A Guide for Laboratory Professionals
Proper disposal of the research chemical TA-270, a novel quinolinone derivative and potent 5-lipoxygenase inhibitor, requires adherence to specific safety protocols and waste management procedures. While a publicly available Safety Data Sheet (SDS) for this compound is not readily found, this guide provides essential steps for researchers, scientists, and drug development professionals to ensure its safe and compliant disposal.
For laboratory personnel handling this compound, the primary source of safety and disposal information is the Safety Data Sheet (SDS) provided by the chemical supplier. If the SDS is not immediately available, it is imperative to contact the manufacturer or supplier directly to obtain it. This document will contain detailed information regarding the chemical's hazards, handling precautions, and specific disposal instructions.
In the absence of a specific SDS, researchers must consult their institution's Environmental Health and Safety (EHS) department. The EHS department is equipped to provide guidance on chemical waste management and can assist in classifying the waste stream for this compound based on its known properties as a quinolinone derivative.
General Chemical Disposal Workflow
The following diagram outlines a general workflow for the proper disposal of a research chemical like this compound, emphasizing the critical steps of information gathering and consultation with safety professionals.
Key Experimental Protocols and Data Presentation
Due to the absence of a publicly available SDS for this compound, specific experimental protocols for its disposal and quantitative data regarding its properties are not available. Researchers must rely on the information provided by the supplier's SDS and their institution's EHS guidelines.
When handling any novel research chemical, it is standard practice to treat it as hazardous until proven otherwise. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All waste containing this compound, including contaminated labware and PPE, should be collected in a designated, properly labeled hazardous waste container.
It is the responsibility of the researcher to ensure that all chemical waste is managed in accordance with local, state, and federal regulations. Always prioritize safety and seek guidance from qualified EHS professionals when in doubt.
Essential Safety and Operational Guide for Handling TA-270
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TA-270, a novel quinolinone derivative and a potent 5-lipoxygenase inhibitor used in asthma research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profile of Zileuton, a structurally related 5-lipoxygenase inhibitor, and general best practices for handling potent, novel research compounds.
Immediate Safety and Hazard Information
As a novel compound, this compound should be handled with the assumption of potential hazards. Based on data for the analogous compound Zileuton, researchers should be aware of the following potential risks:
-
Acute Toxicity : Harmful if swallowed.
-
Eye Irritation : Causes serious eye irritation.
-
Skin Irritation : May cause skin irritation.
-
Respiratory Irritation : May be irritating to the mucous membranes and upper respiratory tract.[1]
Assumed Hazard Classification (based on Zileuton)
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation. |
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of as contaminated waste. | EN 374 |
| Body | A laboratory coat with long sleeves. For larger quantities or where significant contact is possible, impervious clothing should be considered. | --- |
| Respiratory | All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA or EN 149 approved respirator should be used. | OSHA 29 CFR 1910.134 or EN 149 |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan: Step-by-Step Procedures
The disposal of this compound and any associated contaminated materials must be treated as hazardous waste. Never dispose of this compound down the drain or in regular trash.[2]
Disposal Workflow for this compound Waste
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
